4-Methoxy-alpha-toluenethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-9-8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDVPWWJRCOIIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211617 | |
| Record name | 4-Methoxybenzenemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6258-60-2 | |
| Record name | 4-Methoxy-α-toluenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6258-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-alpha-toluenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzenemethanethiol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-α-toluenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-METHOXY-ALPHA-TOLUENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FTY888ZTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Methoxy-alpha-toluenethiol structure and synthesis
An In-Depth Technical Guide to 4-Methoxy-alpha-toluenethiol: Structure, Synthesis, and Applications
Introduction
This compound, also known as 4-methoxybenzyl mercaptan or (4-methoxyphenyl)methanethiol, is an organosulfur compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its unique combination of a reactive thiol group and a 4-methoxybenzyl (PMB) moiety makes it a versatile building block and a valuable reagent. This guide provides a comprehensive overview of its structure, detailed synthetic protocols, and key applications, tailored for researchers and professionals in drug development.
The compound is a colorless to light yellow liquid characterized by a strong, sulfurous odor.[3][4] It serves as a crucial intermediate in the synthesis of fine chemicals, pharmaceutical agents, and plant growth regulators.[3][4] Furthermore, the 4-methoxybenzyl group is widely recognized as a robust protecting group for various functionalities, prized for its stability and orthogonal deprotection methods.[5][6]
Structural Elucidation and Physicochemical Properties
The structure of this compound consists of a toluenethiol core with a methoxy group substituted at the para (4-position) of the benzene ring.
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 154.23 g/mol | [2][7] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 90-95 °C at 0.5 mmHg | [8] |
| Density | ~1.107 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | ~1.573 | [3] |
| Solubility | Soluble in ethanol, methanol, ether, dichloromethane; poorly miscible in water. | [1][3] |
| pKa | ~9.93 (Predicted) | [9] |
Characterization of this compound is typically confirmed using standard spectroscopic methods. The NIST Chemistry WebBook provides reference spectra, including mass spectrometry (electron ionization) and IR data, which are invaluable for structural verification.[2][10][11]
Synthesis of this compound
The synthesis of this compound can be approached from several common starting materials. The choice of synthetic route often depends on the availability of precursors, desired scale, and laboratory safety considerations. Two primary, field-proven methodologies are detailed below.
Method 1: Synthesis from 4-Methoxybenzyl Chloride via Isothiouronium Salt
This is a classic and highly reliable two-step method for converting a benzyl halide into a thiol. The use of thiourea as the sulfur source is advantageous because it is an odorless, stable, crystalline solid, making it far easier and safer to handle than hydrogen sulfide or its salts.[12] The reaction proceeds through a stable, often isolable, S-benzylisothiouronium salt intermediate.
-
Step 1: Nucleophilic Substitution. 4-Methoxybenzyl chloride is an excellent substrate for Sₙ2 reactions. Thiourea acts as the sulfur nucleophile. Its sulfur atom attacks the benzylic carbon, displacing the chloride ion to form the S-(4-methoxybenzyl)isothiouronium chloride salt. This reaction is typically performed in a polar protic solvent like ethanol to facilitate the dissolution of the reagents and stabilize the transition state.
-
Step 2: Basic Hydrolysis. The isothiouronium salt is stable but can be readily hydrolyzed under basic conditions. The addition of a strong base, such as sodium hydroxide, initiates the decomposition of the salt to yield the corresponding thiol (as its thiolate salt), urea, and sodium chloride. Subsequent acidification of the reaction mixture protonates the thiolate to afford the final product, this compound.
-
Step A: Formation of S-(4-methoxybenzyl)isothiouronium chloride
-
To a round-bottom flask equipped with a reflux condenser, add 4-methoxybenzyl chloride (1.0 eq) and thiourea (1.05 eq).
-
Add ethanol (approx. 3-5 mL per gram of benzyl chloride) as the solvent.
-
Heat the mixture to reflux with stirring for 2-3 hours. The progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the isothiouronium salt.
-
Collect the white crystalline solid by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum. The intermediate can be used in the next step without further purification.
-
-
Step B: Hydrolysis to this compound
-
In a round-bottom flask, dissolve the S-(4-methoxybenzyl)isothiouronium chloride (1.0 eq) in water.
-
Add a solution of sodium hydroxide (2.5-3.0 eq) in water.
-
Heat the mixture to reflux for 2-4 hours. The mixture will become homogeneous as the reaction proceeds.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. The thiol will separate as an oil.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[13]
-
Method 2: Synthesis from 4-Methoxybenzyl Alcohol
Direct conversion of alcohols to thiols is a valuable transformation, as alcohols are often more readily available or less lachrymatory than the corresponding halides.[14] While several methods exist, a common strategy involves activating the hydroxyl group to turn it into a better leaving group.
The hydroxyl group (-OH) is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a group that readily departs with its pair of electrons, such as a tosylate (-OTs). p-Toluenesulfonyl chloride (TsCl) is used for this purpose in the presence of a base like pyridine, which neutralizes the HCl byproduct. The resulting tosylate is an excellent substrate for substitution with a sulfur nucleophile. As in the previous method, thiourea can be used, followed by hydrolysis, to yield the thiol.[13]
An alternative one-pot method involves using Lawesson's reagent.[15][16] This reagent is a powerful thionating agent but can sometimes lead to dehydration byproducts, especially with secondary and tertiary alcohols.[15] For primary alcohols like 4-methoxybenzyl alcohol, it offers a more direct route.[17]
-
Step A: Tosylation of 4-Methoxybenzyl Alcohol
-
Dissolve 4-methoxybenzyl alcohol (1.0 eq) in dichloromethane or chloroform in a flask cooled in an ice bath.
-
Add pyridine (1.5-2.0 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding cold water. Separate the organic layer.
-
Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate, which can be purified by recrystallization if necessary.
-
-
Step B: Conversion of Tosylate to Thiol
-
This step is analogous to the synthesis from the benzyl chloride. Combine the 4-methoxybenzyl tosylate (1.0 eq) and thiourea (1.1 eq) in ethanol and reflux to form the isothiouronium salt.
-
Hydrolyze the resulting salt with aqueous NaOH, followed by acidification, extraction, and purification as described in Method 1, Step B.
-
Applications in Research and Drug Development
The utility of this compound extends beyond its role as a simple chemical intermediate.
-
Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group is a widely used protecting group for thiols, alcohols, and amines in multi-step organic synthesis.[6][18] The PMB ether or thioether is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. Its key advantage lies in the multiple, orthogonal methods for its removal, which include:
-
Synthetic Intermediate: As a nucleophilic thiol, it is used to introduce the 4-methoxybenzylthio moiety into molecules. This is particularly relevant in the synthesis of ω-mercapto amino acids and other sulfur-containing compounds of pharmaceutical interest.[8][19]
-
Analytical Standard: It has been employed as an internal standard for the quantitative determination of polyfunctional mercaptans in complex matrices, such as wine, at nanogram-per-liter levels.[8]
Safety and Handling
This compound is an irritant and has a potent, unpleasant odor.[1]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4]
-
Handling: Avoid contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water.[3][4] Avoid inhalation of vapors.[4]
-
Storage: Store in a cool, dry place, away from oxidizing agents and strong acids, in a tightly sealed container.[3][9]
Conclusion
This compound is a compound of considerable synthetic value. Its preparation is well-established through robust protocols starting from either 4-methoxybenzyl chloride or 4-methoxybenzyl alcohol. The reliability of the thiourea-based route, in particular, makes it an accessible target for many laboratories. For professionals in drug discovery and development, its primary importance lies in the utility of the 4-methoxybenzyl group as a versatile and orthogonally-removable protecting group, enabling the synthesis of complex molecular architectures. A thorough understanding of its synthesis and reactivity is essential for its effective application in modern organic chemistry.
References
- 1. scent.vn [scent.vn]
- 2. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-METHOXYBENZYL MERCAPTAN | 6258-60-2 [chemicalbook.com]
- 9. 4-METHOXYBENZYL MERCAPTAN Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 11. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 19. scbt.com [scbt.com]
An In-Depth Technical Guide to (4-methoxyphenyl)methanethiol
This guide provides a comprehensive technical overview of (4-methoxyphenyl)methanethiol, a pivotal organosulfur compound in modern chemical synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry.
Section 1: Nomenclature and Identification
The compound is systematically named (4-methoxyphenyl)methanethiol according to IUPAC nomenclature.[1][2][3][4][5][6] This formal designation unambiguously describes its molecular structure: a methanethiol group attached to a phenyl ring at the 4-position, which also bears a methoxy group.
In practice, a variety of synonyms are frequently encountered in literature and commercial listings. Understanding these is crucial for efficient information retrieval. Common synonyms include:
The compound is uniquely identified by its CAS Registry Number: 6258-60-2 .[1][2]
Section 2: Physicochemical Properties
(4-methoxyphenyl)methanethiol is a colorless to light yellow liquid characterized by a strong, distinct sulfurous odor.[7][13] Its physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C8H10OS | [1] |
| Molecular Weight | 154.23 g/mol | [1][2] |
| Boiling Point | 90-95 °C at 0.5 mmHg | [7][14] |
| Density | 1.107 g/mL at 25 °C | [7][14] |
| Refractive Index (n20/D) | 1.573 | [7][14] |
| Solubility | Not miscible or difficult to mix in water.[3][7][14] Soluble in organic solvents like ether, ethanol, and dichloromethane.[7] | ChemBK[7] |
| Flash Point | > 110 °C (> 230 °F) | [8][9] |
Section 3: Synthesis and Reactivity
Synthetic Pathways
The synthesis of (4-methoxyphenyl)methanethiol typically involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon with a thiolating agent. A common laboratory-scale synthesis starts from 4-methoxybenzyl chloride.
Illustrative Synthesis Workflow:
Caption: General synthesis of (4-methoxyphenyl)methanethiol.
Step-by-Step Protocol:
-
Formation of the Isothiouronium Salt: 4-Methoxybenzyl chloride is reacted with thiourea in an alcoholic solvent (e.g., ethanol). The sulfur atom of thiourea acts as a nucleophile, displacing the chloride ion to form a stable S-benzylisothiouronium salt. This method is favored for its use of a stable, odorless, and easy-to-handle thiolation reagent.
-
Hydrolysis: The resulting isothiouronium salt is then hydrolyzed under basic conditions, typically by heating with an aqueous solution of sodium hydroxide. This step cleaves the C-S bond of the intermediate, liberating the desired thiol and urea as a byproduct.
An alternative route involves the reaction of 4-methoxybenzyl alcohol with hydrogen sulfide in the presence of a suitable catalyst.[15] However, this method often requires specialized equipment to handle gaseous hydrogen sulfide safely and may lead to the formation of the corresponding thioether as a significant byproduct.[15]
Key Reactions and Mechanistic Insights
The chemistry of (4-methoxyphenyl)methanethiol is dominated by the reactivity of the sulfhydryl (-SH) group.
-
Thiolate Formation and Nucleophilicity: The thiol proton is weakly acidic and can be readily deprotonated by a base to form the corresponding thiolate. This thiolate is a potent nucleophile, readily participating in SN2 reactions with alkyl halides and other electrophiles. This reactivity is fundamental to its application as a building block in organic synthesis.
-
Michael Addition: As a soft nucleophile, the thiolate of (4-methoxyphenyl)methanethiol readily undergoes conjugate (Michael) addition to α,β-unsaturated carbonyl compounds. This reaction is highly efficient and forms the basis for creating more complex molecular architectures.
-
Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can convert (4-methoxyphenyl)methanethiol to the corresponding disulfide. Stronger oxidation can lead to sulfonic acids. This sensitivity to oxidation necessitates careful handling and storage under an inert atmosphere to prevent degradation.
Section 4: Applications in Drug Development and Medicinal Chemistry
The thiol functional group is a key player in medicinal chemistry, imparting unique properties to drug molecules.[16][17][18] Thiol-containing drugs can act as antioxidants, metal chelators, and enzyme inhibitors.[19][20] While (4-methoxyphenyl)methanethiol itself is not typically an active pharmaceutical ingredient, it serves as a crucial intermediate and building block in the synthesis of pharmaceutically relevant compounds.[7][12]
Role as a Synthetic Intermediate
(4-methoxyphenyl)methanethiol is utilized in the synthesis of various compounds, including ω-mercapto amino acids.[14][21] Its nucleophilic nature allows for the introduction of the 4-methoxybenzylthio group into a molecule, which can later be deprotected to reveal the free thiol if necessary.
The Thiol Group in Bioactive Molecules
The incorporation of a thiol or a protected thiol group, such as the one derived from (4-methoxyphenyl)methanethiol, can confer several advantageous properties to a drug candidate:
-
Antioxidant Activity: The thiol group can scavenge reactive oxygen species (ROS), protecting cells from oxidative stress.[19]
-
Enzyme Inhibition: The thiol group can interact with metal ions in the active sites of metalloenzymes or form covalent bonds with key amino acid residues, leading to enzyme inhibition.
-
Improved Pharmacokinetics: The lipophilicity of the 4-methoxybenzyl group can be used to modulate the solubility and membrane permeability of a drug candidate.
Conceptual Workflow for Thiol-Based Drug Discovery:
Caption: Role of thiol introduction in a drug discovery workflow.
Section 5: Analytical Characterization
The purity and identity of (4-methoxyphenyl)methanethiol are typically confirmed using a combination of analytical techniques:
-
Gas Chromatography (GC): Used to assess the purity of the compound.
-
Infrared (IR) Spectroscopy: The presence of a weak absorption band around 2550 cm⁻¹ is characteristic of the S-H stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the methoxy protons, the aromatic protons, the benzylic methylene protons, and the thiol proton.
-
¹³C NMR: Will show distinct signals for all the unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
Section 6: Safety, Handling, and Storage
(4-methoxyphenyl)methanethiol should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or a fume hood.[7][13][22] It is known to have a strong, unpleasant odor (stench).[13][22]
-
Hazards: May cause skin and serious eye irritation.[2] May cause respiratory irritation.[2]
-
Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents and strong acids.[7][22]
References
- 1. (4-METHOXYPHENYL)METHANETHIOL | CAS 6258-60-2 [matrix-fine-chemicals.com]
- 2. 4-Methoxy-alpha-toluenethiol | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzyl mercaptan, 98% | Fisher Scientific [fishersci.ca]
- 4. 4-Methoxybenzylthiol - Wikipedia [en.wikipedia.org]
- 5. (4-methoxyphenyl)methanethiol - C8H10OS | CSSB00011218605 [chem-space.com]
- 6. B22542.06 [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. 4-methoxy-alpha-toluene thiol, 6258-60-2 [thegoodscentscompany.com]
- 9. 4-Methoxy-a-toluenethiol 90 , technical grade 6258-60-2 [sigmaaldrich.com]
- 10. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 11. (4-methoxyphenyl)methanethiol [stenutz.eu]
- 12. chembk.com [chembk.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. 4-METHOXYBENZYL MERCAPTAN | 6258-60-2 [chemicalbook.com]
- 15. US2647151A - Production of methanethiol - Google Patents [patents.google.com]
- 16. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medicinal Thiols: Current Status and New Perspectives: Ingenta Connect [ingentaconnect.com]
- 18. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]
- 19. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio [metwarebio.com]
- 21. 4-METHOXYBENZYL MERCAPTAN Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 22. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Methoxy-alpha-toluenethiol (CAS 6258-60-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-alpha-toluenethiol, also known as p-methoxybenzyl mercaptan, is a versatile organosulfur compound with the chemical formula C₈H₁₀OS.[1][2] This colorless to pale yellow liquid, characterized by a strong sulfurous odor, serves as a crucial intermediate and reagent in various fields of chemical synthesis.[1][3] Its utility is most pronounced in the realms of pharmaceutical and peptide synthesis, where the 4-methoxybenzyl (Mob) group acts as a key protecting group for thiols, particularly the side chain of cysteine residues.[4][5] The specific electronic properties imparted by the methoxy group allow for controlled deprotection under acidic conditions, a feature that is highly valued in the multi-step construction of complex molecules.[4][6] Beyond its role in peptide chemistry, it is also utilized in the synthesis of other pharmaceutical intermediates and fine chemicals.[1][7] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and analytical characterization.
Physicochemical Properties
This compound is a combustible liquid with a high flash point, necessitating careful handling and storage.[8] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dichloromethane.[1]
| Property | Value | Source(s) |
| CAS Number | 6258-60-2 | [2] |
| Molecular Formula | C₈H₁₀OS | [2] |
| Molecular Weight | 154.23 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Odor | Strong, sulfurous | [1] |
| Boiling Point | 89-94 °C at 2.5 mmHg; 90-95 °C at 0.5 mmHg | [1][8] |
| Density | Approximately 1.1 g/mL; 1.107 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.549 - 1.573 | [8] |
| Flash Point | >110 °C (>230 °F) | [8] |
| Solubility | Soluble in organic solvents like ether, ethanol, dichloromethane; sparingly soluble in water. | [1][8] |
| Storage Temperature | 2-8°C | [8] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of a 4-methoxybenzyl halide with a sulfur nucleophile. A common and effective method involves the reaction of 4-methoxybenzyl chloride with sodium hydrosulfide.[10][11]
General Synthetic Workflow
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles.[10][12] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
4-Methoxybenzyl chloride
-
Sodium hydrosulfide (NaSH)
-
Ethanol (or another suitable polar solvent)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate (or other drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydrosulfide in ethanol. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Addition of Reactant: Slowly add 4-methoxybenzyl chloride to the stirred solution of sodium hydrosulfide. An exothermic reaction may be observed.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like diethyl ether. The aqueous layer is acidified with dilute hydrochloric acid to neutralize any unreacted sodium hydrosulfide.
-
Extraction and Drying: The aqueous layer is extracted multiple times with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.
Reactivity and Applications in Drug Development
The primary utility of this compound in drug development stems from its role as a protecting group for the thiol functionality of cysteine residues in solid-phase peptide synthesis (SPPS).[4][13] The 4-methoxybenzyl (Mob) group is stable to the basic conditions used for Fmoc deprotection but can be cleaved under specific acidic conditions, providing orthogonality in complex peptide synthesis.[4]
Role as a Cysteine Protecting Group in Peptide Synthesis
Deprotection of the 4-Methoxybenzyl (Mob) Group
The cleavage of the Mob group from the cysteine side chain is typically achieved using strong acidic conditions at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin.[4][14]
Typical Deprotection Cocktail:
A common reagent for the removal of the Mob group is a "cleavage cocktail" containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.[6][14][15]
-
Reagent: Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), water, and/or thioanisole are often included to trap the carbocations generated during cleavage and prevent re-alkylation of sensitive residues.[6][14]
Protocol for Deprotection:
-
The peptide-resin is treated with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for a specified period (typically 2-4 hours) at room temperature.[14]
-
The resin is filtered off, and the filtrate containing the deprotected peptide is collected.
-
The peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.
Other Applications
Beyond its prominent role in peptide synthesis, this compound is also employed in other areas of chemical research:
-
Synthesis of ω-Mercapto Amino Acids: It serves as a starting material for the synthesis of various ω-mercapto amino acids.[16]
-
Analytical Chemistry: Due to its distinct properties, it is used as an internal standard in the quantitative analysis of polyfunctional mercaptans in wine at the nanogram per liter level.[17]
-
Organic Synthesis: It acts as a versatile reagent and building block for the introduction of the 4-methoxybenzylthio group in the synthesis of various organic molecules and pharmaceutical intermediates.[1][7]
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.
-
Aromatic protons: Typically appear as two doublets in the region of δ 6.8-7.3 ppm.
-
Methoxy protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
Methylene protons (-CH₂-): A singlet or doublet (depending on coupling with the thiol proton) around δ 3.7 ppm.
-
Thiol proton (-SH): A broad singlet that can appear over a range of chemical shifts, often around δ 1.5-2.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the methylene carbon.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 154.[9] The fragmentation pattern is characterized by the loss of the thiol group and the formation of the stable 4-methoxybenzyl cation at m/z 121, which is often the base peak.[9][18]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands:
-
S-H stretch: A weak absorption band around 2550-2600 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
C=C stretches (aromatic): In the region of 1500-1600 cm⁻¹.
-
C-O stretch (ether): A strong band around 1250 cm⁻¹.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed and causes skin and serious eye irritation.[8] May cause respiratory irritation.[8] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[1] Store in a cool, dry, and well-ventilated area away from oxidizing agents and strong acids.[1]
Conclusion
This compound is a valuable and versatile reagent, particularly in the field of drug development and peptide synthesis. Its utility as a thiol-protecting group, coupled with its role as a synthetic building block, makes it an important tool for medicinal and organic chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in the laboratory.
References
- 1. chembk.com [chembk.com]
- 2. 4-Methoxybenzylthiol - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
- 12. US2436137A - Process for producing mercaptans - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
- 14. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-METHOXYBENZYL MERCAPTAN Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 17. (4-methoxyphenyl)methanethiol [stenutz.eu]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical Properties of p-Methoxybenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Methoxybenzyl mercaptan, also known as (4-methoxyphenyl)methanethiol, is a pivotal organosulfur compound frequently utilized in organic synthesis. Its distinct physical and chemical properties make it a valuable reagent, particularly in the pharmaceutical industry as an intermediate for synthesizing sulfur-containing compounds.[1] This guide provides a comprehensive overview of the core physical properties of p-methoxybenzyl mercaptan, offering insights into its handling, characterization, and application in research and development.
Chemical Identity and Structure
p-Methoxybenzyl mercaptan is characterized by a benzyl thiol structure with a methoxy group substituted at the para position of the benzene ring. This substitution significantly influences its physical and chemical behavior.
| Identifier | Value | Source(s) |
| IUPAC Name | (4-methoxyphenyl)methanethiol | [2][3][4] |
| Synonyms | 4-Methoxybenzyl mercaptan, p-methoxybenzylthiol | [2][4][5] |
| CAS Number | 6258-60-2 | [2][3][5][6][7] |
| Molecular Formula | C₈H₁₀OS | [2][3][6][8] |
| Molecular Weight | 154.23 g/mol | [2][6][7][9] |
| InChI Key | PTDVPWWJRCOIIO-UHFFFAOYSA-N | [2][5][7] |
| SMILES | COC1=CC=C(CS)C=C1 | [2][3][4] |
graph Chemical_Structure { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O"]; C_methoxy [label="C"]; C_methylene [label="C"]; S [label="S"]; H_thiol [label="H"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C4 -- O; O -- C_methoxy; C1 -- C_methylene; C_methylene -- S; S -- H_thiol;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O [pos="0,-2!"]; C_methoxy [pos="0,-3!"]; C_methylene [pos="0,2!"]; S [pos="0,3!"]; H_thiol [pos="1,3!"]; }
Caption: 2D structure of p-methoxybenzyl mercaptan.
Core Physical Properties
The physical state and thermal properties of a compound are critical for its storage, handling, and use in chemical reactions.
| Property | Value | Conditions | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | Ambient | [3][5][6][8] |
| Odor | Strong, unpleasant, sulfurous | - | [2][7][8] |
| Boiling Point | 90-95 °C | 0.5 mmHg | [2][5][7][8] |
| 89-94 °C | 2.5 Torr | [6][9] | |
| 126 °C | 15 mmHg | ||
| Melting Point | -40 °C | - | [8] |
| Density | 1.107 g/mL | 25 °C | [5][7][8] |
| 1.1 ± 0.1 g/cm³ | - | [6] | |
| Refractive Index | 1.5735-1.5775 | @ 20°C | [3] |
| 1.573 | @ 20°C | [5][7][8] | |
| 1.5755 | - | [2] | |
| Flash Point | > 230 °F (> 110 °C) | - | [5][6][7][8] |
Solubility and Miscibility
The solubility of p-methoxybenzyl mercaptan dictates its compatibility with various solvent systems, which is crucial for reaction setup and purification processes.
| Solvent | Solubility | Source(s) |
| Water | Not miscible or difficult to mix | [2][5][6][7][8] |
| Chloroform | Slightly soluble | [5][7][8] |
| Methanol | Soluble | [5][7][8] |
| Ether | Soluble | [8] |
| Ethanol | Soluble | [8] |
| Dichloromethane | Soluble | [8] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental for the verification of the chemical structure and purity of p-methoxybenzyl mercaptan.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR data is available for p-methoxybenzyl mercaptan, which is essential for confirming the presence and connectivity of protons in the molecule.[4] While specific chemical shifts can vary slightly based on the solvent and instrument, the expected signals would correspond to the methoxy protons, aromatic protons, methylene protons, and the thiol proton.
-
-
Infrared (IR) Spectroscopy :
-
IR spectra of p-methoxybenzyl mercaptan are available and can be used to identify key functional groups.[4][10][11] Characteristic absorption bands would include those for the S-H stretch of the mercaptan, C-H stretches of the aromatic ring and alkyl groups, C=C stretches of the aromatic ring, and the C-O stretch of the methoxy group.
-
-
Mass Spectrometry (MS) :
-
Mass spectrometry data, including Gas Chromatography-Mass Spectrometry (GC-MS), is available for p-methoxybenzyl mercaptan.[4] This is a powerful tool for determining the molecular weight and fragmentation pattern, further confirming the compound's identity.
-
Safety, Handling, and Storage
Due to its chemical nature, proper handling and storage of p-methoxybenzyl mercaptan are imperative for laboratory safety.
-
General Hazards : The compound is known for its strong, unpleasant odor. It may cause skin and eye irritation.[6]
-
Personal Protective Equipment (PPE) : It is recommended to use this compound in a well-ventilated area or under a chemical fume hood.[12] Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn.[12]
-
Incompatibilities : p-Methoxybenzyl mercaptan is incompatible with strong oxidizing agents, acids, and bases.[2][12]
-
Storage : It is air-sensitive and should be stored under an inert gas.[2][5][8] Recommended storage is in a cool, dry, and well-ventilated area, typically between 2-8°C.[5][6][7][8]
Caption: Key considerations for the safe handling and storage of p-methoxybenzyl mercaptan.
Applications in Research and Drug Development
p-Methoxybenzyl mercaptan serves as a crucial building block in organic synthesis. It is particularly valuable for the synthesis of ω-mercapto amino acids.[2][5][7] Furthermore, it has been utilized as an internal standard in the quantitative determination of polyfunctional mercaptans in wine at very low concentrations.[2][5] Its role as an intermediate in pharmaceutical synthesis underscores its importance in the development of new therapeutic agents.[1]
Conclusion
This technical guide has provided a detailed examination of the physical properties of p-methoxybenzyl mercaptan. A thorough understanding of these characteristics is essential for its effective and safe use in research and development, particularly within the pharmaceutical and fine chemical industries. The data presented, drawn from various authoritative sources, offers a solid foundation for scientists and researchers working with this versatile compound.
References
- 1. p-Methoxybenzyl mercaptan (6258-60-2) at Nordmann - nordmann.global [nordmann.global]
- 2. 4-Methoxybenzyl mercaptan, 98% | Fisher Scientific [fishersci.ca]
- 3. 4-Methoxybenzylmercaptan, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 4. 4-Methoxy-alpha-toluenethiol | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-METHOXYBENZYL MERCAPTAN Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. echemi.com [echemi.com]
- 7. 4-METHOXYBENZYL MERCAPTAN | 6258-60-2 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 4-Methoxybenzylthiol - Wikipedia [en.wikipedia.org]
- 10. 4-METHOXYBENZYL MERCAPTAN(6258-60-2) IR Spectrum [chemicalbook.com]
- 11. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 12. fishersci.com [fishersci.com]
4-Methoxy-alpha-toluenethiol molecular weight and formula
An In-Depth Technical Guide to 4-Methoxy-alpha-toluenethiol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (also known as p-methoxybenzyl mercaptan), a pivotal organosulfur compound in various scientific domains. We delve into its fundamental physicochemical properties, outline a representative synthetic pathway, and explore its chemical reactivity. The primary focus is on its sophisticated applications, specifically its role as an internal standard in the ultra-trace quantitative analysis of wine thiols and its function as a protective group in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals who utilize or are investigating the utility of advanced chemical reagents.
Compound Identification and Core Properties
This compound is an aromatic thiol characterized by a benzyl structure with a methoxy group in the para position. Its distinct odor and chemical characteristics make it a valuable tool in both analytical and synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀OS | [1][2][3] |
| Molecular Weight | 154.23 g/mol | [1][3][4] |
| Precise Mass | 154.229 g/mol | [2][5] |
| CAS Number | 6258-60-2 | [2][3] |
| IUPAC Name | (4-methoxyphenyl)methanethiol | [6] |
| Common Synonyms | p-Methoxybenzyl mercaptan, 4-Methoxybenzylthiol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Strong, sulfurous (stench) | [2][7] |
Physicochemical Data
The utility of a chemical reagent is fundamentally governed by its physical properties. The data below has been compiled from various authoritative sources to provide a reliable reference for experimental design.
| Parameter | Value | Conditions | Source(s) |
| Density | 1.107 g/mL | at 25 °C | [8] |
| Boiling Point | 90 - 95 °C | at 0.5 mmHg | [8] |
| Flash Point | >110 °C (>230 °F) | Closed cup | [9] |
| Refractive Index | 1.573 | at 20 °C | [8] |
| Water Solubility | Not miscible or difficult to mix | Standard conditions | [8] |
| Solubility | Soluble in ethanol, ether, dichloromethane | Standard conditions | [2] |
Synthesis and Purification
This compound is typically synthesized via nucleophilic substitution, where a suitable sulfur nucleophile displaces a leaving group on the corresponding benzyl derivative. The following protocol describes a common and reliable laboratory-scale synthesis.
Synthetic Pathway: Nucleophilic Substitution
The most direct route involves the reaction of 4-methoxybenzyl chloride with a sulfur source like sodium thiomethoxide or, more commonly, sodium hydrosulfide (NaSH). The latter is often preferred for its simplicity in introducing the thiol group directly.
Caption: Synthesis of this compound via SN2 reaction.
Experimental Protocol
Disclaimer: This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions in a fume hood.
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Purge the system with inert gas (N₂ or Argon).
-
Reagent Preparation: In the flask, dissolve sodium hydrosulfide (NaSH) (1.1 equivalents) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Substrate Addition: Dissolve 4-methoxybenzyl chloride (1.0 equivalent) in a minimal amount of DMF and add it to the dropping funnel.
-
Reaction Execution: Cool the NaSH solution in an ice bath. Add the 4-methoxybenzyl chloride solution dropwise to the stirred NaSH solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by carefully pouring the mixture into cold water. Acidify the aqueous solution to a pH of ~5 with a dilute acid (e.g., 1M HCl) to ensure the thiol is protonated.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final product as a clear liquid.[8].
Reactivity Profile
The chemistry of this compound is dominated by the nucleophilic and redox-active thiol group and the stable benzyl structure.
-
Nucleophilic Attack (S-Alkylation/Acylation): The thiol is readily deprotonated by a mild base to form a thiolate, which is a potent nucleophile. This thiolate can react with electrophiles like alkyl halides or acyl chlorides to form thioethers and thioesters, respectively. This reactivity is fundamental to its use as a protecting group.[10].
-
Oxidation: The thiol group can be oxidized to various states. Mild oxidizing agents can produce the corresponding disulfide. Stronger oxidation can lead to sulfinic acids and ultimately to sulfonic acids.[11].
-
C-S Bond Cleavage: Under specific catalytic conditions, such as visible-light-mediated silver(II) catalysis, the benzylic C-S bond can be cleaved.[12]. This reaction is less common but highlights the advanced reactivity possible with this scaffold.
Caption: Key reaction pathways for this compound.
Analytical Characterization
Unambiguous identification of this compound is achieved through standard spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals: a singlet for the methoxy (-OCH₃) protons (~3.8 ppm), a characteristic AA'BB' system for the para-substituted aromatic protons (~6.8-7.2 ppm), a singlet or doublet for the benzylic methylene (-CH₂SH) protons (~3.7 ppm), and a triplet for the thiol (-SH) proton (~1.6 ppm), which may be broad and can exchange with D₂O.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) at m/z = 154.[13]. A prominent peak at m/z = 121 corresponds to the loss of the -SH group, resulting in the stable 4-methoxybenzyl cation.
-
Infrared (IR) Spectroscopy: The IR spectrum will display a weak absorption band for the S-H stretch around 2550-2600 cm⁻¹. Other key absorptions include C-H stretches for the aromatic and aliphatic groups, C=C stretches for the aromatic ring (~1500-1600 cm⁻¹), and a strong C-O stretch for the methoxy group (~1250 cm⁻¹).[5].
Applications in Research and Development
Application 1: Internal Standard in Quantitative Analysis
In food and beverage science, volatile thiols are potent aroma compounds that define the character of products like wine, even at nanogram-per-liter concentrations.[1][3]. Accurate quantification is challenging due to the low concentrations and complex matrix. This compound is not naturally found in wine and serves as an excellent internal standard for methods like HPLC-MS/MS.[9].
Workflow for Thiol Quantification in Wine
Caption: Workflow for wine thiol analysis using an internal standard.
Detailed Protocol: Quantification of Wine Thiols
-
Sample Preparation: To a 20 mL aliquot of wine, add 50 µL of an ethanolic solution containing the internal standard, this compound (final concentration typically 500 ng/L).[3].
-
Derivatization: Add a chelating agent (e.g., EDTA) and a freshly prepared solution of a derivatizing agent such as 4,4'-dithiodipyridine (DTDP).[3][14]. Allow the reaction to proceed for 30 minutes at room temperature. The derivatizing agent reacts with thiols to form stable, less volatile adducts that are more amenable to chromatographic analysis.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and then water. Pass the derivatized wine sample through the cartridge. The thiol derivatives are retained on the solid phase.
-
Wash and Elute: Wash the cartridge with a 50% methanol solution to remove interferences. Dry the cartridge and then elute the target derivatives with pure methanol.[3].
-
Analysis: Analyze the eluate using a reverse-phase HPLC system coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte derivative to the peak area of the internal standard derivative allows for precise and accurate quantification, correcting for variations in extraction efficiency and instrument response.
Application 2: Cysteine Protection in Peptide Synthesis
In Solid-Phase Peptide Synthesis (SPPS), the thiol side chain of cysteine is highly nucleophilic and prone to oxidation, necessitating protection. The 4-methoxybenzyl (Mpm) group, derived from this compound, is a widely used acid-labile protecting group for this purpose. It offers stability to the basic conditions used for Fmoc-deprotection but is cleanly removed during the final acidolytic cleavage from the resin.
Workflow for Using Mpm-Protected Cysteine in Fmoc-SPPS
Caption: Use of Mpm-protected cysteine in a standard SPPS cycle.
Protocol Insight: Incorporation of Fmoc-Cys(Mpm)-OH
-
Starting Material: The synthesis begins with a resin support to which the first amino acid is anchored. The peptide chain is elongated from the C-terminus to the N-terminus.
-
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a solution of piperidine in DMF. This exposes a free amine for the next coupling step.
-
Coupling: The pre-activated Fmoc-Cys(Mpm)-OH amino acid is added to the resin. Activation is typically achieved using reagents like HBTU in the presence of a non-nucleophilic base like DIEA. The free amine on the peptide chain attacks the activated carboxyl group, forming a new peptide bond. The Mpm group on the cysteine side chain remains intact throughout this process.
-
Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.
-
Final Cleavage: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Mpm group, are removed simultaneously. This is typically accomplished using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to capture reactive carbocations. The 4-methoxybenzyl cation liberated from the Mpm group is effectively scavenged, preventing side reactions.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation.[6].
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2].
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe the vapor, which has a strong, unpleasant odor.[2].
-
Storage: Store in a cool, dry place away from oxidizing agents and strong acids. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a versatile and powerful reagent for both analytical and synthetic chemists. Its well-defined chemical properties allow for its precise use as an internal standard in complex quantitative analyses, while its reactivity profile makes it an ideal precursor for the Mpm protecting group, a cornerstone of modern peptide synthesis. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development settings.
References
- 1. Simple quantitative determination of potent thiols at ultratrace levels in wine by derivatization and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 6. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for the direct oxidative esterification of thiols with alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08058J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
A Spectroscopic Guide to 4-Methoxy-alpha-toluenethiol: Structural Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methoxy-alpha-toluenethiol (also known as 4-methoxybenzyl mercaptan), a key intermediate in organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of this data to confirm the compound's molecular structure, providing both foundational knowledge and field-proven insights.
Compound Profile: this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
Proton NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 | Doublet | 2H | Ar-H (ortho to CH₂SH) |
| ~6.8 | Doublet | 2H | Ar-H (ortho to OCH₃) |
| ~3.7 | Singlet | 3H | O-CH ₃ |
| ~3.6 | Doublet | 2H | Ar-CH ₂-SH |
| ~1.7 | Triplet | 1H | S-H |
Interpretation:
The ¹H NMR spectrum clearly indicates a 1,4-disubstituted (para) benzene ring. The two doublets at ~7.2 and ~6.8 ppm are characteristic of aromatic protons in such a system. The upfield shift of the protons ortho to the methoxy group is due to the electron-donating nature of the oxygen atom. The singlet at ~3.7 ppm with an integration of 3H is indicative of the methoxy group's protons. The benzylic protons appear as a doublet at ~3.6 ppm, coupled to the thiol proton. The thiol proton itself appears as a triplet at ~1.7 ppm, a result of coupling with the adjacent methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy
Carbon NMR provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~158 | Ar-C -OCH₃ |
| ~133 | Ar-C -CH₂SH |
| ~130 | Ar-C H (ortho to CH₂SH) |
| ~114 | Ar-C H (ortho to OCH₃) |
| ~55 | O-C H₃ |
| ~28 | Ar-C H₂-SH |
Interpretation:
The ¹³C NMR spectrum shows six distinct carbon signals, consistent with the molecular symmetry. The signal at ~158 ppm is characteristic of an aromatic carbon attached to an oxygen atom. The quaternary carbon attached to the CH₂SH group appears at ~133 ppm. The two signals for the protonated aromatic carbons at ~130 and ~114 ppm further confirm the para-substitution pattern. The methoxy carbon is observed at ~55 ppm, and the benzylic carbon at ~28 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 75 MHz or higher field NMR spectrometer is typically used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~2600-2550 | Weak | S-H stretch (thiol) |
| ~1610, 1510, 1460 | Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~830 | Strong | C-H bend (para-disubstituted ring) |
Interpretation:
The IR spectrum provides strong evidence for the key functional groups in this compound. The weak absorption in the 2600-2550 cm⁻¹ region is a definitive indicator of the S-H stretching vibration of the thiol group.[3] The strong bands in the aromatic region (1610-1460 cm⁻¹) confirm the presence of the benzene ring. A prominent C-O stretching band around 1250 cm⁻¹ is characteristic of the aryl ether linkage of the methoxy group. The out-of-plane C-H bending vibration at approximately 830 cm⁻¹ is indicative of the 1,4-disubstitution pattern of the aromatic ring.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small drop of the neat liquid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Key Mass Spectral Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 154 | High | [M]⁺ (Molecular Ion) |
| 121 | High | [M - SH]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Interpretation:
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 154, which corresponds to its molecular weight.[3][6] A major fragmentation pathway involves the loss of the sulfhydryl radical (•SH), resulting in a strong peak at m/z 121, which corresponds to the 4-methoxybenzyl cation. This cation is a key fragment observed in the mass spectra of many para-methoxy substituted benzyl compounds. Further fragmentation can lead to the formation of the tropylium ion at m/z 91.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source.
-
Chromatographic Separation: Inject the sample into the GC. Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the compound from any impurities.
-
Mass Analysis: As the compound elutes from the GC column, it is introduced into the ion source of the MS. The resulting mass spectrum is recorded.
Integrated Spectroscopic Analysis
The following diagram illustrates how the different spectroscopic techniques work together to confirm the structure of this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.
Caption: Interconnectivity of spectroscopic data for structural elucidation.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of this compound. Each technique offers critical and complementary information, from the carbon-hydrogen framework and functional group identification to the overall molecular weight and fragmentation patterns. This guide serves as a practical reference for researchers, demonstrating the logical workflow of spectroscopic data interpretation in modern chemical analysis.
References
An In-depth Technical Guide to the Synthesis of 4-Methoxy-alpha-toluenethiol from p-Methoxybenzyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive and technically detailed methodology for the synthesis of 4-Methoxy-alpha-toluenethiol, a valuable reagent in pharmaceutical and organic chemistry. The primary focus is on a robust and widely adopted two-step synthetic route starting from p-methoxybenzyl chloride. This process involves the formation of a stable S-(p-methoxybenzyl)isothiouronium chloride intermediate, followed by its basic hydrolysis to yield the target thiol. This approach is favored for its reliability, avoidance of directly handling highly volatile and malodorous thiolating agents, and production of a high-purity final product. This document elucidates the underlying reaction mechanisms, provides step-by-step experimental protocols, outlines critical safety considerations, and offers expert insights into potential challenges and troubleshooting.
Introduction and Strategic Overview
This compound, also known as p-methoxybenzyl mercaptan, is an organosulfur compound of significant interest in the field of drug development and complex organic synthesis.[1][2][3] Its primary utility stems from its role as a protected thiol. The 4-methoxybenzyl (Mob) group is a crucial thiol-protecting group in peptide synthesis, enabling the controlled and regioselective formation of disulfide bonds in complex biomolecules.[4][5] Furthermore, this compound serves as a key intermediate for synthesizing various biologically active molecules and materials.[6][7]
The synthesis from p-methoxybenzyl chloride is a classic and efficient transformation. While direct conversion using reagents like sodium hydrosulfide is possible, it is often plagued by side reactions and the handling of hazardous materials. The superior strategy, detailed herein, proceeds via an S-alkyl isothiouronium salt.
The two-step synthesis involves:
-
Nucleophilic Substitution: Reaction of p-methoxybenzyl chloride with thiourea to form the stable, crystalline S-(p-methoxybenzyl)isothiouronium chloride. This step effectively "captures" the benzyl group.
-
Hydrolysis: Subsequent cleavage of the isothiouronium salt under basic conditions to liberate the desired this compound.
This method is advantageous as it avoids the direct use of gaseous hydrogen sulfide or its salts and generates the malodorous thiol only in the final step, simplifying handling and containment.[8]
Mechanistic Insights: A Tale of Two Pathways
The conversion of p-methoxybenzyl chloride is a nuanced example of nucleophilic substitution. The electron-donating p-methoxy group significantly stabilizes the benzylic carbocation, meaning the reaction can proceed through a continuum of mechanisms, including both SN1 and SN2 pathways.[9][10]
-
Step 1: Formation of S-(p-methoxybenzyl)isothiouronium chloride Thiourea, an excellent sulfur nucleophile, attacks the electrophilic benzylic carbon of p-methoxybenzyl chloride. The reaction readily proceeds in a polar protic solvent like ethanol. The product, an isothiouronium salt, is typically a stable, crystalline solid that can be easily isolated by filtration.[11][12]
-
Step 2: Basic Hydrolysis The isothiouronium salt is subsequently treated with a strong base, such as sodium hydroxide. The hydroxide ions attack the central carbon of the isothiouronium group, leading to the decomposition of the intermediate and the formation of the sodium salt of the target thiol (a thiolate). The reaction is driven to completion by the formation of urea as a byproduct. Subsequent acidification of the reaction mixture protonates the thiolate, yielding the final this compound.
Below is a diagram illustrating the overall synthetic scheme.
Caption: Overall reaction scheme for the two-step synthesis.
Detailed Experimental Protocols
Caution: This procedure must be performed in a well-ventilated fume hood due to the corrosive nature of the starting material and the potent stench of the final product. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Part A: Synthesis of S-(p-methoxybenzyl)isothiouronium chloride
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (15.2 g, 0.2 mol) and 200 mL of ethanol.
-
Addition of Reactant: While stirring, add p-methoxybenzyl chloride (31.3 g, 0.2 mol).[13]
-
Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by TLC. The isothiouronium salt will begin to precipitate as a white solid.[12][14]
-
Isolation: After the reaction period, cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold ethanol (2x 50 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting S-(p-methoxybenzyl)isothiouronium chloride solid under vacuum. The product is typically used in the next step without further purification.
Part B: Synthesis of this compound
-
Hydrolysis Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the S-(p-methoxybenzyl)isothiouronium chloride (from Part A) in 250 mL of water.
-
Basification: Prepare a solution of sodium hydroxide (24 g, 0.6 mol) in 150 mL of water and add it to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The solution will become homogeneous as the salt is consumed.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully and slowly , acidify the solution to a pH of ~1 by adding concentrated hydrochloric acid. This step must be done in an efficient fume hood as it liberates the thiol. The product will separate as a colorless to pale yellow oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x 100 mL).
-
Washing: Combine the organic layers and wash with water (2x 100 mL) and then with brine (1x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation (boiling point: 89–94 °C at 2.5 mmHg) to yield pure this compound as a colorless oil with a strong, characteristic odor.[1][7]
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | CAS Number | Role | Typical Moles | Equivalents |
| p-Methoxybenzyl Chloride | 156.61 | 824-94-2 | Starting Material | 0.2 | 1.0 |
| Thiourea | 76.12 | 62-56-6 | Reagent | 0.2 | 1.0 |
| Sodium Hydroxide | 40.00 | 1310-73-2 | Reagent | 0.6 | 3.0 |
| This compound | 154.23 | 6258-60-2 | Product | - | - |
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Self-Validating Systems: Safety and Handling Protocols
Scientific integrity demands a protocol that is inherently safe. The following measures are critical for the safe execution of this synthesis.
-
p-Methoxybenzyl Chloride (Starting Material):
-
Hazards: This compound is a potent lachrymator (causes tearing) and is corrosive, causing severe skin burns and eye damage.[15][16][17] It is also moisture-sensitive.
-
Stability: p-Methoxybenzyl chloride can undergo self-polymerization, sometimes explosively, especially in the absence of a stabilizer (often potassium carbonate).[18] Never store it for extended periods after opening, and ensure any transferred amounts contain the stabilizer.
-
Handling: Always handle in a fume hood. Wear nitrile gloves, safety goggles, and a face shield.[19]
-
-
This compound (Product):
-
Hazards: The primary hazard is its extremely unpleasant and pervasive odor (stench). It is also a skin, eye, and respiratory irritant.
-
Odor Control: All operations involving the free thiol must be conducted in a well-ventilated fume hood. Keep a beaker of bleach (sodium hypochlorite solution) in the hood to quench spatulas and needles. All glassware that comes into contact with the thiol should be decontaminated by rinsing with bleach before being removed from the hood.
-
-
General Practices:
-
Ensure emergency equipment like a safety shower and eyewash station are accessible.[17]
-
Dispose of all chemical waste according to institutional guidelines. Thiol-containing waste should be oxidized with bleach prior to disposal.
-
Field-Proven Insights & Troubleshooting
-
Side Reaction - Dibenzyl Sulfide Formation: During the hydrolysis step, if the conditions are not sufficiently basic or if the reaction is heated for an excessively long time, a competing reaction can occur where the initially formed thiolate attacks another molecule of the isothiouronium salt (or unreacted benzyl chloride), leading to the formation of bis(4-methoxybenzyl) sulfide. Using a sufficient excess of NaOH helps to ensure rapid and complete hydrolysis, minimizing this side product.
-
Incomplete Hydrolysis: If the final product yield is low, it may be due to incomplete hydrolysis of the isothiouronium salt. Ensure adequate heating time and base concentration. The salt is quite stable, and a robust reflux is necessary.
-
Purity of p-Methoxybenzyl Chloride: The starting material can degrade over time, forming the corresponding alcohol and polymers. Using freshly purchased or distilled p-methoxybenzyl chloride is recommended for optimal results. The presence of p-methoxybenzyl alcohol can lead to the formation of ethers as byproducts.[20]
-
Emulsion during Extraction: During the workup, emulsions can sometimes form. Addition of brine during the washing step can help to break up these emulsions and improve phase separation.
References
- 1. 4-Methoxybenzylthiol - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-4-methoxybenzyl as a Thiol-Protecting Group for Directed-Disulfide Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 4-甲氧基苄硫醇 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. orgsyn.org [orgsyn.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
The Multifaceted Reactivity of the Thiol Group in 4-Methoxy-alpha-toluenethiol: A Technical Guide for Advanced Synthesis and Development
Abstract
4-Methoxy-alpha-toluenethiol, also known as 4-methoxybenzyl mercaptan, is a pivotal organosulfur compound whose utility in pharmaceutical and materials science is fundamentally governed by the reactivity of its thiol group. The presence of the electron-donating methoxy group on the phenyl ring significantly modulates the nucleophilicity and redox potential of the thiol, rendering it a versatile tool for chemists. This in-depth guide provides a comprehensive exploration of the thiol group's reactivity in this compound, offering field-proven insights into its behavior in key chemical transformations. We will delve into the mechanistic underpinnings of its nucleophilic character, its propensity for oxidation and disulfide bond formation, and its application as a protecting group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their work.
Introduction: The Influence of Molecular Architecture on Thiol Reactivity
The thiol group (-SH) is a highly versatile functional group in organic chemistry, renowned for its nucleophilicity and participation in redox processes.[1][2] In this compound, the thiol is benzylic, and its reactivity is electronically influenced by the para-methoxy substituent on the aromatic ring. This electron-donating group increases the electron density on the sulfur atom, enhancing its nucleophilicity compared to unsubstituted benzyl mercaptan or aliphatic thiols.[3] This heightened reactivity makes this compound a valuable intermediate in a variety of synthetic applications.[4][5]
This guide will dissect the core aspects of the thiol's reactivity in this compound, providing both theoretical understanding and practical, step-by-step protocols for its key reactions.
The Nucleophilic Character of the Thiol Group
The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, making it a potent nucleophile.[1] This nucleophilicity is the driving force behind many of its characteristic reactions, including S-alkylation and Michael additions.
S-Alkylation Reactions
The deprotonated form of the thiol, the thiolate anion (RS⁻), is a particularly strong nucleophile and readily participates in SN2 reactions with alkyl halides and other electrophiles. The formation of the thiolate is typically achieved by treatment with a base.
Experimental Protocol: S-Alkylation of this compound
Objective: To synthesize a thioether via S-alkylation.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Add benzyl bromide (1.05 eq) dropwise to the reaction mixture via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Michael Addition Reactions
The thiol group of this compound can also act as a nucleophile in Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-sulfur bond formation.[6]
Experimental Workflow: Michael Addition
Caption: Workflow for the Michael addition of this compound.
Redox Chemistry: Oxidation and Disulfide Formation
The thiol group is readily oxidized, most commonly to form a disulfide bond (-S-S-).[7] This reversible oxidation-reduction is a cornerstone of sulfur chemistry and has significant implications in biological systems and materials science.[2][8]
Air Oxidation
In the presence of a base and atmospheric oxygen, this compound can undergo slow oxidation to the corresponding disulfide. While often a nuisance in the storage of the thiol, this reaction can be driven to completion under controlled conditions.
Controlled Oxidation
A variety of oxidizing agents can be employed for the efficient conversion of this compound to its disulfide. A common and mild oxidant for this purpose is iodine.
Experimental Protocol: Oxidation to Disulfide
Objective: To synthesize the disulfide of this compound.
Materials:
-
This compound
-
Methanol
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
To the stirred solution, add a solution of iodine (0.55 eq) in methanol dropwise until a persistent yellow color is observed.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, add saturated aqueous sodium thiosulfate solution to quench the excess iodine. The yellow color will disappear.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the disulfide product, which can be further purified by recrystallization if necessary.
Redox Pathway of this compound
Caption: Reversible oxidation-reduction of this compound.
Role as a Protecting Group
The 4-methoxybenzyl (Mpm) group derived from this compound can be used as a protecting group for other thiol functionalities, particularly in peptide synthesis.[9][10] The Mpm group is stable to a variety of reaction conditions but can be removed under specific deprotection protocols, often involving strong acids or oxidizing agents.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₀OS | [11][12][13] |
| Molecular Weight | 154.23 g/mol | [11][12][14] |
| Boiling Point | 90-95 °C at 0.5 mmHg | [5][9][15] |
| Density | ~1.107 g/mL at 25 °C | [5][9][15] |
| Refractive Index (n20/D) | ~1.573 | [5][9][15] |
Conclusion
The thiol group in this compound exhibits a rich and versatile reactivity profile, heavily influenced by the electronic contribution of the para-methoxy group. Its enhanced nucleophilicity makes it an excellent substrate for S-alkylation and Michael addition reactions, while its susceptibility to oxidation provides a straightforward route to disulfide formation. A thorough understanding of these reactive tendencies is crucial for leveraging this compound to its full potential in the design and synthesis of novel molecules in the pharmaceutical and materials science industries. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers in these fields.
References
- 1. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-METHOXYBENZYL MERCAPTAN | 6258-60-2 [chemicalbook.com]
- 10. 4-METHOXYBENZYL MERCAPTAN Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. scbt.com [scbt.com]
- 12. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 14. 4-Methoxy-a-toluenethiol 90 , technical grade 6258-60-2 [sigmaaldrich.com]
- 15. chembk.com [chembk.com]
Solubility of 4-Methoxy-alpha-toluenethiol in different solvents
An In-Depth Technical Guide to the Solubility of 4-Methoxy-alpha-toluenethiol
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 6258-60-2), a key organic intermediate. Moving beyond simple data recitation, this document elucidates the fundamental physicochemical principles governing its solubility across a spectrum of common laboratory solvents. We will dissect the molecule's structural components—the thiol group, the methoxy group, and the aromatic core—to build a predictive model of its behavior. This theoretical framework is substantiated with quantitative solubility data and supported by detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. The guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in synthesis, formulation, and analytical applications.
Part 1: A Theoretical Framework for Understanding Solubility
The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent. For this compound, a nuanced understanding requires analyzing the interplay of its constituent functional groups.
Pillar 1: The "Like Dissolves Like" Paradigm
The principle of "like dissolves like" serves as our foundational guide.[1][2] Polar solvents, characterized by significant dipole moments and often hydrogen bonding capabilities, are effective at solvating polar solutes. Conversely, nonpolar solvents, with weak intermolecular forces (primarily London dispersion forces), readily dissolve nonpolar solutes. This compound is a molecule of intermediate polarity, and its solubility is a delicate balance of the contributions from its different structural motifs.
Pillar 2: Structural Dissection of this compound
The molecule's behavior in solution is dictated by three key components:
-
The Benzyl Core: The central phenyl ring and methylene linker (-C₆H₄CH₂-) are inherently nonpolar and hydrophobic. This large hydrocarbon portion of the molecule favors interaction with nonpolar solvents.
-
The Thiol (Sulfhydryl) Group (-SH): As the sulfur analogue of an alcohol, the thiol group introduces polarity. However, sulfur is less electronegative than oxygen, and the S-H bond is less polarized than an O-H bond. Consequently, thiols are only weak hydrogen bond donors.[3] This results in significantly weaker hydrogen bonding among thiols compared to alcohols, leading to lower boiling points and reduced solubility in highly polar, protic solvents like water.[3][4]
-
The Methoxy Group (-OCH₃): The ether linkage in the methoxy group adds polarity. The oxygen atom, with its lone electron pairs, can act as a hydrogen bond acceptor.[5][6] When attached to an aromatic ring, a methoxy group has a nearly neutral effect on lipophilicity (logP), making it a valuable substituent in medicinal chemistry for fine-tuning properties without drastically increasing hydrophobicity.[7] Its presence can enhance solubility and modulate the pharmacokinetic properties of a drug molecule.[5][6]
The following diagram illustrates the relationship between the molecule's structural features and their influence on its overall polarity and solubility.
Caption: Interplay of functional groups in this compound.
Pillar 3: Solubility Predictions
Based on the structural analysis:
-
In Water: The large, nonpolar benzyl core is expected to dominate, leading to very low solubility. The weak hydrogen bonding capability of the thiol group is insufficient to overcome the hydrophobicity of the bulk of the molecule.[8][9][10][11][12][13]
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess both a polar hydroxyl group and a nonpolar alkyl chain. This dual character allows them to effectively solvate both the polar (thiol, methoxy) and nonpolar (benzyl) parts of the molecule, predicting high solubility.
-
In Polar Aprotic Solvents (e.g., Dichloromethane): Solvents like dichloromethane can engage in dipole-dipole interactions with the polar groups of the molecule while also accommodating the nonpolar core, suggesting good solubility.[8][9]
-
In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the nonpolar benzyl core via London dispersion forces. While the polar groups may hinder dissolution slightly, moderate to good solubility is expected.
Part 2: Quantitative and Qualitative Solubility Data
Empirical data confirms the theoretical predictions. This compound is readily soluble in many common organic solvents but is poorly miscible with water.
Table 1: Quantitative Solubility of this compound
| Solvent | Solvent Type | Solubility (g/L) @ 25°C | Reference |
| Methanol | Polar Protic | 312.8 | [14] |
| Ethanol | Polar Protic | 268.19 | [14] |
| Isopropanol | Polar Protic | 130.98 | [14] |
| Water | Polar Protic | Not miscible or difficult to mix | [8][9][10][11][12][13] |
| Dichloromethane | Polar Aprotic | Soluble | [8][9] |
| Diethyl Ether | Polar Aprotic | Soluble | [8][9] |
| Chloroform | Polar Aprotic | Slightly Soluble | [12] |
Note: "Soluble" indicates qualitative data where specific quantitative values were not found.
The high solubility in short-chain alcohols is consistent with their ability to interact favorably with all parts of the molecule. The poor water solubility confirms the dominance of the hydrophobic benzyl group.
Part 3: Experimental Protocols for Solubility Determination
Verifying solubility is a critical step in any research workflow. The following protocols are presented as self-validating systems, providing clear, actionable steps and explaining the rationale behind them.
Protocol 1: Qualitative Solubility Classification Workflow
This workflow systematically classifies the compound based on its solubility in acidic, basic, and neutral solvents, providing insight into its functional group characteristics.[15][16]
Methodology:
-
Preparation: In separate small test tubes (13x100 mm), add ~25 mg of this compound.
-
Solvent Addition: To each tube, add 0.75 mL of a single solvent (Water, 5% w/v NaOH, 5% v/v HCl, Diethyl Ether) in three 0.25 mL portions.
-
Mixing: After each addition, vigorously shake or vortex the tube for 30 seconds.
-
Observation: Observe the sample after each mixing period. A compound is deemed "soluble" if the entire solid or liquid phase dissolves completely.
-
Causality:
-
Water: Tests for overall high polarity. Insolubility, as expected here, points to a large nonpolar structure or low-polarity functional groups.
-
5% NaOH: A basic solution that will deprotonate strongly or weakly acidic protons. Thiols are weakly acidic (pKa ~10-11), so some increased solubility may be observed, though this effect can be minimal for water-insoluble compounds.
-
5% HCl: An acidic solution that will protonate basic functional groups (e.g., amines). This compound has no basic groups, so no reaction or solubility increase is expected.
-
Diethyl Ether: A low-polarity organic solvent. Solubility indicates the compound is largely nonpolar or has moderate polarity.
-
Caption: Workflow for qualitative solubility classification.
Protocol 2: Quantitative Determination via the Shake-Flask Method
This is the gold-standard equilibrium solubility method for generating precise quantitative data.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL of ethanol in a 10 mL screw-cap vial). The excess is critical to ensure a saturated solution is achieved.
-
Equilibration: Seal the vial tightly and place it in a shaker or rotator within a temperature-controlled environment (e.g., 25°C water bath). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the same temperature-controlled environment for at least 24 hours to allow the excess undissolved solute to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Causality Note: It is crucial not to disturb the solid residue at the bottom of the vial to avoid contaminating the sample and artificially inflating the measured concentration.
-
Filtration: Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates. This is a self-validating step to guarantee only dissolved material is analyzed.
-
Dilution: Dilute the filtered sample with a known volume of the solvent to bring its concentration into the linear range of the analytical instrument.
-
Analysis: Quantify the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: Calculate the original solubility by accounting for the dilution factor.
Caption: Workflow for quantitative shake-flask solubility determination.
Part 4: Implications for Research and Development
The solubility profile of this compound is not merely academic; it has direct, practical consequences for its application.
-
Organic Synthesis: The high solubility in common organic solvents like ethanol and dichloromethane makes it a versatile reagent.[8][9] These solvents can be used for reactions involving this compound. Conversely, its insolubility in water is highly advantageous for purification. After a reaction in an organic solvent, the product can often be isolated or purified through an aqueous wash to remove water-soluble impurities.
-
Drug Development: While not an active pharmaceutical ingredient (API) itself, this compound could be incorporated into a larger molecule. Its structural features—a balance of hydrophobic and H-bond accepting/donating groups—are representative of fragments used in drug design.[6] Understanding how this fragment behaves in solution provides critical insights for medicinal chemists aiming to optimize the solubility and subsequent bioavailability of a lead compound. The methoxy group, in particular, is often used to improve ADME (absorption, distribution, metabolism, and excretion) properties.[6]
-
Analytical Chemistry: When developing analytical methods such as HPLC, the solubility data is paramount. A solvent system must be chosen that can fully dissolve the analyte to ensure accurate quantification. For this compound, a mobile phase containing methanol or acetonitrile would be an appropriate starting point.
Conclusion
This compound exhibits a solubility profile dominated by its moderately polar character and the significant hydrophobicity of its benzyl core. It is readily soluble in a range of polar protic and aprotic organic solvents while remaining largely immiscible with water. This behavior is a direct and predictable consequence of its molecular structure, specifically the interplay between its thiol, methoxy, and aromatic components. The experimental protocols and quantitative data provided herein offer researchers a robust framework for effectively handling and applying this compound in diverse scientific contexts, from laboratory synthesis to the intricate challenges of pharmaceutical development.
References
- 1. chem.ws [chem.ws]
- 2. youtube.com [youtube.com]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chembk.com [chembk.com]
- 9. chembk.com [chembk.com]
- 10. 4-Methoxybenzyl mercaptan, 98% | Fisher Scientific [fishersci.ca]
- 11. echemi.com [echemi.com]
- 12. 4-METHOXYBENZYL MERCAPTAN Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. 4-METHOXYBENZYL MERCAPTAN | 6258-60-2 [chemicalbook.com]
- 14. scent.vn [scent.vn]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. scribd.com [scribd.com]
An In-Depth Technical Guide to 4-Methoxy-alpha-toluenethiol: From Serendipitous Discovery to a Key Aroma Compound in Fine Wines
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-alpha-toluenethiol (4-MT), a potent sulfur-containing aromatic compound. Initially explored within the broader context of synthetic organic chemistry, 4-MT has emerged as a pivotal molecule in flavor and fragrance science, most notably as a key character-impact compound in Sauvignon Blanc wines. This document delves into the historical context of its discovery, the evolution of its synthesis, its crucial role in oenology, and the sophisticated analytical methodologies developed for its detection and quantification at trace levels. We will explore its organoleptic properties, the biochemical pathways leading to its formation in grapes and wine, and its applications beyond the realm of food science, offering a holistic perspective for researchers and industry professionals.
Introduction: The Enigmatic Nature of Thiols
Volatile thiols, or mercaptans, are a class of organic sulfur compounds renowned for their potent and often pungent aromas.[1] Structurally analogous to alcohols, the substitution of oxygen with a sulfur atom dramatically alters their chemical and sensory properties, often resulting in exceptionally low odor detection thresholds.[1][2] While some thiols are associated with undesirable "off-odors," many contribute to the desirable and complex aromas of various foods and beverages, including the tropical fruit notes in certain wines.[1][3] this compound (CAS 6258-60-2), also known as p-methoxybenzyl mercaptan, stands as a prime example of a thiol with significant sensory impact.[4] This guide will illuminate the journey of this fascinating molecule from a laboratory curiosity to a celebrated component of fine wine aroma.
A Historical Perspective: The Unraveling of a Flavor Secret
The precise first synthesis of this compound is not prominently documented in readily available historical records. However, the synthesis of aromatic thiols, in general, has a long history in organic chemistry. Early methods often involved multi-step processes that were not always efficient for large-scale production.[5]
One of the earliest documented methods for preparing aromatic thiols was the reduction of aromatic sulfonyl halides with zinc dust in the presence of an acid.[6] Another traditional route involved the nucleophilic displacement of a halogen on an aromatic ring with an alkyl thiolate anion, followed by reductive cleavage of the resulting thioether.[5] Over the years, more efficient methods have been developed, such as the reaction of aryl halides with thiourea in the presence of a nickel catalyst.[5] A process for producing aromatic thiols by reacting a mono-halo-substituted aromatic compound with an excess of an alkali metal sulfide in a polar organic solvent was also developed.[7]
The significance of this compound in flavor chemistry, particularly in the context of wine, is a more recent discovery. The pioneering work on volatile thiols in Sauvignon Blanc wines in the 1990s by researchers such as Tominaga and Dubourdieu was instrumental. Their investigations led to the identification of several potent, sulfur-containing aroma compounds, including 4-mercapto-4-methylpentan-2-one (4MMP), 3-mercaptohexan-1-ol (3MH), and 3-mercaptohexyl acetate (3MHA), which are responsible for the characteristic "box tree," "grapefruit," and "passion fruit" notes in these wines.[8][9] While not one of the initially identified key thiols, subsequent research and the development of more sensitive analytical techniques have recognized the contribution of other thiols, including this compound, to the overall aromatic complexity of these and other wine varietals.[10]
The journey to understanding the role of these compounds was driven by the need to explain the unique and intense aromas of Sauvignon Blanc wines, which could not be attributed to other known volatile compounds like pyrazines.[9] This research opened up a new frontier in oenology, focusing on the biogenesis of thiols from non-odorous precursors present in the grape must and their release during fermentation by yeast.[10][11]
Physicochemical and Organoleptic Properties
This compound is a colorless to pale yellow liquid with a distinct and complex odor profile.[12] Its aroma is often described as sulfurous, with floral, burnt, and even balsamic or anise-like nuances. The potent nature of its aroma means that it can have a significant sensory impact even at very low concentrations.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀OS | [4] |
| Molecular Weight | 154.23 g/mol | [4] |
| CAS Number | 6258-60-2 | [4] |
| Boiling Point | 89-94 °C at 2.5 mmHg | [12] |
| Appearance | Colorless liquid | [12] |
| Odor Profile | Sulfurous, floral, burnt, balsamic, anise |
Synthesis of this compound: A Laboratory Perspective
The synthesis of this compound is typically achieved through the reaction of a suitable starting material with a source of sulfur. A common and straightforward laboratory-scale synthesis involves the reaction of 4-methoxybenzyl chloride with a sulfhydrating agent.
Experimental Protocol: Synthesis from 4-Methoxybenzyl Chloride
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-Methoxybenzyl chloride
-
Ammonium sulfhydrate (NH₄SH) aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-methoxybenzyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Sulfhydrating Agent: Cool the solution in an ice bath and slowly add an aqueous solution of ammonium sulfhydrate with vigorous stirring. The molar ratio of ammonium sulfhydrate to 4-methoxybenzyl chloride should be at least 1:1, with a slight excess of the sulfhydrate being preferable.[13]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended). The reaction is typically carried out under autogenous pressure in a closed reactor.[13] For improved yields, a two-step process can be employed where the initial addition is done at a lower temperature (below 80°C) followed by heating the mixture to 80-100°C.[13]
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.
References
- 1. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio [metwarebio.com]
- 2. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Science of Thiols in Wine | SevenFifty Daily [daily.sevenfifty.com]
- 4. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5338886A - Process for preparation of aromatic thiols - Google Patents [patents.google.com]
- 6. US3326981A - Process for the preparation of aromatic thiols - Google Patents [patents.google.com]
- 7. US3374274A - Process for the production of aromatic thiols and aromatic sulfides - Google Patents [patents.google.com]
- 8. air.unimi.it [air.unimi.it]
- 9. wineanorak.com [wineanorak.com]
- 10. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 11. Engineering volatile thiol release in Saccharomyces cerevisiae for improved wine aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Methoxybenzylthiol - Wikipedia [en.wikipedia.org]
- 13. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]
Introduction: The Strategic Importance of (4-Methoxyphenyl)methanethiol
An In-Depth Technical Guide to 4-Methoxybenzyl Mercaptan: Properties, Synthesis, and Applications in Drug Development
(4-Methoxyphenyl)methanethiol, commonly known as 4-methoxybenzyl mercaptan or p-methoxybenzyl thiol, is an organosulfur compound that has carved out a critical niche in modern organic synthesis, particularly within the realms of pharmaceutical and peptide chemistry.[1] While its pungent odor is a characteristic trait of thiols, its true value lies in the unique reactivity conferred by the 4-methoxybenzyl (Mob) group. This functional moiety renders the thiol an invaluable tool, most notably as a protecting group for cysteine residues during the complex process of solid-phase peptide synthesis (SPPS).[2]
The electron-donating nature of the para-methoxy group destabilizes the benzylic carbon-sulfur bond under specific conditions, allowing for its selective cleavage without affecting other sensitive parts of a complex molecule. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core characteristics of 4-methoxybenzyl mercaptan, detailing its physicochemical properties, synthesis, and field-proven applications, with a focus on the causal logic behind its use and associated experimental protocols.
Physicochemical and Spectroscopic Profile
4-Methoxybenzyl mercaptan is a colorless to pale yellow liquid with a strong, characteristic sulfurous odor.[3] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6258-60-2 | [1] |
| Molecular Formula | C₈H₁₀OS | [1] |
| Molecular Weight | 154.23 g/mol | [3] |
| Boiling Point | 90-95 °C at 0.5 mmHg | [4] |
| Density | 1.107 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.573 | [4] |
| Solubility | Soluble in organic solvents like chloroform and methanol; not miscible in water. | [3][5] |
| pKa | 9.93 ± 0.10 (Predicted) | [3] |
Spectroscopic Characterization
The identity and purity of 4-methoxybenzyl mercaptan are routinely confirmed by spectroscopic methods. Below are the expected spectral characteristics.
| Technique | Key Features and Assignments |
| ¹H NMR | (Predicted, CDCl₃, 400 MHz) δ ~7.25 (d, 2H, Ar-H ortho to CH₂), δ ~6.85 (d, 2H, Ar-H ortho to OCH₃), δ 3.80 (s, 3H, -OCH₃), δ 3.68 (d, 2H, -CH₂-SH), δ ~1.70 (t, 1H, -SH). |
| ¹³C NMR | (Predicted, CDCl₃, 100 MHz) δ ~158.8 (Ar-C-O), δ ~131.0 (Ar-C-C), δ ~130.0 (Ar-CH ortho to CH₂), δ ~114.0 (Ar-CH ortho to OCH₃), δ 55.2 (-OCH₃), δ ~28.5 (-CH₂-SH).[6] |
| FTIR (Neat) | ν ~3000-2850 cm⁻¹ (C-H stretch), ν ~2550 cm⁻¹ (S-H stretch, weak), ν ~1610, 1510 cm⁻¹ (C=C aromatic stretch), ν ~1245 cm⁻¹ (Asymmetric C-O-C stretch), ν ~1030 cm⁻¹ (Symmetric C-O-C stretch).[7][8] |
Synthesis and Purification
The most common laboratory synthesis of 4-methoxybenzyl mercaptan involves the nucleophilic substitution of 4-methoxybenzyl chloride with a sulfur-containing nucleophile. A robust method utilizes thiourea, which forms a stable isothiouronium salt intermediate, followed by basic hydrolysis to liberate the free thiol. This approach avoids the direct use of highly volatile and toxic reagents like sodium hydrosulfide.
Experimental Protocol: Two-Step Synthesis from 4-Methoxybenzyl Chloride
Objective: To synthesize 4-methoxybenzyl mercaptan via an S-alkylisothiouronium salt intermediate.
Materials:
-
4-Methoxybenzyl chloride
-
Thiourea
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, separatory funnel, rotary evaporator
Step 1: Formation of the S-(4-methoxybenzyl)isothiouronium chloride
-
In a 250 mL round-bottom flask, dissolve thiourea (1.1 equivalents) in 100 mL of 95% ethanol.
-
Add 4-methoxybenzyl chloride (1.0 equivalent) to the solution.[5]
-
Heat the mixture to reflux with stirring for 2-3 hours. The reaction progress can be monitored by TLC until the starting chloride is consumed.
-
Allow the mixture to cool to room temperature. The isothiouronium salt will often precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation and collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material and dry under vacuum.
Step 2: Hydrolysis to 4-Methoxybenzyl Mercaptan
-
Transfer the dried S-(4-methoxybenzyl)isothiouronium chloride to a 500 mL round-bottom flask.
-
Add a solution of sodium hydroxide (3.0 equivalents) in 150 mL of water.
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours under a nitrogen atmosphere to prevent oxidation of the thiol.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the mixture to a pH of ~1-2 using concentrated HCl. The thiol will separate as an oil.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 4-methoxybenzyl mercaptan.
Core Application: The Thiol Protecting Group in Peptide Synthesis
The primary utility of 4-methoxybenzyl mercaptan is as a precursor to the S-(4-methoxybenzyl) or S-Mob protecting group, used almost exclusively for the side chain of cysteine (Cys) in peptide synthesis.[2]
Causality Behind Experimental Choices
During solid-phase peptide synthesis (SPPS), the highly nucleophilic thiol group of cysteine must be masked to prevent unwanted side reactions, such as alkylation or disulfide formation, during peptide chain elongation. The ideal protecting group must be stable to the repeated Nα-deprotection conditions (typically piperidine in Fmoc-SPPS) but cleavable at the end of the synthesis under conditions that do not degrade the final peptide.[9]
The S-Mob group fulfills these criteria perfectly:
-
Stability: It is completely stable to the basic conditions used for Fmoc group removal.
-
Tunable Lability: The electron-donating methoxy group makes the benzyl C-S bond susceptible to cleavage by strong acids (e.g., trifluoroacetic acid) or specific oxidizing agents, offering multiple deprotection pathways.
Protocols for Deprotection of S-(4-methoxybenzyl) Cysteine
The choice of deprotection method depends on the other functional groups present in the peptide and the desired orthogonality. The two primary strategies are acid-mediated and oxidative cleavage.
Acidic Cleavage Protocol (TFA Cocktail)
This is the most common method, as it is typically performed concurrently with the cleavage of the peptide from the resin support in Fmoc-SPPS. The mechanism proceeds via the formation of a stable 4-methoxybenzyl cation, which must be trapped by scavengers to prevent re-alkylation of sensitive residues like tryptophan or methionine.
Objective: To deprotect Cys(Mob) and cleave the peptide from the resin.
Materials:
-
Peptide-resin with Cys(Mob)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS) or Triethylsilane (TES), as cation scavengers
-
Thioanisole (optional, scavenger)
-
Water (deionized)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare a fresh cleavage cocktail. A highly effective mixture for selenocysteine (which has similar lability) and adaptable for cysteine is TFA/TES/thioanisole (96:2:2, v/v/v) .[10] A more standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[11]
-
Add the cleavage cocktail to the resin (e.g., 2 mL for 100 mg of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[10]
-
Filter the resin and collect the filtrate containing the cleaved, deprotected peptide.
-
Wash the resin with a small additional volume of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times to remove scavengers and byproducts.
-
Dry the crude peptide pellet under vacuum before purification by HPLC.
Oxidative Cleavage Protocol (DDQ)
Oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) offers an orthogonal deprotection strategy that can be performed under neutral conditions, preserving acid-labile groups.[12] The electron-rich 4-methoxybenzyl group forms a charge-transfer complex with the electron-deficient DDQ, initiating an oxidative cascade that liberates the free thiol.[13]
Objective: To selectively deprotect Cys(Mob) while other protecting groups remain intact.
Materials:
-
Substrate with S-(4-methoxybenzyl) group
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM), anhydrous
-
Water or a buffer (e.g., phosphate buffer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the S-Mob protected substrate in a mixture of DCM and water (e.g., 18:1 v/v). The presence of water is crucial for hydrolysis of the intermediate.[14]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equivalents) to the solution. A color change (often to dark green or brown) indicates the formation of the charge-transfer complex.[12]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ to neutralize the DDQH₂ byproduct.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
References
- 1. 4-Methoxybenzylthiol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. jsheld.com [jsheld.com]
- 8. mdpi.com [mdpi.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 13. youtube.com [youtube.com]
- 14. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 4-Methoxy-alpha-toluenethiol in Organic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 4-Methoxy-alpha-toluenethiol in modern organic synthesis. The primary focus is on its role as the source for the 4-methoxybenzyl (Mob) protecting group for cysteine and selenocysteine residues in solid-phase peptide synthesis (SPPS). We will explore the underlying chemical principles, provide detailed, field-proven protocols for its application and removal, and illustrate its strategic use in the regioselective formation of multiple disulfide bonds in complex peptides.
Introduction: The Strategic Importance of the 4-Methoxybenzyl Thiol Protecting Group
This compound, also known as p-methoxybenzyl mercaptan, is a pivotal reagent in synthetic chemistry, most notably as the precursor to the 4-methoxybenzyl (Mob) group, a semi-labile protecting group for the sulfhydryl moiety of cysteine (Cys). In the intricate world of peptide synthesis, where numerous reactive functional groups must be orchestrated, the selective protection and deprotection of cysteine's thiol is paramount for achieving the desired primary structure and facilitating correct disulfide bond formation, which dictates the final tertiary structure and biological activity of the peptide.
The Mob group offers a distinct advantage due to its tuned acid lability. It is more stable than highly acid-labile groups like trityl (Trt) but can be cleaved under conditions that leave more robust groups, such as acetamidomethyl (Acm), intact. This positions the Mob group as a critical component in orthogonal protection strategies , enabling the stepwise and regioselective formation of multiple disulfide bonds in complex biomolecules like conotoxins and insulin analogues.[1]
Chemical and Physical Properties
The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Synonyms | p-Methoxybenzyl mercaptan, (4-Methoxyphenyl)methanethiol, Mob-SH | [2] |
| CAS Number | 141892-41-3 (for Fmoc-Cys(Mob)-OH) | [2] |
| Molecular Formula | C₈H₁₀OS | - |
| Molecular Weight | 154.23 g/mol | - |
| Appearance | White powder (for Fmoc-Cys(Mob)-OH) | [2] |
| Cleavage Condition | Strong Acid (e.g., TFA, HF) | [3] |
The Chemistry of Mob Protection and Deprotection
Mechanism of Acid-Labile Cleavage
The utility of the Mob group stems from its precisely calibrated stability towards acid. The cleavage is an SN1-type reaction initiated by protonation of the sulfur atom, followed by the departure of the thiol as the leaving group. The key to its lability is the formation of the 4-methoxybenzyl carbocation. The para-methoxy group is a powerful electron-donating group, which stabilizes the resulting carbocation through resonance. This delocalization of positive charge significantly lowers the activation energy for cleavage compared to an unsubstituted benzyl group, allowing for its removal with strong acids like trifluoroacetic acid (TFA).
Caption: Acid-catalyzed cleavage of the S-Mob bond.
The generated carbocation is highly electrophilic and can cause side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. Therefore, cleavage cocktails must include scavengers (e.g., triisopropylsilane (TIS), thioanisole, or water) to trap this reactive intermediate.
Application Note 1: Synthesis of Fmoc-L-Cys(4-methoxybenzyl)-OH
The protected amino acid derivative is the fundamental building block for incorporating Mob-protected cysteine into a peptide sequence during Fmoc-based SPPS. The following is a representative protocol for its synthesis via S-alkylation.
Protocol: S-Alkylation of L-Cysteine and Fmoc Protection
This two-part protocol first protects the thiol group and then attaches the N-terminal Fmoc group.
Part A: Synthesis of S-(4-Methoxybenzyl)-L-cysteine
-
Dissolution: Dissolve L-cysteine hydrochloride (1 equiv.) in deoxygenated 2 M NaOH in a round-bottom flask, ensuring the solution is cooled in an ice bath.
-
Alkylation: While stirring vigorously under an inert atmosphere (N₂ or Ar), add 4-methoxybenzyl chloride (1.05 equiv.) dropwise. The reaction mixture will turn milky.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification & Isolation: Cool the flask in an ice bath and carefully adjust the pH to ~5.5 with glacial acetic acid. A white precipitate of S-(4-methoxybenzyl)-L-cysteine will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, followed by ethanol, and then diethyl ether. Dry the product under vacuum.
Part B: Synthesis of Fmoc-S-(4-methoxybenzyl)-L-cysteine
-
Dissolution: Suspend the S-(4-methoxybenzyl)-L-cysteine (1 equiv.) from Part A in a 10% aqueous sodium carbonate solution.
-
Fmocylation: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.0 equiv.) in acetone dropwise to the stirring suspension.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours. The mixture should become clear as the reaction progresses.
-
Workup: Remove the acetone under reduced pressure. Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. Extract the product into ethyl acetate (3x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, Fmoc-L-Cys(Mob)-OH, typically as a white powder.[2]
Application Note 2: Deprotection of the Mob Group
The removal of the Mob group is typically performed concurrently with the final cleavage of the peptide from the resin support. The choice of cleavage cocktail is critical and depends on the other amino acid residues present in the sequence.
Protocol: On-Resin Cleavage and Deprotection
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail immediately before use. See the table below for common options. Handle TFA and thiol scavengers in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The resin may turn yellow or red, which is normal.
-
Peptide Precipitation: Filter the cleavage solution away from the resin beads into a chilled centrifuge tube containing 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold ether to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by HPLC.
Table of Common Cleavage Cocktails for Mob Deprotection
| Cocktail Name | Composition (v/v/v) | Target Residues & Conditions | Reference(s) |
| TFA/TES/Thioanisole | TFA (96%) / TES (2%) / Thioanisole (2%) | Highly effective for Sec(Mob) deprotection. Incubate at 40°C for 4 hours for complete removal. | [3] |
| Reagent K | TFA (82.5%) / Water (5%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) | A "universal" cocktail for peptides with multiple sensitive residues like Arg(Pmc), Trp, Met, and Cys. | - |
| TFA/TIS/Water | TFA (95%) / TIS (2.5%) / Water (2.5%) | A common, less odorous cocktail suitable for many sequences. May be less effective for multiple Arg residues. | - |
| TFA/Thioanisole/DTNP | TFA (97.5%) / Thioanisole (2.5%) + DTNP | A specialized cocktail where DTNP activates the cleavage, particularly for Cys(Mob). Not required for Sec(Mob). | - |
TFA: Trifluoroacetic acid; TES: Triethylsilane; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DTNP: 2,2'-Dithiobis(5-nitropyridine).
Application Note 3: Orthogonal Strategy for Regioselective Disulfide Bond Formation
The true power of the Mob group is realized in the synthesis of peptides with multiple disulfide bonds. By using a combination of protecting groups with different chemical labilities, each disulfide bond can be formed in a specific, controlled sequence. A classic orthogonal set is Trt , Mob , and Acm .
Caption: Regioselective disulfide bond formation workflow.
Protocol Outline for Trt/Mob/Acm Orthogonal Strategy
-
Synthesis: Synthesize the full peptide sequence on a solid support using Fmoc-Cys(Trt)-OH, Fmoc-Cys(Mob)-OH, and Fmoc-Cys(Acm)-OH at the desired positions.
-
First Disulfide Bond (Trt/Trt):
-
While the peptide is still on the resin, selectively cleave the highly acid-labile Trt groups using a dilute solution of TFA (e.g., 1-2% TFA in DCM with TIS scavenger).[4]
-
Wash the resin thoroughly to remove the cleaved Trt groups.
-
Perform an on-resin oxidation (e.g., using iodine or other mild oxidants) to form the first disulfide bond between the newly freed thiols.
-
-
Second Disulfide Bond (Mob/Mob):
-
Cleave the peptide from the resin and simultaneously remove the Mob protecting groups using a strong TFA cocktail (e.g., TFA/TIS/H₂O) as described in Application Note 2. The first disulfide bond and the Acm groups remain intact.
-
Purify the singly-bridged, Acm-protected peptide intermediate by HPLC.
-
Perform a second oxidation in solution (e.g., air oxidation via pH adjustment, or using DMSO) to form the second disulfide bond.
-
-
Third Disulfide Bond (Acm/Acm):
-
Purify the doubly-bridged peptide intermediate.
-
Cleave the Acm groups and concurrently form the final disulfide bond by treating the peptide with iodine in an aqueous organic solvent (e.g., aqueous acetic acid or methanol).[4]
-
Quench the excess iodine and purify the final, correctly folded peptide by HPLC.
-
This strategic approach ensures that only the desired cysteine pairs are oxidized at each step, preventing the formation of scrambled disulfide isomers and dramatically increasing the yield of the biologically active product.
References
The Sentinel Molecule: 4-Methoxy-alpha-toluenethiol as a Versatile Protecting Group in Complex Organic Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The 4-methoxybenzyl (PMB) group, derived from 4-methoxy-alpha-toluenethiol, has emerged as a robust and versatile sentinel for a variety of functionalities, including thiols, alcohols, and carboxylic acids. Its widespread adoption is attributable to its ease of introduction, stability across a range of reaction conditions, and, most critically, its selective removal under mild oxidative or acidic conditions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the PMB protecting group, complete with detailed experimental protocols, mechanistic insights, and troubleshooting considerations.
Introduction: The Power of the p-Methoxybenzyl Group
The p-methoxybenzyl (PMB) protecting group offers a significant advantage in synthetic chemistry due to the electronic properties conferred by the electron-donating methoxy group on the benzene ring. This feature renders PMB-protected functional groups susceptible to cleavage under conditions that leave other protecting groups, such as the parent benzyl (Bn) group, intact.[1] This orthogonality is a powerful tool in the synthesis of complex molecules requiring differential protection of multiple functional groups.[1]
The PMB group can be introduced to various functional groups, and its removal can be achieved through distinct pathways, primarily oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), or under acidic conditions using reagents such as trifluoroacetic acid (TFA).[2][3] This dual-mode deprotection adds to its versatility in synthetic planning.
Protection of Thiols: Formation of PMB Thioethers
The protection of highly nucleophilic and easily oxidized thiol groups is crucial in many synthetic endeavors, particularly in peptide and natural product synthesis.[4] The PMB group provides a reliable shield for thiols, forming a stable thioether linkage.
Mechanism of Thiol Protection
The protection of a thiol with a p-methoxybenzyl group typically proceeds via a nucleophilic substitution (SN2) reaction. The thiolate anion, generated by a mild base, attacks the electrophilic benzylic carbon of a p-methoxybenzyl halide (e.g., PMB-Cl), displacing the halide and forming the stable thioether.
Experimental Protocol: S-p-Methoxybenzylation of a Thiol
Materials:
-
Thiol-containing substrate
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or acetone)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the thiol-containing substrate in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base (1.1 - 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to generate the thiolate.
-
Add p-methoxybenzyl chloride (1.1 - 1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Application of 4-Methoxy-α-toluenethiol in Peptide Synthesis: An In-Depth Technical Guide
Introduction: The Challenge of Cationic Species in Peptide Deprotection
In the realm of solid-phase peptide synthesis (SPPS), the final cleavage of the nascent peptide from its solid support and the concurrent removal of side-chain protecting groups represent a critical juncture. This process, most commonly achieved through treatment with strong acids such as trifluoroacetic acid (TFA), liberates not only the desired peptide but also a host of highly reactive electrophilic species. These cationic intermediates, generated from the cleavage of protecting groups like tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran (Pbf), pose a significant threat to the integrity of the synthesized peptide.
Sensitive amino acid residues, particularly those with electron-rich side chains, are susceptible to alkylation by these carbocations. Tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr) are prime targets for these unwanted modifications, leading to the formation of difficult-to-remove impurities and a reduction in the final yield of the target peptide. To mitigate these deleterious side reactions, the inclusion of "scavengers" in the cleavage cocktail is indispensable. These nucleophilic agents act as traps for the reactive carbocations, effectively neutralizing them before they can modify the peptide.
This application note provides a comprehensive guide to the use of 4-Methoxy-α-toluenethiol, also known as 4-methoxybenzyl mercaptan, as a highly effective scavenger in peptide synthesis. We will delve into its mechanism of action, provide detailed protocols for its application, and present comparative data to demonstrate its efficacy.
4-Methoxy-α-toluenethiol: A Scavenger of Choice
4-Methoxy-α-toluenethiol (Figure 1) is a benzylthiol derivative that has demonstrated considerable utility as a scavenger in TFA-mediated cleavage protocols. Its efficacy stems from a combination of the inherent nucleophilicity of the thiol group and the electronic properties imparted by the methoxy-substituted aromatic ring.
Figure 1. Chemical Structure of 4-Methoxy-α-toluenethiol.
Mechanism of Action: The Role of the Electron-Donating Methoxy Group
The primary function of 4-Methoxy-α-toluenethiol as a scavenger is to intercept and neutralize the carbocations generated during the cleavage of acid-labile protecting groups. The thiol group (-SH) is a potent nucleophile that readily reacts with these electrophilic species.
The key to the enhanced performance of 4-Methoxy-α-toluenethiol lies in the presence of the methoxy (-OCH₃) group at the para position of the benzene ring. The methoxy group is a strong electron-donating group (EDG) through resonance. This has two significant consequences:
-
Increased Nucleophilicity: The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, which in turn enhances the nucleophilicity of the thiol group. This makes it a more efficient trap for carbocations compared to unsubstituted benzylthiol.
-
Stabilization of the Intermediate: Upon reaction with a carbocation, the resulting intermediate is stabilized by the electron-donating methoxy group, facilitating the scavenging reaction.
The proposed mechanism for the scavenging of a tert-butyl cation by 4-Methoxy-α-toluenethiol is illustrated below:
Caption: Carbocation scavenging by 4-Methoxy-α-toluenethiol.
This rapid and efficient trapping of carbocations prevents their reaction with sensitive amino acid residues, thereby preserving the integrity of the peptide.
Data Presentation: Comparative Efficacy
The selection of an appropriate scavenger is critical for maximizing the yield and purity of the synthesized peptide. Studies comparing various benzylthiol scavengers have highlighted the performance of 4-Methoxy-α-toluenethiol. In a study evaluating scavengers for the TFA cleavage of the 39-mer peptide exenatide, 4-methoxybenzyl mercaptan (4-MOBM) was among the thiols investigated.[1]
| Scavenger | Crude Peptide Yield (%) | Crude Peptide Purity (%) |
| 4-Methoxybenzyl mercaptan (4-MOBM) | ~85 | ~65 |
| Dithiothreitol (DTT) | ~80 | ~60 |
| 1,2-Ethanedithiol (EDT) | ~88 | ~68 |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | ~90 | ~70 |
Table adapted from data presented in a comparative study of benzylthiol scavengers.[1] The values are approximate and intended for comparative purposes.
While dithiols like EDT and 1,4-BDMT show slightly higher yields and purities in this specific example, 4-Methoxy-α-toluenethiol demonstrates comparable and effective performance, making it a valuable tool in the peptide chemist's arsenal. Its efficacy in minimizing side reactions is a key attribute.
Experimental Protocols
The following protocols provide a general framework for the use of 4-Methoxy-α-toluenethiol in the TFA-mediated cleavage of peptides from the resin. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide.
Protocol 1: Standard Cleavage of Peptides from Wang or Rink Amide Resin
This protocol is suitable for most peptides that do not contain highly sensitive residues or those where the sensitivity is addressed by the scavenger cocktail.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
4-Methoxy-α-toluenethiol
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
Cleavage Cocktail Formulation (Cocktail A):
-
TFA: 95% (v/v)
-
4-Methoxy-α-toluenethiol: 2.5% (v/v)
-
Water: 2.5% (v/v)
For peptides containing Trp or other Trt-protected residues, the addition of TIS is recommended.
Cleavage Cocktail Formulation (Cocktail B - for Trp-containing peptides):
-
TFA: 92.5% (v/v)
-
4-Methoxy-α-toluenethiol: 2.5% (v/v)
-
Triisopropylsilane (TIS): 2.5% (v/v)
-
Water: 2.5% (v/v)
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL) to remove any residual solvents and to swell the resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (e.g., 2-5 mL for 100 mg of resin) to the resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and the protecting groups used.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Place the peptide/ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Washing: Collect the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove the scavengers and other byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Caption: General workflow for peptide cleavage and deprotection.
Protocol 2: Cleavage of Peptides with Multiple Sensitive Residues
For peptides containing multiple sensitive residues such as Trp, Met, and Cys, a more robust scavenger cocktail is recommended.
Cleavage Cocktail Formulation (Cocktail C):
-
TFA: 90% (v/v)
-
4-Methoxy-α-toluenethiol: 5% (v/v)
-
Triisopropylsilane (TIS): 2.5% (v/v)
-
1,2-Ethanedithiol (EDT): 2.5% (v/v)
Procedure:
Follow the same procedure as outlined in Protocol 1. The increased concentration of scavengers provides enhanced protection for the sensitive residues.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low peptide yield | Incomplete cleavage. | Extend the cleavage time to 4 hours. For peptides with multiple Arg(Pbf) residues, a longer cleavage time may be necessary. |
| Peptide is soluble in ether. | After centrifugation, carefully collect the ether supernatant and evaporate it to check for dissolved peptide. | |
| Presence of unexpected peaks in HPLC/MS | Incomplete removal of protecting groups. | Increase the cleavage time or consider using a stronger cleavage cocktail. |
| Alkylation of sensitive residues. | Ensure a sufficient amount of fresh cleavage cocktail with 4-Methoxy-α-toluenethiol is used. For highly sensitive peptides, increase the concentration of the scavenger. | |
| Oxidation of Met or Cys. | Add a reducing agent like EDT to the cleavage cocktail (as in Protocol 2). |
Conclusion
4-Methoxy-α-toluenethiol is a highly effective and versatile scavenger for use in the TFA-mediated cleavage of peptides in SPPS. Its enhanced nucleophilicity, owing to the electron-donating methoxy group, allows for the efficient trapping of reactive carbocations, thereby minimizing deleterious side reactions and preserving the integrity of the final peptide product. The protocols and data presented in this application note provide a solid foundation for the successful implementation of 4-Methoxy-α-toluenethiol in peptide synthesis workflows. As with any chemical process, optimization for specific peptide sequences is encouraged to achieve the best possible results.
References
Application Note and Protocol: The Use of 4-Methoxy-alpha-toluenethiol in Solid-Phase Synthesis
For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis.
Abstract and Introduction: The Critical Role of Scavengers in Peptide Cleavage
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, allowing for the efficient assembly of complex sequences. The final, and arguably most critical, step in SPPS is the cleavage of the synthesized peptide from the solid support, which concurrently removes the side-chain protecting groups. This process is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA).
However, the very effectiveness of strong acids like TFA creates a challenge: the liberation of highly reactive carbocations from the acid-labile protecting groups. These electrophilic species can indiscriminately modify sensitive amino acid residues within the target peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired side products and significantly reducing the purity and yield of the final product.
To mitigate this, "scavengers" are included in the cleavage cocktail. These are nucleophilic agents designed to intercept and neutralize the carbocations before they can react with the peptide. 4-Methoxy-alpha-toluenethiol, also known as p-methoxybenzyl mercaptan, has emerged as a highly effective scavenger in this context. Its utility stems from the potent nucleophilicity of its thiol group, which readily quenches carbocations. This application note provides a detailed protocol for the use of this compound in SPPS cleavage reactions, grounded in the chemical principles that govern its function.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its effective and safe application.
| Property | Value | Source(s) |
| CAS Number | 6258-60-2 | [1] |
| Molecular Formula | C₈H₁₀OS | [1][2][3] |
| Molecular Weight | 154.23 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Odor | Strong, sulfurous (stench) | [5][6][7] |
| Boiling Point | 90-95 °C at 0.5 mmHg | [5] |
| Density | ~1.107 g/mL at 25 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. Not miscible in water. | [5][7] |
| Storage Temperature | 2-8°C |
The "Why": Mechanism of Scavenging
During acid-mediated cleavage (e.g., with TFA), protecting groups like tert-butyl (tBu) from Asp, Glu, Ser, Thr, and Tyr, or the trityl (Trt) group from Cys, His, and Asn, are protonated and subsequently eliminated, forming stable carbocations. The primary function of a scavenger is to trap these carbocations.[8][9][10]
This compound excels in this role due to the soft nucleophilicity of the sulfur atom in its thiol group (-SH). This thiol readily attacks the electrophilic carbocation, forming a stable thioether adduct and thus preventing the carbocation from alkylating electron-rich amino acid side chains. The methoxy group on the benzene ring further enhances the stability of the molecule.
Below is a diagram illustrating the workflow and scavenging mechanism during peptide cleavage.
Caption: Workflow of peptide cleavage and the role of this compound as a scavenger.
Experimental Protocol: Peptide Cleavage from Solid Support
This protocol is designed for a standard Fmoc-based solid-phase synthesis. Adjust volumes as necessary based on the scale of your synthesis and the type of resin used.
4.1. Reagents and Materials
-
Peptide-bound resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
This compound (≥90%)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT) - for peptides containing cysteine[11]
-
Deionized water
-
Cold methyl-tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Reaction vessel with a fritted filter
-
Centrifuge and centrifuge tubes
-
Nitrogen or Argon gas line
4.2. Preparation of the Cleavage Cocktail
CAUTION: Always prepare the cleavage cocktail in a certified chemical fume hood. TFA is highly corrosive.[10]
The composition of the cocktail can be tailored based on the amino acids present in your peptide sequence.
| Cocktail Name | Composition (v/v/v/v) | Target Peptides | Rationale |
| Reagent K | TFA / Water / TIS / 4-Methoxy-α-toluenethiol (92.5 / 2.5 / 2.5 / 2.5) | Peptides with Trp, Met, Tyr | A robust, general-purpose cocktail. Water helps hydrolyze some side products, TIS reduces oxidized Met and Trp, and the thiol scavenges a broad range of carbocations. |
| Cys-Protect | TFA / Water / TIS / EDT / 4-Methoxy-α-toluenethiol (90 / 2.5 / 2.5 / 2.5 / 2.5) | Peptides containing Cysteine | EDT is critical for reducing any disulfide bonds that may form and protecting the free thiol on cysteine post-cleavage.[11] |
4.3. Step-by-Step Cleavage Procedure
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into the reaction vessel. Wash the resin with DCM (3 x 2 mL) to remove any residual DMF and then dry the resin under a stream of nitrogen.
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin. A typical ratio is 10 mL of cocktail per gram of resin. For 100 mg of resin, use 1-2 mL of the cocktail.
-
Seal the vessel and allow the reaction to proceed at room temperature with gentle agitation (e.g., on a shaker or rocker) for 2-3 hours. Reaction time may be extended for difficult sequences but should not typically exceed 4 hours to minimize potential side reactions.
-
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide into a clean collection tube. The spent resin beads will remain on the frit.
-
Wash the resin with a small additional volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate centrifuge tube, place approximately 10-fold excess of cold MTBE relative to the volume of TFA filtrate.
-
Slowly add the TFA filtrate dropwise into the cold MTBE while gently vortexing. A white precipitate (the peptide) should form immediately.
-
Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.
-
-
Washing and Drying:
-
Centrifuge the suspension at 2000-3000 x g for 10 minutes.
-
Carefully decant the supernatant, which contains the scavengers and cleaved protecting groups.
-
Resuspend the peptide pellet in fresh cold MTBE (10 mL) and repeat the centrifugation and decanting steps. Perform this wash step at least three times to thoroughly remove residual scavengers and organic impurities.[10]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
-
Safety, Handling, and Waste Disposal
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: A multi-purpose combination respirator cartridge is recommended when handling outside of a fume hood.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
5.2. Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of its strong-smelling vapor.[5][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place between 2-8°C. Keep away from strong oxidizing agents and acids.[5]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]
5.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12][13]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water. If irritation persists, consult a physician.[12][13] May cause an allergic skin reaction.[2][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[12][13]
5.4. Waste Disposal
-
Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.[13]
-
Absorb liquid spills with an inert material and place in a suitable, closed container for disposal.[6][12]
References
- 1. scbt.com [scbt.com]
- 2. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chembk.com [chembk.com]
- 6. fishersci.se [fishersci.se]
- 7. scent.vn [scent.vn]
- 8. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biotage.com [biotage.com]
- 12. synerzine.com [synerzine.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Synthesis of ω-Mercapto Amino Acids Utilizing 4-Methoxy-alpha-toluenethiol: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of ω-mercapto amino acids, employing 4-Methoxy-alpha-toluenethiol (also known as p-methoxybenzyl mercaptan, PMB-SH) or its corresponding halide as a robust thiol protecting group. This methodology is of significant interest to researchers, medicinal chemists, and professionals in drug development due to the pivotal role of mercapto amino acids in peptide synthesis, protein engineering, and the development of novel therapeutics. This document elucidates the underlying chemical principles, provides step-by-step protocols for both the protection (S-alkylation) and deprotection of the thiol functionality, and discusses the critical parameters that ensure high yield and purity.
Introduction: The Significance of ω-Mercapto Amino Acids
ω-Mercapto amino acids, and more broadly, cysteine-containing peptides and proteins, are fundamental to numerous biological processes. The thiol group (-SH) of cysteine is a highly reactive nucleophile, participating in the formation of disulfide bonds that are crucial for the tertiary and quaternary structures of proteins.[1][2] Beyond structural roles, the thiol group is often found in the active sites of enzymes, where it partakes in catalysis.[2]
In the realm of drug development and peptide chemistry, the strategic incorporation of mercapto amino acids is a powerful tool. It allows for:
-
Peptide Cyclization: Formation of disulfide bridges to create cyclic peptides, which often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts.[3]
-
Bioconjugation: The thiol group serves as a handle for the site-specific attachment of drugs, imaging agents, or polyethylene glycol (PEG) chains to peptides and proteins.[]
-
Synthesis of Complex Peptides: The synthesis of peptides with multiple disulfide bonds requires a sophisticated strategy of orthogonal protecting groups to ensure the correct disulfide connectivity.[2][5]
The high reactivity of the thiol group, however, necessitates its protection during peptide synthesis to prevent unwanted side reactions, such as oxidation to disulfides or alkylation.[6] The 4-methoxybenzyl (Mob or PMB) group, introduced via this compound or its halide, is a widely used protecting group for this purpose, offering a balance of stability and controlled cleavage.[7]
The 4-Methoxybenzyl (Mob/PMB) Thiol Protecting Group: A Strategic Choice
The 4-methoxybenzyl group is a cornerstone in the orthogonal protection strategy of peptide synthesis, particularly in the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS).[2][6] Its utility stems from several key properties:
-
Stability: The S-4-methoxybenzyl thioether is stable under the basic conditions required for Fmoc group removal (e.g., piperidine in DMF) and the mildly acidic conditions used for some on-resin manipulations.[7]
-
Acid Lability: The Mob group is cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA), which is often employed for the final cleavage of the peptide from the solid support and removal of other acid-labile side-chain protecting groups.[5][7]
-
Tunable Cleavage: The rate of cleavage can be modulated by the composition of the TFA "cocktail," specifically through the use of scavengers, allowing for a degree of selectivity.[5]
The electron-donating methoxy group on the para position of the benzyl ring facilitates the formation of a stabilized carbocation upon acid-catalyzed cleavage, making it more labile than the unsubstituted benzyl group.
Reaction Mechanisms
Protection Step: S-Alkylation of the Thiol Group
The protection of the thiol group of an ω-mercapto amino acid is achieved through a nucleophilic substitution reaction (S-alkylation). The thiolate anion, a potent nucleophile, attacks the electrophilic benzylic carbon of a 4-methoxybenzyl halide (e.g., p-methoxybenzyl chloride).
The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate. The choice of base and solvent is critical to avoid side reactions, especially with the amino and carboxyl groups of the amino acid.
Deprotection Step: Acid-Catalyzed Cleavage
The cleavage of the S-4-methoxybenzyl group is an acid-catalyzed process. Trifluoroacetic acid (TFA) is the most common reagent for this purpose. The mechanism involves the protonation of the thioether sulfur, followed by the departure of the thiol as a leaving group and the formation of the resonance-stabilized 4-methoxybenzyl cation.
This highly reactive carbocation can potentially re-alkylate nucleophilic residues in the peptide, such as tryptophan or methionine, or even the liberated thiol itself. To prevent these side reactions, "scavengers" are added to the TFA cocktail to trap the carbocation.[8] Common scavengers include triisopropylsilane (TIS), which reduces the cation to p-cresyl methyl ether, and thioanisole.[5][8]
Experimental Protocols
Protocol 1: S-Protection of a Generic ω-Mercapto Amino Acid
This protocol describes the synthesis of an S-4-methoxybenzyl protected ω-mercapto amino acid in solution phase.
Materials:
-
ω-Mercapto amino acid (e.g., 3-mercaptopropionic acid as a model, or homocysteine)
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Sodium hydroxide (NaOH) or another suitable base
-
Solvent (e.g., a mixture of water and a polar organic solvent like DMF or ethanol)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the ω-mercapto amino acid (1.0 eq.) in an aqueous solution of NaOH (2.1 eq.) at 0 °C. The base serves to deprotonate both the carboxylic acid and the thiol group.
-
Addition of Alkylating Agent: While stirring vigorously, add a solution of p-methoxybenzyl chloride (1.05 eq.) in a minimal amount of a water-miscible organic solvent (e.g., ethanol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 3-4 with 1M HCl. This protonates the carboxylate, making the product less water-soluble.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure S-4-methoxybenzyl protected amino acid.[9]
-
Protocol 2: Deprotection of the S-4-Methoxybenzyl Group
This protocol details the cleavage of the Mob group using a standard TFA cocktail. This procedure is applicable to protected amino acids or peptides.
Materials:
-
S-4-methoxybenzyl protected amino acid or peptide
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold diethyl ether
Procedure:
-
Preparation of Cleavage Cocktail: Prepare the cleavage cocktail fresh before use. A common "Reagent B" type cocktail consists of:
-
TFA: 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
TIS: 2% (v/v) Alternatively, a simpler and highly effective cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7]
-
-
Cleavage Reaction:
-
Place the S-Mob protected substrate in a suitable reaction vessel.
-
Add the cleavage cocktail (typically 10 mL per gram of substrate).
-
Stir the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the substrate. For some peptides, heating to 40°C can improve cleavage efficiency.[10]
-
-
Product Precipitation:
-
After the reaction is complete, concentrate the TFA solution under a stream of nitrogen.
-
Add the concentrated solution dropwise to a flask containing cold diethyl ether (at least 10 times the volume of the TFA solution) with vigorous stirring.
-
The deprotected product will precipitate out of the ether.
-
-
Isolation and Purification:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the solid product several times with cold diethyl ether to remove scavengers and organic byproducts.
-
Dry the product under vacuum.
-
The crude deprotected amino acid or peptide can be further purified by High-Performance Liquid Chromatography (HPLC).[11][12]
-
Data Presentation: Reaction Parameters and Characterization
The successful synthesis and purification of ω-mercapto amino acids and their derivatives require careful monitoring and characterization.
Table 1: Typical Reaction Conditions and Expected Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| S-Protection | PMB-Cl, NaOH | H₂O/Ethanol | 0 to RT | 12-24 | 70-90 |
| Deprotection | TFA, TIS, H₂O | Neat | RT to 40 | 2-4 | >90 (crude) |
Table 2: Characterization Data for a Model Compound (S-4-methoxybenzyl-cysteine)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the p-methoxyphenyl group (~6.8-7.2 ppm), singlet for the benzylic CH₂ (~3.7 ppm), singlet for the methoxy group (~3.8 ppm), and signals corresponding to the amino acid backbone.[13][14] |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight of the protected amino acid (e.g., for S-Mob-Cys, C₁₁H₁₅NO₃S, MW = 241.31, expected m/z = 242.3).[15][16] |
| HPLC | A single major peak on a reverse-phase C18 column, with retention time dependent on the specific amino acid and gradient conditions.[11][12] |
Workflow Visualization
The overall process from a starting ω-mercapto amino acid to the final purified product can be summarized in the following workflow.
Conclusion
The use of this compound or its corresponding halides provides a reliable and versatile method for the protection of the thiol group in ω-mercapto amino acids. The resulting S-4-methoxybenzyl protected derivatives are stable intermediates that are amenable to a variety of synthetic transformations, particularly in the context of peptide synthesis. The well-established protocols for acid-catalyzed deprotection, coupled with the use of effective scavengers, allow for the clean and efficient liberation of the free thiol at the desired stage of the synthesis. The methodologies outlined in this guide offer a robust framework for researchers and drug development professionals to access these valuable building blocks for the creation of complex peptides and novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatization and analysis of amino acids by hplc | Sigma-Aldrich [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR spectrum [chemicalbook.com]
- 14. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR [m.chemicalbook.com]
- 15. msvision.com [msvision.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
Handling and storage procedures for 4-Methoxy-alpha-toluenethiol
An Application Note and Protocol for the Safe Handling and Storage of 4-Methoxy-alpha-toluenethiol
Abstract
This compound, also known as 4-methoxybenzyl mercaptan, is a valuable sulfur-containing organic intermediate utilized in various synthetic applications, including the preparation of pharmaceutical intermediates and plant growth regulators.[1][2] Its utility, however, is matched by significant handling challenges, primarily due to its potent, unpleasant sulfurous odor and potential health hazards.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential procedures for the safe handling, storage, and disposal of this compound to ensure laboratory safety, experimental integrity, and regulatory compliance.
Compound Identification and Properties
Understanding the fundamental physicochemical properties of a compound is the cornerstone of its safe handling. This compound is a colorless to pale yellow liquid characterized by a strong, sulfurous, and burnt odor.[1][3] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 6258-60-2 | [5][6][7] |
| Molecular Formula | C₈H₁₀OS | [5][6][7] |
| Molecular Weight | 154.23 g/mol | [4][5][6] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Odor | Strong, sulfurous, burnt odor | [1][3][5] |
| Boiling Point | 90 - 95 °C @ 0.5 mmHg | [3][4][8] |
| Density | ~1.107 g/mL at 25 °C | [1][8] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [4][8][9] |
| Solubility | Insoluble in water. Soluble in ethanol, methanol, isopropanol, ether, and dichloromethane.[1][5][10] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary risks associated with its use stem from its irritant properties, potential for sensitization, and its extremely powerful and unpleasant odor, often described as a stench.[4]
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.[6]
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[6]
-
Sensitization, Skin (Warning): May cause an allergic skin reaction.[6][10]
-
Sensitization, Respiratory (Danger): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][10]
-
Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation.[6]
The most immediate and pervasive challenge in handling this compound is odor management. The human nose is incredibly sensitive to thiols, and even minuscule quantities can lead to a pervasive stench that can cause concern and disruption in a shared laboratory space.[11] Therefore, all procedures must be designed to rigorously contain the chemical and its vapors.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
All work involving this compound must be conducted within a certified chemical fume hood.[12] This is the primary defense against vapor inhalation and odor release. The fume hood's exhaust should ideally be equipped with a mechanism to neutralize thiol vapors, such as a bleach trap, to prevent environmental release.[11] An eyewash station and safety shower must be readily accessible in the immediate work area.[13][14]
Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of >0.11 mm are recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling, as thiols can eventually permeate them.[12] |
| Eye & Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are essential to protect against splashes.[12][13] |
| Skin & Body Protection | Laboratory Coat | A standard, buttoned lab coat should be worn to protect against skin contact from accidental splashes.[12][13] |
| Respiratory Protection | Respirator | In case of insufficient ventilation or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[4][14] |
Protocols for Safe Handling and Storage
Adherence to strict protocols is critical for mitigating risks and ensuring the quality of the reagent is not compromised.
Workflow for Handling this compound
The following diagram outlines the essential workflow for safely handling this compound.
Caption: General workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation (Inside a Fume Hood): a. Don all required PPE as detailed in the table above. b. Prepare a decontamination bath by making a 1:1 mixture of commercial bleach and water within the fume hood. This will be used for immediate decontamination of equipment.[12] c. Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aliquotting and Transfer: a. To minimize odor release, avoid pouring the liquid. Use a syringe or cannula for all transfers.[12] b. Uncap the bottle, pierce the septum, and withdraw the required amount. c. Immediately dispense the liquid into the reaction vessel. d. Promptly recap the primary container. For added security, wrap the cap threads with Teflon tape to ensure an airtight seal.[11]
-
Post-Handling: a. Any contaminated syringe needles, cannulas, or septa should be immediately quenched in the prepared bleach bath. b. All used glassware must be rinsed and submerged in the bleach bath for at least 14-24 hours to ensure complete oxidation of the thiol.[11][12]
Storage Procedures
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.
-
Storage Condition: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][12] Long-term storage at -20°C is recommended for optimal stability.[12]
-
Incompatibilities: Keep away from strong acids, strong bases, and oxidizing agents.[1][14]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. synerzine.com [synerzine.com]
- 4. fishersci.se [fishersci.se]
- 5. scent.vn [scent.vn]
- 6. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 8. 4-甲氧基苄硫醇 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-methoxy-alpha-toluene thiol, 6258-60-2 [thegoodscentscompany.com]
- 10. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for the Safe Handling of 4-Methoxy-alpha-toluenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 4-Methoxy-alpha-toluenethiol
This compound, also known as (4-methoxyphenyl)methanethiol or 4-methoxybenzyl mercaptan, is a versatile organosulfur compound utilized in various facets of chemical synthesis.[1][2] Its applications include serving as an internal standard in the quantitative determination of wine polyfunctional mercaptans and as a reagent in the synthesis of ω-mercapto amino acids.[1] However, its potent chemical reactivity and physical properties, particularly its intense and unpleasant odor, necessitate a robust and well-defined safety protocol to ensure the well-being of laboratory personnel and maintain a safe working environment.[3][4]
This guide provides a detailed framework for the safe handling of this compound, moving beyond a simple checklist to explain the rationale behind each safety measure. Adherence to these protocols is critical for minimizing exposure, preventing contamination, and ensuring the integrity of your research.
Pillar 1: Expertise & Experience - A Proactive Approach to Safety
The cornerstone of working safely with any chemical, especially one with the characteristics of this compound, is a proactive and informed approach. This means understanding the "why" behind each safety precaution, not just the "what."
Hazard Identification and Risk Assessment
This compound presents several hazards that must be managed:
-
Potent Odor: Like other thiols (mercaptans), this compound has an extremely strong and disagreeable odor, detectable at very low concentrations.[3][4] This serves as an excellent warning property but can also cause nuisance and alarm if not properly contained.[4][5]
-
Health Hazards: It is classified as harmful if swallowed and causes skin and serious eye irritation. There is also a risk of it causing allergy or asthma symptoms or breathing difficulties if inhaled, and it may cause respiratory irritation.[6]
-
Reactivity: While generally stable under normal conditions, it should be kept away from strong oxidizing agents and strong acids to prevent dangerous reactions.[7][8]
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves identifying the specific steps where exposure is most likely (e.g., weighing, transferring, reaction work-up) and implementing controls to mitigate these risks.
Key Safety Data Summary
| Property | Value | Source |
| Synonyms | (4-methoxyphenyl)methanethiol, 4-Methoxybenzyl mercaptan | [1][2] |
| Molecular Formula | C8H10OS | [9] |
| Molecular Weight | 154.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Odor | Stench | [9] |
| Boiling Point | 90 - 95 °C at 0.5 mmHg | [1] |
| Flash Point | > 110 °C (> 230 °F) | [1][10] |
| Density | 1.107 g/mL at 25 °C | [1] |
| GHS Hazard Statements | H302, H315, H317, H319, H334, H335 |
Pillar 2: Trustworthiness - A Self-Validating System of Protocols
The protocols outlined below are designed to be a self-validating system. Each step is a checkpoint, and the successful execution of one step ensures the safety of the next. This systematic approach minimizes the chance of accidental release and exposure.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to manage exposure to this compound by isolating the hazard from the worker.
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood.[3][11] This is non-negotiable and serves to capture vapors at the source, preventing inhalation and the spread of its odor. The sash should be kept as low as possible during manipulations.
-
Ventilation: Ensure good ventilation of the work station.[7]
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are primary, PPE provides a crucial final barrier.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable option.[11] Always inspect gloves for any signs of degradation or perforation before use.[11]
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[11] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[12]
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against splashes.[11]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[11][13]
Experimental Workflow: Safe Handling from Start to Finish
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Pillar 3: Authoritative Grounding & Comprehensive Protocols
Every step in the following protocols is grounded in established safety principles for handling volatile and odorous thiols.
Protocol 1: Preparation and Aliquoting
Objective: To safely weigh and dispense this compound.
Materials:
-
This compound
-
Appropriate PPE (gloves, goggles, lab coat)
-
Analytical balance (inside the fume hood, if possible, or a tared, sealed container)
-
Gastight syringe or cannula
-
Septum-sealed reaction vessel
-
Beaker with a 1:1 solution of commercial bleach and water for immediate rinsing of the syringe/cannula.[11][14]
Procedure:
-
Preparation: Before handling the reagent, prepare a bleach bath within the fume hood for immediate decontamination of any used utensils.[11]
-
Dispensing:
-
Transfer: Transfer the desired amount of the thiol directly into the reaction vessel, which should be sealed with a septum.
-
Immediate Decontamination: Immediately rinse the syringe or cannula by drawing up and expelling the bleach solution several times.
Protocol 2: Reaction Work-up and Solvent Removal
Objective: To safely work up the reaction mixture and remove solvent without releasing thiol vapors.
Materials:
-
Reaction mixture containing this compound
-
Rotary evaporator or other vacuum apparatus
-
Bleach trap (see Protocol 3 for setup)
-
Appropriate work-up solvents
Procedure:
-
Trap Implementation: Before any operation under reduced pressure (e.g., rotary evaporation), it is crucial to use a trap to capture volatile thiols.[3] A bleach trap is a common and effective solution.[3]
-
Solvent Removal: Connect the vacuum outlet of the rotary evaporator to the bleach trap. This will scrub the exhaust gas of any thiol vapors before they enter the vacuum pump or the atmosphere.
-
Extraction: Perform any liquid-liquid extractions within the fume hood, keeping containers sealed as much as possible.
Protocol 3: Setting Up a Bleach Trap for Odor Control
Objective: To effectively capture and neutralize volatile thiols from a reaction or evaporation setup.[3]
Materials:
-
Two gas washing bottles or bubblers
-
Chemically resistant tubing
-
Commercial bleach (sodium hypochlorite solution, ~5-6%)
Procedure:
-
Assembly: Connect the outlet of your apparatus (e.g., rotary evaporator condenser) to the inlet of the first gas washing bottle using tubing. This first bottle should remain empty to act as a safety trap to prevent backflow.[3]
-
Bleach Scrubber: Connect the outlet of the empty trap to the inlet of the second gas washing bottle. Fill this second bottle with a sufficient amount of bleach solution to ensure the gas stream will bubble through it.[3]
-
Venting: The final outlet should be directed towards the back of the fume hood.[3]
Caption: Diagram of a bleach trap setup for odor control.
Protocol 4: Spill Management and Decontamination
Objective: To safely clean up spills of this compound and decontaminate affected areas and equipment.
Procedure:
-
Small Spills:
-
Contaminated Glassware:
-
Waste Disposal:
Emergency Procedures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11]
-
Eye Contact: Rinse eyes with water as a precaution.[7] If irritation persists, seek medical attention.
-
Ingestion: Call a poison center or doctor if you feel unwell.[7]
References
- 1. 4-甲氧基苄硫醇 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. open.alberta.ca [open.alberta.ca]
- 6. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. synerzine.com [synerzine.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.se [fishersci.se]
- 10. 4-methoxy-alpha-toluene thiol, 6258-60-2 [thegoodscentscompany.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. How To [chem.rochester.edu]
Application Note: A Comprehensive Guide to the Analytical Characterization of 4-Methoxy-α-toluenethiol
Introduction: The Significance of 4-Methoxy-α-toluenethiol
4-Methoxy-α-toluenethiol, also known as 4-methoxybenzyl mercaptan, is an organosulfur compound with the chemical formula C₈H₁₀OS.[1] Its distinct structural features, a methoxy-substituted benzene ring attached to a methanethiol group, make it a valuable building block in organic synthesis. The thiol group, in particular, is highly reactive and participates in a wide range of chemical transformations, making it a critical component in the synthesis of various pharmaceutical agents and specialized polymers.
The purity and structural integrity of 4-Methoxy-α-toluenethiol are paramount to the quality and efficacy of the final products. Therefore, robust analytical methods are essential for its characterization, enabling researchers to confirm its identity, quantify its purity, and identify any potential impurities. This application note serves as a practical guide to the most effective analytical techniques for achieving these goals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Methoxy-α-toluenethiol is fundamental to the development of appropriate analytical methods. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6258-60-2 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₁₀OS | [1][3][4][5] |
| Molecular Weight | 154.23 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 90-95 °C at 0.5 mmHg | [1][3] |
| Density | 1.107 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.573 | [1][3] |
| Solubility | Soluble in organic solvents such as ether, ethanol, and dichloromethane; not miscible with water. | [1][4] |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Thiols
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-Methoxy-α-toluenethiol. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
Rationale for GC-MS
The choice of GC-MS is predicated on the volatility of 4-Methoxy-α-toluenethiol, as indicated by its boiling point. The high resolution of capillary GC columns allows for the separation of the target analyte from closely related impurities, while the mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.
Experimental Protocol: GC-MS
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4-Methoxy-α-toluenethiol in a suitable solvent such as dichloromethane or methanol.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dilute in the chosen solvent to fall within the calibration range.
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Standard, reliable GC system. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | Excellent for separating a wide range of organic compounds. |
| Injection Volume | 1 µL | Standard injection volume to avoid column overloading. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas with good chromatographic efficiency. |
| Oven Program | Initial: 60 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A typical temperature program for semi-volatile compounds. |
| Mass Spectrometer | Agilent 5977A or equivalent | Provides high sensitivity and reliable mass spectra. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | Covers the molecular ion and expected fragment ions of the analyte. |
| Source Temperature | 230 °C | Optimal temperature for ionization. |
| Quadrupole Temp. | 150 °C | Maintains ion beam integrity. |
Data Analysis:
-
Identification: The retention time of the analyte peak should match that of a known standard. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 154 and characteristic fragment ions. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[5][9]
-
Quantification: Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
GC-MS Workflow
Caption: Workflow for the GC-MS analysis of 4-Methoxy-α-toluenethiol.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Thiol Analysis
While GC-MS is ideal, HPLC offers a complementary technique, particularly when dealing with complex matrices or when derivatization is desired to enhance detection. Since thiols lack strong chromophores, derivatization is often necessary for sensitive UV-Vis or fluorescence detection.[10][11]
Rationale for HPLC with Derivatization
The primary challenge in analyzing thiols by HPLC is their weak UV absorbance. To overcome this, pre-column derivatization with a reagent that introduces a highly absorbing or fluorescent tag is a common and effective strategy.[12][13] This not only enhances sensitivity but can also improve chromatographic separation.
Experimental Protocol: HPLC with Pre-column Derivatization
This protocol utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) for UV-Vis detection, a widely accepted method for thiol quantification.[14]
Derivatization Procedure:
-
Prepare a 10 mM solution of DTNB in a 0.1 M phosphate buffer (pH 8.0).
-
In a microcentrifuge tube, mix 100 µL of the sample (or standard) with 900 µL of the DTNB solution.
-
Incubate the mixture at room temperature for 15 minutes, protected from light. The reaction produces a mixed disulfide and 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable and versatile HPLC system. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of the derivatized analyte. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidified mobile phase improves peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic modifier for gradient elution. |
| Gradient | 20-80% B over 15 minutes | A standard gradient for separating a range of polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | Standard injection volume. |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector | |
| Detection Wavelength | 412 nm | The absorbance maximum of the TNB product. |
Data Analysis:
-
Identification: The retention time of the derivatized analyte peak should correspond to that of a derivatized standard.
-
Quantification: Create a calibration curve by plotting the peak area at 412 nm against the concentration of the derivatized standards. Calculate the concentration of the unknown sample based on this curve.
HPLC Workflow
Caption: Workflow for HPLC analysis of 4-Methoxy-α-toluenethiol with pre-column derivatization.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure of 4-Methoxy-α-toluenethiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-Methoxy-α-toluenethiol, the ¹H NMR spectrum will show characteristic signals for the different types of protons present in the molecule.
Expected ¹H NMR Signals (in CDCl₃):
-
A singlet around 3.8 ppm corresponding to the three protons of the methoxy group (-OCH₃).
-
A doublet around 3.7 ppm corresponding to the two protons of the methylene group (-CH₂SH).
-
A triplet around 1.6 ppm corresponding to the single proton of the thiol group (-SH), which may be broad and can exchange with D₂O.
-
Two doublets in the aromatic region (around 6.8-7.2 ppm) corresponding to the four protons on the benzene ring, indicative of para-substitution.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Methoxy-α-toluenethiol will exhibit characteristic absorption bands.
Expected IR Absorption Bands:
-
A weak absorption band around 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration of the thiol group.
-
Strong absorption bands around 1250 cm⁻¹ and 1030 cm⁻¹ corresponding to the C-O stretching of the methoxy group.
-
Absorption bands in the region of 3000-3100 cm⁻¹ (aromatic C-H stretch) and 2850-2960 cm⁻¹ (aliphatic C-H stretch).
-
Bands around 1600 and 1500 cm⁻¹ corresponding to the C=C stretching vibrations of the aromatic ring.
The National Institute of Standards and Technology (NIST) provides reference IR spectra for 4-Methoxy-α-toluenethiol.[6]
Conclusion
The analytical techniques detailed in this application note provide a comprehensive framework for the characterization of 4-Methoxy-α-toluenethiol. GC-MS offers a robust method for separation and definitive identification, while HPLC with pre-column derivatization provides a sensitive and versatile alternative. NMR and IR spectroscopy are indispensable for structural elucidation and confirmation of functional groups. By employing these methods, researchers, scientists, and drug development professionals can ensure the quality and purity of 4-Methoxy-α-toluenethiol, a critical component in numerous synthetic applications.
References
- 1. chembk.com [chembk.com]
- 2. 4-methoxy-alpha-toluene thiol, 6258-60-2 [thegoodscentscompany.com]
- 3. 4-甲氧基苄硫醇 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. scent.vn [scent.vn]
- 5. 4-Methoxy-alpha-toluenethiol | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 7. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 8. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 9. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 10. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 4-Methoxy-α-toluenethiol in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth analysis of the application of 4-Methoxy-α-toluenethiol, also known as 4-methoxybenzyl mercaptan, in the synthesis of critical pharmaceutical intermediates. We will explore its chemical properties, reactivity, and its strategic implementation in multi-step synthetic pathways, with a particular focus on the synthesis of precursors for leukotriene receptor antagonists such as Zafirlukast. Detailed, field-proven protocols for key transformations, including S-alkylation and subsequent deprotection, are presented, underscoring the compound's utility for researchers, medicinal chemists, and professionals in drug development. This document aims to serve as a comprehensive resource, elucidating the causality behind experimental choices and providing a framework for the reliable application of this versatile thiol.
Introduction: The Significance of 4-Methoxy-α-toluenethiol in Pharmaceutical Synthesis
4-Methoxy-α-toluenethiol (CAS No. 6258-60-2) is an organosulfur compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry[1]. Its utility stems from the unique reactivity of the thiol group, which can act as a potent nucleophile, and the properties of the 4-methoxybenzyl (PMB) moiety, which can serve as a readily cleavable protecting group[2][3]. This dual functionality allows for the strategic introduction of a sulfur-containing linker into a molecular scaffold, which can be a key structural motif in various drug candidates.
Leukotriene receptor antagonists, a class of drugs used to manage asthma and other inflammatory conditions, often feature complex molecular architectures where precise control of stereochemistry and functional group manipulation is paramount[4]. The synthesis of these drugs frequently involves the construction of key intermediates that incorporate a thioether linkage. 4-Methoxy-α-toluenethiol serves as an ideal precursor for creating such thioether intermediates due to its reactivity and the subsequent ability to selectively remove the 4-methoxybenzyl group under specific conditions.
This guide will delve into the practical applications of 4-Methoxy-α-toluenethiol, providing detailed protocols and explaining the underlying chemical principles that govern its use in the synthesis of a key intermediate for leukotriene receptor antagonists.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀OS | --INVALID-LINK-- |
| Molecular Weight | 154.23 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 90-95 °C at 0.5 mmHg | --INVALID-LINK-- |
| Density | 1.107 g/mL at 25 °C | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as ether, ethanol, and dichloromethane. Insoluble in water. | --INVALID-LINK-- |
Safety and Handling:
4-Methoxy-α-toluenethiol is a thiol and possesses a strong, unpleasant odor. It is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists. Store the compound in a cool, dry, and well-ventilated area away from oxidizing agents and strong acids[5].
Core Application: Synthesis of a Thioether Intermediate for Leukotriene Receptor Antagonists
A key application of 4-Methoxy-α-toluenethiol is in the synthesis of thioether intermediates that form the backbone of several leukotriene receptor antagonists. A common strategy involves the S-alkylation of 4-Methoxy-α-toluenethiol with a suitable electrophile, followed by further functionalization and eventual cleavage of the 4-methoxybenzyl group.
The following sections provide a detailed workflow for the synthesis of a key intermediate, methyl 4-(((4-methoxybenzyl)thio)methyl)-3-methoxybenzoate, a precursor in the synthesis of Zafirlukast.
Workflow Overview
The synthesis can be conceptually divided into two primary stages:
-
S-Alkylation: Formation of the thioether bond through the reaction of 4-Methoxy-α-toluenethiol with an electrophilic benzylic halide.
-
Deprotection (Cleavage): Removal of the 4-methoxybenzyl group to unveil the free thiol for subsequent reactions in the total synthesis of the target pharmaceutical.
References
- 1. CN108084077B - A kind of synthetic method of zafirlukast intermediate - Google Patents [patents.google.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Methoxy-alpha-toluenethiol
Welcome to the technical support center for the purification of crude 4-Methoxy-alpha-toluenethiol (also known as 4-methoxybenzyl mercaptan). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our aim is to equip you with the necessary knowledge to achieve high purity and yield in your experiments.
I. Understanding the Compound and Common Impurities
This compound is a versatile intermediate in organic synthesis. However, its thiol functional group is susceptible to oxidation, and its synthesis can lead to several impurities. A thorough understanding of these potential contaminants is the first step toward effective purification.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2][3] |
| Odor | Strong, sulfurous[2][3] |
| Boiling Point | 90-95 °C at 0.5 mmHg[2][3] |
| Solubility | Soluble in organic solvents like ether, ethanol, and dichloromethane; not miscible in water[2][3] |
Common Impurities:
-
4,4'-Dimethoxydibenzyl disulfide: The most common impurity, formed by the oxidation of the thiol.
-
4-Methoxybenzyl chloride (or other starting halides): Unreacted starting material from the synthesis.
-
4-Methoxybenzyl alcohol: Can be formed as a byproduct during synthesis.
-
Other sulfur-containing byproducts: Depending on the synthetic route, various other sulfur-containing impurities may be present.
II. Troubleshooting Guide: Purification Methods
This section addresses specific issues you might encounter during the purification of this compound using common laboratory techniques.
A. Vacuum Distillation
Question: Why is my vacuum distillation of this compound resulting in a low yield and a dark-colored distillate?
Answer: This is a common issue when distilling thiols and is often due to a combination of oxidation and thermal decomposition. Here’s a systematic approach to troubleshoot this problem:
-
Check for Leaks in Your Vacuum System: A poor vacuum will require a higher distillation temperature, which can lead to decomposition. Even small leaks can introduce enough oxygen to cause significant oxidation.
-
Troubleshooting Steps:
-
Ensure all joints are properly greased and sealed.
-
Check for cracks in the glassware.
-
Perform a leak test by closing off the system from the vacuum pump and monitoring the pressure. A stable vacuum indicates a leak-free system.[4]
-
-
-
Minimize Oxygen Exposure: Thiols are highly susceptible to oxidation, especially at elevated temperatures.
-
Preventative Measures:
-
Degas your crude material: Before heating, bubble an inert gas like nitrogen or argon through the crude thiol for 20-30 minutes to remove dissolved oxygen.[5]
-
Maintain an inert atmosphere: Perform the distillation under a gentle stream of nitrogen or argon.
-
-
-
Optimize Distillation Temperature and Pressure: The goal is to distill the thiol at the lowest possible temperature.
dot
Caption: Troubleshooting workflow for vacuum distillation.
B. Column Chromatography
Question: My this compound is oxidizing on the silica gel column, leading to the formation of disulfides and poor separation. How can I prevent this?
Answer: Oxidation on silica gel is a significant challenge when purifying thiols. The slightly acidic nature of silica gel can catalyze oxidation, especially in the presence of air. Here are some strategies to mitigate this:
-
Deactivate the Silica Gel:
-
Use Degassed Solvents: As with distillation, removing dissolved oxygen from your chromatography solvents is crucial.
-
Procedure: Sparge your solvents with nitrogen or argon for at least 20-30 minutes before use.[5]
-
-
Run the Column Under an Inert Atmosphere:
-
Technique: Gently apply a positive pressure of nitrogen or argon to the top of the column. This will not only protect your compound from oxidation but also speed up the elution (flash chromatography).
-
-
Choose an Appropriate Solvent System:
-
Starting Point: For a compound of this polarity, a good starting point for a solvent system would be a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
TLC Analysis: Before running the column, determine the optimal solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your desired compound.[8]
-
dot
Caption: Strategies to prevent oxidation during chromatography.
C. Recrystallization
Question: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I do?
Answer: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, if you have solid impurities or if you wish to purify a solid derivative, recrystallization can be a powerful technique. For aromatic thiols, finding a suitable solvent can be challenging.[9] Here is a systematic approach to selecting a recrystallization solvent:
-
Solubility Testing:
-
Place a small amount of your crude solid in several test tubes.
-
Add a small amount of a different solvent to each tube. Common choices include hexanes, toluene, ethanol, methanol, and mixtures thereof.[9]
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.
-
Gently heat the tubes. The ideal solvent will dissolve the compound when hot.
-
Allow the tubes to cool slowly. The best solvent will result in the formation of well-defined crystals.
-
-
Solvent Pair Recrystallization: If you cannot find a single suitable solvent, a solvent pair is often effective.
-
Procedure:
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly.
-
-
Recommended Solvents to Test for Aromatic Thiols:
-
Ethanol/Water
-
Toluene/Hexane
-
Dichloromethane/Hexane
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound? A1: Due to its strong stench and potential for skin and eye irritation, it is crucial to handle this compound in a well-ventilated fume hood.[2][3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid contact with skin and eyes, and do not breathe the vapor.[2][3]
Q2: How can I confirm the purity of my final product? A2: Several analytical techniques can be used to assess the purity of your this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.
Q3: My purified this compound is turning yellow upon storage. What is causing this and how can I prevent it? A3: The yellowing is likely due to slow oxidation to the disulfide, which is often colored. To prevent this, store the purified thiol under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from light.[5] For long-term storage, refrigeration at 2-8 °C is recommended.[5]
IV. Detailed Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and all joints are properly greased.
-
Inert Gas Inlet: Place a nitrogen or argon inlet on the distillation flask.
-
Degassing: Add the crude this compound to the distillation flask. Sparge with nitrogen or argon for 20-30 minutes.
-
Vacuum Application: Slowly apply vacuum to the system, aiming for a pressure of approximately 0.5 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle with magnetic stirring.
-
Fraction Collection: Collect the fraction that distills at 90-95 °C.[2][3]
-
Storage: Immediately transfer the purified product to a clean, dry, amber vial and blanket with an inert gas before sealing.
Protocol 2: Flash Column Chromatography of Crude this compound
-
Solvent Preparation: Prepare a series of hexane/ethyl acetate solvent mixtures (e.g., 98:2, 95:5, 90:10). Degas all solvents by sparging with nitrogen or argon.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude thiol in a minimal amount of the initial solvent and load it onto the top of the column.
-
Elution: Elute the column with the prepared solvent mixtures, starting with the least polar and gradually increasing the polarity. Apply a positive pressure of nitrogen or argon to the top of the column.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Storage: Store the purified product as described in the distillation protocol.
V. References
-
ChemBK. (2024). This compound. Retrieved from --INVALID-LINK--
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Preventing oxidation of the thiol group in 3-Butyne-1-thiol. Retrieved from --INVALID-LINK--
-
Google Patents. (1999). Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them. Retrieved from --INVALID-LINK--
-
Recrystallization. (n.d.). Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from --INVALID-LINK--
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Column Chromatography and Related Products. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection—Section 2.1. Retrieved from --INVALID-LINK--
-
Reddit. (2013). Handling thiols in the lab. Retrieved from --INVALID-LINK--
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Quantification of Thiols and Disulfides. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Methoxy-α-toluenethiol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). 4-methoxy-alpha-toluene thiol. Retrieved from --INVALID-LINK--
-
Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system?. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzyl chloride. Retrieved from --INVALID-LINK--
-
ChemBK. (2024). 4-Methoxybenzyl mercaptan. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). How To: Work with Thiols. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024). 4-Methoxybenzoyl chloride - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
CAMEO Chemicals - NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE. Retrieved from --INVALID-LINK--
-
Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 4-Methoxybenzyl chloride. Retrieved from --INVALID-LINK--
-
YouTube. (2021). Distillation Troubleshooting/Distillation Problems and it's Solutions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Vacuum unit troubleshooting. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). 4-METHOXYBENZYL MERCAPTAN. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 4-Methoxybenzyl chloride. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 4-Methoxybenzylthiol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
References
- 1. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. beakerandwrench.com [beakerandwrench.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. labcluster.com [labcluster.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 4-Methoxy-alpha-toluenethiol
Welcome to the technical support guide for the synthesis of 4-Methoxy-alpha-toluenethiol (also known as p-Methoxybenzyl mercaptan). This resource is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to enhance the yield and purity of your target compound.
Section 1: Frequently Asked Questions (FAQs) & Synthesis Fundamentals
This section addresses foundational questions regarding the synthesis of this compound, focusing on common synthetic routes and critical reaction parameters.
Q1: What are the most common and reliable methods for synthesizing this compound?
There are two primary, reliable routes for the synthesis of this compound:
-
Reduction of the Corresponding Disulfide: The most prevalent and often highest-yielding method is the reduction of bis(4-methoxybenzyl) disulfide. This precursor is a stable, commercially available solid. The reduction cleaves the S-S bond to yield two equivalents of the desired thiol.
-
Nucleophilic Substitution: This method involves reacting a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide) with a sulfur nucleophile. Common sulfur sources include sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.[1] While direct, this route can be complicated by side reactions, such as the formation of the corresponding thioether as a byproduct.[2][3]
For routine, high-yield synthesis, the disulfide reduction pathway is generally recommended due to the stability of the starting material and typically cleaner reaction profiles.
Q2: My primary challenge is the rapid oxidation of the thiol product back to the disulfide. Why does this happen and how can I prevent it?
This is the most critical challenge in thiol chemistry. Thiols are readily oxidized to disulfides, especially in the presence of atmospheric oxygen.[2][4] The S-H bond is relatively weak, and the resulting thiyl radical (RS•) can readily dimerize to form a disulfide (R-S-S-R).[1] This process is often catalyzed by trace metals or exposure to air.
Prevention is key:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).[4][5] This is the single most effective measure to prevent oxidation. Using Schlenk line techniques is highly recommended.[5]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles. Dissolved oxygen is a primary culprit for oxidation.
-
Acidic Quench: During workup, quenching the reaction mixture with a mild, degassed acidic solution (e.g., dilute HCl) can help stabilize the thiol, as the thiolate anion (RS⁻) is more susceptible to oxidation than the neutral thiol (RSH).
Q3: How should I properly handle and store this compound to maintain its purity?
Proper handling and storage are crucial to prevent degradation and manage its powerful odor.
-
Storage: Store the purified thiol in a tightly sealed glass container with a Teflon-lined cap, preferably under an argon or nitrogen atmosphere.[6] For long-term storage, refrigeration at 2-8°C is recommended.[7]
-
Handling: Always handle thiols in a well-ventilated fume hood.[8][9] Use dedicated glassware. After use, all glassware should be immediately decontaminated by soaking in a bleach solution overnight to oxidize any residual thiol, which helps to mitigate the strong odor.[8][9]
Section 2: Troubleshooting Guide for Low Yield & Impurities
This section provides a problem-and-solution framework for specific issues encountered during the synthesis, particularly via the disulfide reduction route.
Problem: My reaction is complete, but the yield of this compound is very low, and I've re-isolated a significant amount of the bis(4-methoxybenzyl) disulfide starting material.
This indicates an incomplete or inefficient reduction of the disulfide.
Causality Analysis & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ensure you are using a sufficient molar excess. For borohydride reductions, protic solvents can slowly consume the reagent, necessitating a larger excess.
-
Choice of Reducing Agent: The choice of reducing agent and solvent system is paramount. Not all reducing agents are equally effective for disulfide cleavage.
| Reducing Agent | Typical Solvent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Cost-effective, easy to handle. | May require a large excess; can be slow. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Very powerful and fast. | Highly reactive with protic solvents (must be perfectly dry); requires careful quenching. |
| Zinc Dust / Acetic Acid | Acetic Acid, Ethanol | Inexpensive, effective for many disulfides. | Workup can be more complex due to heterogeneous nature. |
| Triphenylphosphine (PPh₃) / H₂O | Aqueous THF | Mild conditions. | Stoichiometric byproduct (Ph₃P=O) must be removed. |
-
Recommendation: For a robust and scalable reaction, consider Sodium Borohydride in ethanol. Start with 2.5-3.0 equivalents of NaBH₄ relative to the disulfide. Add the NaBH₄ portionwise to a solution of the disulfide in ethanol at 0°C, then allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.
Problem: The primary impurity in my final product is the disulfide, even after purification. How can I remove it effectively?
The co-purification of the thiol and its corresponding disulfide is a common issue due to their similar polarities.
Causality Analysis & Solutions:
-
Oxidation During Workup/Purification: The most likely cause is exposure to air during extraction or chromatography.[10]
-
Purification Strategy: Standard silica gel chromatography can sometimes promote oxidation.
Optimized Purification Protocol:
-
Reductive Workup: If you suspect disulfide is present, you can add a small amount of a reducing agent like sodium borohydride during the aqueous workup, followed by a careful acidic quench.
-
Extraction into Base: A highly effective method for separating thiols from non-acidic impurities (like disulfides) is through a liquid-liquid extraction.
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether).
-
Wash with a degassed, dilute aqueous NaOH or KOH solution (e.g., 5% w/v). The thiol is acidic and will deprotonate to form the water-soluble thiolate salt. The disulfide will remain in the organic layer.
-
Separate the aqueous layer, cool it to 0°C, and carefully re-acidify with cold, dilute HCl to precipitate/re-form the pure thiol.
-
Extract the thiol back into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Section 3: Detailed Experimental Protocols & Visual Guides
This section provides a step-by-step protocol for the recommended synthetic route and visual diagrams to guide your experimental workflow.
Protocol: Synthesis of this compound via Disulfide Reduction
This protocol is optimized for high yield and purity on a laboratory scale.
Materials:
-
Bis(4-methoxybenzyl) disulfide (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.5 eq)
-
Ethanol (200 proof, degassed)
-
Deionized Water (degassed)
-
Hydrochloric Acid (2M, degassed)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: To the flask, add bis(4-methoxybenzyl) disulfide (1.0 eq) and degassed ethanol (approx. 10 mL per gram of disulfide). Stir under a positive pressure of nitrogen until the solid is fully dissolved.
-
Reduction: Cool the solution to 0°C using an ice-water bath. Carefully add sodium borohydride (2.5 eq) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (staining with potassium permanganate) until the starting disulfide spot has completely disappeared (typically 2-4 hours).
-
Quenching: Cool the flask back to 0°C. Very slowly and carefully, add degassed 2M HCl dropwise to quench the excess NaBH₄ and neutralize the solution to pH ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and deionized water. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash with degassed brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless to pale yellow oil.[11]
Visual Workflow & Troubleshooting Diagrams
Caption: Recommended workflow for disulfide reduction.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. reddit.com [reddit.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. 4-Methoxy-a-toluenethiol 90 , technical grade 6258-60-2 [sigmaaldrich.com]
- 8. How To [chem.rochester.edu]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chembk.com [chembk.com]
Technical Support Center: 4-Methoxy-alpha-toluenethiol in Organic Synthesis
Welcome to the technical support center for 4-Methoxy-alpha-toluenethiol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and answer frequently asked questions encountered during organic synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound, also known as p-methoxybenzyl mercaptan (PMB-SH), is an organosulfur compound with the chemical formula CH₃OC₆H₄CH₂SH[1]. It is widely used in organic synthesis, most notably as a protecting group for thiols, particularly for the side chain of cysteine in peptide synthesis[2][3]. The p-methoxybenzyl (PMB) group offers a degree of stability and can be selectively removed under specific conditions, making it a valuable tool in multi-step syntheses[4]. Beyond its role in protection, it is also utilized in the synthesis of various ω-mercapto amino acids and as an internal standard in analytical chemistry[5][6][7][8].
Q2: What are the critical storage and handling considerations for this compound?
This compound is an air-sensitive liquid with a strong, unpleasant odor[6][9][10]. Proper storage and handling are crucial to maintain its integrity and ensure safety.
Key Handling and Storage Protocols:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The thiol group is susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding disulfide, which will appear as a significant impurity. |
| Temperature | Store in a cool, dry place, typically at 2-8°C[6]. | Lower temperatures slow down potential degradation pathways. |
| Light | Store in a dark or amber-colored bottle. | To prevent potential light-induced radical reactions. |
| Ventilation | Handle only in a well-ventilated fume hood[9]. | The compound has a strong stench and inhalation may cause respiratory irritation[11][12][13]. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, safety goggles, and a lab coat. | Avoid direct contact with skin and eyes as it can cause irritation[9][11][12]. |
Part 2: Troubleshooting Guide for Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes and solutions for common side reactions involving this compound.
Problem 1: After my reaction, I've isolated a major byproduct with a molecular weight roughly double that of my expected thiol-containing product.
Symptom: You observe a significant peak in your Mass Spectrometry analysis at approximately 2x the mass of your desired product, minus two protons. Your NMR may also show a loss of the characteristic thiol proton signal.
Probable Cause: This is a classic indicator of oxidative disulfide bond formation. The thiol groups of two molecules have been oxidized to form a disulfide linkage. Thiols are notoriously prone to oxidation, which can be initiated by atmospheric oxygen, metal ion contaminants, or certain reaction conditions.
Proposed Solution & Prevention:
-
Degassing of Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Ensure your reaction is set up and maintained under a strictly inert atmosphere throughout the entire process.
-
Reducing Agent Quench: During workup, consider a mild reducing agent wash, such as a dilute solution of sodium bisulfite or dithiothreitol (DTT), to cleave any formed disulfide back to the thiol. This should be done cautiously, considering the stability of your overall molecule.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can sometimes be beneficial.
Mechanism Insight: Oxidation to Disulfide
The oxidation of thiols to disulfides is a common process. It can proceed through various mechanisms, often involving a thiyl radical intermediate, especially in the presence of oxygen or metal catalysts.
Caption: Oxidation of this compound to its disulfide.
Problem 2: During the deprotection of my PMB-protected thiol using DDQ, I'm observing unintended reactions on other parts of my molecule.
Symptom: Your desired thiol is formed, but you also isolate byproducts indicating modification of other functional groups, particularly electron-rich aromatic rings or dienes within your substrate.
Probable Cause: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a powerful oxidizing agent. While it is effective for cleaving the electron-rich PMB group, it is not perfectly selective. Other electron-rich moieties in your molecule can also be oxidized by DDQ, leading to undesired side reactions[4].
Proposed Solution & Prevention:
-
Lower Temperature: Perform the deprotection at a lower temperature (e.g., 0°C or -20°C) to increase the selectivity of the reaction. The cleavage of the PMB group is often kinetically favored over the oxidation of other, less-activated groups.
-
Stoichiometry Control: Use the minimum effective amount of DDQ, typically between 1.1 and 1.5 equivalents. Titrate the DDQ solution slowly into the reaction mixture and monitor the reaction progress carefully by TLC or LC-MS to avoid over-oxidation.
-
Alternative Deprotection: If side reactions persist, consider an alternative deprotection strategy. The PMB group can also be removed under acidic conditions, such as with trifluoroacetic acid (TFA)[14][15]. However, this is only viable if your molecule lacks other acid-sensitive functional groups.
Mechanism Insight: DDQ-Mediated Deprotection
The deprotection mechanism involves a single electron transfer (SET) from the electron-rich PMB ether to DDQ, forming a radical cation. This intermediate is stabilized by the para-methoxy group. Subsequent steps lead to the formation of a carbocation, which is then quenched by water, releasing the free thiol and p-methoxybenzaldehyde[4][16].
Caption: Competing reactions during DDQ-mediated deprotection.
Problem 3: After acidic deprotection with TFA, my purification is complicated by several closely-related byproducts.
Symptom: Following deprotection with a trifluoroacetic acid (TFA) cocktail, you observe your desired product, but also multiple other species in your LC-MS or NMR, making isolation difficult.
Probable Cause: Cleavage of the PMB group with strong acids like TFA generates a reactive p-methoxybenzyl carbocation. This electrophilic species can be "scavenged" by nucleophiles in the reaction mixture. If your desired thiol is the most abundant nucleophile, it can be re-alkylated by the carbocation. Furthermore, the carbocation can react with other nucleophilic sites on your molecule or with the solvent. To mitigate this, "scavenger" reagents are typically added to the TFA cocktail. However, the choice of scavenger is critical, as some can lead to their own side reactions. For instance, triisopropylsilane (TIS), a common scavenger, has been shown to actively reduce some S-protecting groups and promote disulfide formation[17][18].
Proposed Solution & Prevention:
-
Use of Scavengers: Always include a scavenger in your TFA deprotection cocktail. Common choices include triethylsilane (TES), thioanisole, or 1,2-ethanedithiol (EDT)[17][19].
-
Optimized Scavenger Cocktail: A widely used and effective cocktail for deprotection is a mixture of TFA, a silane scavenger, and a soft nucleophile (e.g., TFA/TES/thioanisole)[17][19]. The silane reduces the carbocation, and the thioanisole acts as a "soft" scavenger.
-
Temperature and Time: Perform the deprotection at room temperature or below and monitor carefully to avoid prolonged exposure to the strong acid, which could degrade sensitive functionalities.
Experimental Protocol: Optimized TFA Deprotection of a PMB-Protected Thiol
-
Dissolve the PMB-protected substrate in a minimal amount of dichloromethane (DCM).
-
Prepare the deprotection cocktail. A common formulation is 95:2.5:2.5 (v/v/v) of TFA:Triethylsilane:Water. If the substrate is prone to oxidation, thioanisole can be substituted for water.
-
Add the deprotection cocktail to the substrate solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by LC-MS.
-
Upon completion, remove the TFA and other volatiles under a stream of nitrogen or by rotary evaporation.
-
Co-evaporate with toluene or ether multiple times to remove residual TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Purify the product by HPLC or flash chromatography.
References
- 1. 4-Methoxybenzylthiol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. 4-METHOXYBENZYL MERCAPTAN | 6258-60-2 [chemicalbook.com]
- 6. 4-METHOXYBENZYL MERCAPTAN Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. scbt.com [scbt.com]
- 8. 4-Methoxy-a-toluenethiol 90 , technical grade 6258-60-2 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. kansashealthsystem.com [kansashealthsystem.com]
- 14. researchgate.net [researchgate.net]
- 15. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 16. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 4-Methoxy-alpha-toluenethiol under acidic and basic conditions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-Methoxy-alpha-toluenethiol. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our aim is to empower you with the knowledge to anticipate and address stability-related challenges in your research.
Introduction to this compound
This compound, also known as 4-methoxybenzyl mercaptan, is an organosulfur compound frequently utilized in organic synthesis and pharmaceutical development.[1][2] Its thiol functional group makes it a versatile reagent, but also susceptible to degradation, particularly oxidation. Understanding its stability profile is critical for ensuring the integrity of experiments and the quality of resulting products.
This guide will delve into the stability of this compound under both acidic and basic conditions, providing practical advice and detailed experimental procedures to assess its degradation.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] This is crucial to prevent oxidation of the thiol group to its corresponding disulfide. Exposure to air and light should be minimized.
Q2: I've noticed a disulfide impurity in my stock of this compound. What is the likely cause and can it be reversed?
A2: The presence of bis(4-methoxyphenyl)methyl disulfide is a common issue and is almost always due to oxidation from exposure to air.[4] Thiols are readily oxidized to disulfides, a reaction that can be catalyzed by trace metals and light. While the disulfide can be reduced back to the thiol using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), it is often preferable to use a fresh, pure sample for critical applications to avoid introducing additional reagents.
Stability in Acidic Conditions
Q3: How stable is this compound in acidic solutions?
A3: Generally, thiols are relatively stable in acidic conditions, especially in the absence of strong oxidizing agents. The thiol group (-SH) is less susceptible to protonation and subsequent reactions compared to its behavior in basic media. However, under strongly acidic conditions and elevated temperatures, degradation can occur. The 4-methoxybenzyl group, while used as a protecting group, can be cleaved under harsh acidic conditions, such as with trifluoroacetic acid (TFA).[5]
Q4: What are the potential degradation products of this compound in a strong acid?
A4: The primary concerns under strongly acidic conditions are:
-
Oxidation: If any oxidizing species are present, the thiol can still be oxidized to the disulfide.
-
Cleavage of the Protecting Group: The 4-methoxybenzyl group can be cleaved, especially with strong, non-aqueous acids, to yield the corresponding carbocation, which can then react with other nucleophiles in the medium.[5]
-
Decomposition: At elevated temperatures in the presence of acid, complex degradation pathways may be initiated, potentially leading to the emission of toxic sulfur oxide fumes.[6]
Stability in Basic Conditions
Q5: Why is this compound expected to be less stable in basic solutions?
A5: The thiol proton of this compound is acidic, with an estimated pKa of around 6.73.[7] In basic solutions with a pH above its pKa, the thiol will be deprotonated to form the thiolate anion (RS⁻). This thiolate is a potent nucleophile and is significantly more susceptible to oxidation than the protonated thiol.[8]
Q6: What is the primary degradation pathway for this compound under basic conditions?
A6: The principal and most rapid degradation pathway in the presence of a base and oxygen (air) is the oxidation of the thiolate anion to form the disulfide, bis(4-methoxyphenyl)methyl disulfide. This reaction can be quite rapid, especially in the presence of trace metal ion catalysts.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments involving this compound.
Chromatographic Analysis Issues
Problem 1: My this compound peak is tailing in my reverse-phase HPLC analysis.
-
Cause A: Secondary Silanol Interactions. Residual silanol groups on the silica-based column packing can interact with the thiol, causing peak tailing.
-
Cause B: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[3]
-
Problem 2: I see unexpected "ghost" peaks in my HPLC chromatogram when analyzing my stability samples.
-
Cause A: Mobile Phase Contamination. Impurities in your solvents or buffers can accumulate on the column and elute as ghost peaks, especially during gradient runs.[4]
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
Cause B: Sample Carryover. Residuals from a previous injection can appear in subsequent runs.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between injections.[4]
-
Problem 3: The peak for this compound is smaller than expected or has disappeared after treatment with a basic solution.
-
Cause: Rapid Oxidation. As discussed, the thiolate formed under basic conditions is highly prone to oxidation to the disulfide. This can happen very quickly, especially if the solution is not deoxygenated.
-
Troubleshooting Step: Look for a new, later-eluting peak in your chromatogram. The disulfide is more non-polar and will have a longer retention time in reverse-phase HPLC. Confirm its identity by comparing the retention time with a standard of the disulfide or by mass spectrometry.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.[10]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid or Phosphoric acid
-
HPLC system with UV or MS detector
-
pH meter
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature for 24 hours. A parallel set can be heated at 60°C for 2 hours to accelerate degradation.
-
After the specified time, neutralize the samples with an equivalent amount of NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature for 2 hours (degradation is expected to be faster than in acid).
-
After the specified time, neutralize the samples with an equivalent amount of HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 24 hours.
-
Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 24 hours.
-
After cooling, dissolve the solid sample and dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL in methanol) to UV light (e.g., 254 nm) and visible light for a defined period, as recommended by ICH guidelines.
-
Prepare samples for HPLC analysis.
-
4. Control Samples:
-
Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to any stress.
-
Prepare blank solutions for each stress condition (e.g., acid and neutralizing base without the thiol) to identify any potential artifacts.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point for developing a stability-indicating assay for this compound and its primary degradation product, the corresponding disulfide.
HPLC System and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 230 nm or Mass Spectrometer |
| Injection Volume | 10 µL |
Analysis of Stressed Samples:
-
Inject the control, blank, and stressed samples.
-
Monitor for the appearance of new peaks and a decrease in the area of the main this compound peak.
-
The disulfide peak is expected to elute later than the thiol peak due to its increased hydrophobicity.
Visualization of Workflows and Concepts
Degradation Pathways
Caption: Key degradation pathways for this compound.
Troubleshooting Workflow for HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. air.unimi.it [air.unimi.it]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O2-dependent oxidation of primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Managing the Odor of 4-Methoxy-alpha-toluenethiol in the Laboratory
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering the potent odor of 4-Methoxy-alpha-toluenethiol (also known as 4-methoxybenzyl mercaptan). Its objective is to offer practical, scientifically grounded solutions for the effective neutralization and management of this compound's pervasive odor, ensuring a safer and more pleasant laboratory environment.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have such a strong and unpleasant odor?
A1: The potent, sulfurous odor of this compound is characteristic of thiols (also called mercaptans). The human nose is exceptionally sensitive to this class of organosulfur compounds due to the presence of the sulfhydryl (-SH) group.[1][2] This high sensitivity is a key reason why even minuscule amounts of volatile thiols can be detected and become a nuisance in a laboratory setting.[3]
Q2: What are the primary health and safety concerns associated with this compound exposure?
A2: While the odor is the most immediate concern, exposure to high concentrations of thiols can lead to adverse health effects, including headaches, nausea, and irritation of the respiratory system and eyes.[3][4] It is classified as an irritant.[5][6] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, and to use appropriate personal protective equipment (PPE).[2][7]
Q3: What is the most effective chemical principle for neutralizing the odor of this compound?
A3: The most effective and widely adopted method for neutralizing thiol odors is chemical oxidation.[8][9] This process converts the volatile and malodorous thiol into less volatile and significantly less odorous compounds, such as disulfides, sulfoxides, and ultimately, sulfonic acids.[10][11][12]
Q4: Which oxidizing agents are recommended for laboratory use to neutralize this compound?
A4: For general laboratory applications, the most common, effective, and readily available oxidizing agents are:
-
Sodium hypochlorite (NaOCl): Commercially available as household bleach, typically a 5-6% aqueous solution. It is highly effective for decontaminating glassware, waste, and for use in scrubber traps.[1][13][14]
-
Hydrogen peroxide (H₂O₂): Another effective oxidizing agent that can be used to neutralize thiols.[9][10]
-
Potassium permanganate (KMnO₄): A strong oxidizing agent that can also be used.[10][11]
Troubleshooting Guide: Common Odor Issues and Solutions
Issue 1: A persistent thiol odor is present in the lab, even when the container is sealed.
-
Possible Cause: Thiols are highly volatile, and vapors can escape from containers even with seemingly tight seals.[15]
-
Troubleshooting Steps:
-
Improve Container Sealing: Wrap the threads of the storage bottle with Teflon tape before capping.[1][15] For extra security, wrap the cap and neck of the bottle with Parafilm.[15]
-
Secondary Containment: Place the sealed container inside a heavy-duty, sealable chemical storage bag or a wide-mouthed jar with a secure lid.[2][15]
-
Vented Storage: Store the secondary container in a ventilated cabinet specifically designed for odorous or volatile chemicals.[16]
-
Issue 2: The thiol odor intensifies significantly during the reaction or work-up.
-
Possible Cause: Volatilization of this compound during heating, solvent removal (e.g., rotary evaporation), or transfers.[13]
-
Troubleshooting Steps:
-
Utilize a Scrubber or Bleach Trap: When running a reaction that generates thiol-containing vapors or when using a rotary evaporator, it is crucial to direct the exhaust gas through a trap containing an oxidizing solution before it reaches the vacuum pump or is vented into the fume hood.[8][13][17] A bleach trap is a standard and effective solution.
-
Maintain Closed Systems: During transfers, use syringes or cannulas instead of pouring to minimize the exposure of the thiol to the atmosphere. Keep flasks and beakers covered as much as possible.[13]
-
Issue 3: Glassware and equipment retain a strong thiol odor after cleaning.
-
Possible Cause: Residual thiol molecules adhering to the surfaces of glassware, stir bars, and other equipment.
-
Troubleshooting Steps:
-
Pre-Rinse with a Compatible Solvent: Immediately after use, rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the thiol. Dispose of this rinse as hazardous waste.[8]
-
Decontaminate with a Bleach Bath: Immerse the pre-rinsed glassware in a dedicated bleach bath (a 1:1 mixture of commercial bleach and water is often recommended) inside a fume hood.[13][17] Allow the items to soak for at least 12-24 hours to ensure complete oxidation of the residual thiol.[2][13]
-
Final Cleaning: After the bleach soak, remove the glassware, rinse it thoroughly with water, and then proceed with your standard laboratory glassware cleaning protocol.[13]
-
Experimental Protocols
Protocol 1: Setting Up a Bleach Trap for Odor Control
Objective: To effectively capture and neutralize volatile this compound from a reaction or evaporation setup.
Materials:
-
Two gas washing bottles (bubblers)
-
Chemically resistant tubing
-
Commercial bleach (sodium hypochlorite solution, ~5-6%)
-
Potassium hydroxide (KOH) solution (optional, for neutralizing acidic byproducts)
Procedure:
-
Assembly: Connect the outlet of your reaction apparatus (e.g., condenser, vacuum flask) to the inlet of the first gas washing bottle using tubing. This first bottle should remain empty to act as a safety trap to prevent backflow.
-
Bleach Scrubber: Connect the outlet of the empty trap to the inlet of the second gas washing bottle. Fill this second bottle with a sufficient amount of bleach solution to ensure the gas stream will bubble through it.
-
Optional Base Trap: For reactions that may generate acidic gases, a third bubbler containing a KOH solution can be placed after the bleach trap to neutralize any acidic byproducts before venting.
-
Venting: The final outlet should be directed towards the back of the fume hood. Ensure all connections are secure.
Protocol 2: Decontamination of Glassware with a Bleach Bath
Objective: To remove residual this compound odor from contaminated laboratory equipment.
Materials:
-
A large plastic container (e.g., a bucket) to serve as the bath
-
Commercial bleach
-
Water
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
Procedure:
-
Prepare the Bath: In a designated plastic container inside a fume hood, prepare a 1:1 mixture of commercial bleach and water.[13][17] The volume should be sufficient to fully submerge the glassware.
-
Initial Rinse: Immediately after use, rinse the thiol-contaminated glassware with a small amount of a compatible organic solvent (e.g., acetone) to remove the bulk of the material. Dispose of this rinse solvent as hazardous waste.
-
Immersion: Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged. Cover the bath with a lid or aluminum foil.[13][17]
-
Soaking: Allow the glassware to soak for at least 12-24 hours.[2][13] The oxidation reaction can be slow.[1][2]
-
Final Cleaning: Remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with your standard laboratory glassware cleaning procedure.
-
Bleach Bath Maintenance: The bleach bath can be reused, but should be replaced if a strong odor persists or a significant amount of solid precipitate forms.[13][17] Dispose of the used bleach solution according to your institution's hazardous waste guidelines.
Data Summary
| Parameter | This compound |
| Synonyms | 4-Methoxybenzyl mercaptan, (4-Methoxyphenyl)methanethiol |
| CAS Number | 6258-60-2[5] |
| Molecular Formula | C₈H₁₀OS[5][6] |
| Molecular Weight | 154.23 g/mol [5][6] |
| Odor Profile | Strong, sulfurous[5][18] |
| Boiling Point | 90-95 °C at 0.5 mmHg[18][19] |
| Primary Hazard | Irritant, Stench[4][6] |
| Neutralization Method | Oxidizing Agent | Reaction Products | Effectiveness |
| Chemical Oxidation | Sodium Hypochlorite (Bleach) | Disulfides, Sulfoxides, Sulfonic acids | High |
| Chemical Oxidation | Hydrogen Peroxide | Disulfides, Sulfoxides, Sulfonic acids | High |
| Chemical Oxidation | Potassium Permanganate | Sulfonic acids | High |
Visual Diagrams
Chemical Neutralization Pathway
The primary method for eliminating the odor of this compound is through oxidation, which converts the volatile thiol into less odorous compounds.
Caption: Oxidation pathway of this compound.
Experimental Workflow for Handling and Neutralization
A systematic approach is essential to manage the odor of this compound throughout the experimental process.
Caption: Workflow for managing this compound.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. hsrm.umn.edu [hsrm.umn.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. fishersci.se [fishersci.se]
- 5. scent.vn [scent.vn]
- 6. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sciencebuddies.org [sciencebuddies.org]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. Video: Preparation and Reactions of Thiols [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. Control volatile organic chemical smells | UW Environmental Health & Safety [ehs.washington.edu]
- 16. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. chembk.com [chembk.com]
- 19. 4-甲氧基苄硫醇 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimization of 4-Methoxybenzyl (PMB) Protection of Alcohols
Welcome to the technical support center for the optimization of 4-methoxybenzyl (PMB) protection of alcohols. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into one of organic synthesis's most versatile protecting groups. This center moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and refine your synthetic strategies.
The p-methoxybenzyl (PMB) group is a cornerstone for protecting hydroxyl functionalities due to its general stability and, most notably, its unique deprotection pathways.[1][2] Unlike a standard benzyl (Bn) group, the electron-donating para-methoxy substituent makes the PMB ether susceptible to mild oxidative cleavage, offering a critical layer of orthogonality in complex syntheses.[1][3] This guide addresses the most common challenges encountered during the protection step, providing solutions grounded in mechanistic understanding.
Troubleshooting Guide: Common Issues in PMB Protection
This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My PMB protection reaction shows low or no conversion. What are the likely causes and how can I fix it?
Answer: Low conversion is the most frequent issue and can stem from several factors, primarily related to reaction conditions and reagent quality. Let's break down the potential causes based on the chosen methodology.
For Base-Mediated Protocols (e.g., Williamson Ether Synthesis):
The Williamson ether synthesis is the most common method for PMB protection, involving the deprotonation of the alcohol to form an alkoxide, which then undergoes an SN2 reaction with a PMB halide.[1]
-
Probable Cause A: Ineffective Deprotonation. The reaction hinges on the quantitative formation of the nucleophilic alkoxide.
-
Insight: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose, but its reactivity can be compromised.[1] Weaker bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often insufficient for deprotonating less acidic alcohols.[4]
-
Solution:
-
Ensure Anhydrous Conditions: NaH reacts violently with water. Ensure your solvent (THF or DMF are common) is strictly anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).[4] Trace water will quench the base and hydrolyze your PMB-Cl.[4]
-
Verify Base Quality: Use fresh NaH or a recently opened container. A gray, free-flowing powder is indicative of good quality.
-
Allow Sufficient Time for Deprotonation: After adding the alcohol to the NaH suspension, stir for at least 30 minutes at 0 °C or until hydrogen gas evolution ceases before adding the PMB halide.[5]
-
-
-
Probable Cause B: Steric Hindrance. Secondary and, particularly, tertiary alcohols are sterically hindered, which slows the rate of the SN2 reaction.[4]
-
Insight: The bulky nature of the substrate impedes the approach of the alkoxide to the benzylic carbon of the PMB halide.
-
Solution:
-
Increase Reaction Temperature & Time: After adding PMB-Cl, allow the reaction to warm to room temperature. If it remains sluggish (monitored by TLC), gentle heating to 40-60 °C may be required to drive it to completion.[4]
-
Use a Catalytic Additive: Adding a catalytic amount of tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction. TBAI participates in a Finkelstein reaction, converting PMB-Cl in situ to the more reactive PMB-I.[1]
-
Switch to a More Reactive PMB Source: For extremely hindered alcohols, PMB-trichloroacetimidate is a superior reagent. It is activated under mildly acidic conditions and is highly effective for protecting even tertiary alcohols.[1][6]
-
-
-
Probable Cause C: Poor Reagent Quality. The primary PMB sources, p-methoxybenzyl chloride (PMB-Cl) and bromide (PMB-Br), can degrade.
-
Insight: These reagents are lachrymatory and sensitive to moisture and light, potentially decomposing or polymerizing upon storage.[7]
-
Solution: Use freshly purchased PMB-Cl or purify older batches if necessary. Store it in a desiccator, protected from light.
-
For Acid-Catalyzed Protocols:
Methods using p-anisyl alcohol (p-methoxybenzyl alcohol) with a heterogeneous acid catalyst like Amberlyst-15 offer a milder alternative, avoiding harsh bases.[8][9]
-
Probable Cause: Inefficient Catalyst or Conditions.
-
Insight: This method relies on the acid-catalyzed formation of a stabilized benzylic carbocation from p-anisyl alcohol, which is then trapped by the substrate alcohol.[8]
-
Solution:
-
Activate the Catalyst: Ensure the Amberlyst-15 resin is properly activated and dried before use.
-
Optimize Solvent and Temperature: Dichloromethane (DCM) under reflux conditions is often effective. Polar solvents like DMF or acetonitrile can be less effective and may require longer reaction times.[8]
-
Ensure Water Removal: The reaction generates water, which can be detrimental. Running the reaction in the presence of molecular sieves can improve yields.
-
-
Question 2: My reaction is messy, with multiple side products observed on the TLC plate. What are these byproducts and how can I prevent them?
Answer: Side product formation usually points to issues with moisture or the inherent reactivity of the PMB group.
-
Common Side Product 1: p-Methoxybenzyl Alcohol.
-
Common Side Product 2: Dimerized PMB Ether (PMB-O-PMB).
-
Formation Pathway: If p-methoxybenzyl alcohol forms via hydrolysis, it can then be protected by another molecule of PMB-Cl under the reaction conditions.
-
Prevention: Again, strictly anhydrous conditions are the key to prevention.
-
-
Common Side Product 3: Elimination Products.
-
Formation Pathway: If your alcohol substrate has an acidic proton on an adjacent carbon, the strong base (NaH) can promote E2 elimination.[4]
-
Prevention: This is substrate-dependent. If elimination is a significant issue, consider switching to a non-basic, acid-catalyzed protection method or using a milder, non-nucleophilic base if possible.
-
Question 3: I'm struggling to purify my final PMB-protected product. What are the best strategies?
Answer: Purification can be challenging if the polarity of the product is very close to that of the unreacted starting alcohol or the p-methoxybenzyl alcohol byproduct.
-
Strategy 1: Careful Aqueous Work-up.
-
Insight: A proper quench and wash can remove many impurities before chromatography.
-
Procedure: Quench base-mediated reactions by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This neutralizes any remaining alkoxide and hydrolyzes excess NaH. For acid-catalyzed reactions, a wash with saturated sodium bicarbonate (NaHCO₃) will remove the acid catalyst. Follow with a brine wash to aid in the removal of water from the organic layer.[3]
-
-
Strategy 2: Optimized Flash Column Chromatography.
-
Insight: Achieving good separation on silica gel requires finding the right solvent system.
-
Procedure:
-
TLC Analysis: Use a solvent system with low polarity (e.g., Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate) to maximize the difference in retention factor (Rf) between your product and impurities.
-
Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. The less polar PMB ether product should elute before the more polar starting alcohol.
-
Dry Loading: If the crude product has poor solubility in the starting mobile phase, consider adsorbing it onto a small amount of silica gel and dry-loading it onto the column.
-
-
Frequently Asked Questions (FAQs)
Q1: Which method should I choose: base-mediated (Williamson) or acid-catalyzed?
The choice depends entirely on the functional groups present in your substrate. The base-mediated approach is robust and widely applicable but is incompatible with base-sensitive functionalities (e.g., esters, epoxides).[10] Conversely, the acid-catalyzed methods are ideal for substrates with acid-labile groups but may fail if the substrate contains functionalities sensitive to strong acids.[8][10]
Q2: How can I achieve selective mono-protection of a diol?
Selective protection is governed by steric and electronic effects. To favor mono-protection of a primary alcohol in the presence of a secondary one, you can use milder conditions. For example, using silver(I) oxide (Ag₂O) as a base at room temperature often provides higher selectivity for the less sterically hindered hydroxyl group.[11] Alternatively, using a stoichiometric amount of base (1.0 equivalent) at low temperatures can also favor mono-protection.
Q3: How does the PMB protecting group compare to the standard Benzyl (Bn) group?
Both are benzyl-type ethers and are stable to a wide range of conditions.[12] The key difference lies in their deprotection. While both can be cleaved by hydrogenolysis, the PMB group's para-methoxy substituent makes it uniquely susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][6] This allows for the selective deprotection of a PMB ether in the presence of a Bn ether, a crucial tool for orthogonal protection strategies in complex synthesis.[1]
Q4: What is the role of the para-methoxy group?
The methoxy group is electron-donating through resonance. This has two major consequences:
-
Stabilizes the Benzylic Cation: It makes the benzylic position more electron-rich, which greatly stabilizes any developing positive charge. This is why PMB ethers can be cleaved under acidic or oxidative conditions that leave a standard Bn ether untouched.[1][3]
-
Increases Reactivity of PMB-Cl: It activates the benzyl chloride toward SN2 displacement.
Key Protocols & Comparative Data
For ease of reference, the table below summarizes the most common protection strategies, followed by detailed experimental protocols.
Table 1: Comparison of Common PMB Protection Conditions
| Method | Reagents & Conditions | Typical Substrates | Advantages | Disadvantages | Reference |
| Williamson Ether Synthesis | Alcohol, NaH (1.2-4 eq.), PMB-Cl (1.1-2 eq.) in anhydrous THF or DMF, 0 °C to RT. | Primary & Secondary Alcohols | High-yielding, robust, widely used. | Requires strong base, strictly anhydrous conditions, not suitable for base-sensitive substrates. | [1] |
| Catalytic Acceleration | Add TBAI (0.1 eq.) to Williamson conditions. | Sluggish reactions, especially with secondary alcohols. | Accelerates reaction by forming more reactive PMB-I in situ. | Adds cost, TBAI must be removed. | [1] |
| Acid-Catalyzed (Imidate) | Alcohol, PMB-O(C=NH)CCl₃ (1.5 eq.), cat. TfOH or TMSOTf in DCM. | Hindered (tertiary) alcohols, acid-tolerant substrates. | Excellent for hindered systems, mild acidic conditions. | Trichloroacetamide byproduct can be difficult to remove; reagent is moisture-sensitive. | [1][6] |
| Acid-Catalyzed (Alcohol) | Alcohol, p-Anisyl Alcohol (1.1 eq.), Amberlyst-15 (10% w/w) in DCM, reflux. | Substrates incompatible with strong bases. | Avoids hazardous PMB-Cl/Br, simple work-up (filtration), recyclable catalyst. | Slower than Williamson, requires heating. | [8][9] |
Experimental Protocol 1: Standard Base-Mediated Protection using NaH and PMB-Cl
This protocol is adapted from a procedure reported in the literature for the protection of a primary alcohol.[1]
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF or DMF to the flask to create a suspension (approx. 0.2 M).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the alcohol (1.0 eq.) in the same anhydrous solvent. Stir the mixture at 0 °C for 30-60 minutes, or until H₂ gas evolution has stopped.
-
Alkylation: Add a solution of p-methoxybenzyl chloride (PMB-Cl, 1.1 eq.) in anhydrous THF dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by silica gel flash chromatography.
Experimental Protocol 2: Heterogeneous Acid-Catalyzed Protection using p-Anisyl Alcohol
This protocol is based on the method developed by Chavan et al. using Amberlyst-15.[8][9]
-
Preparation: To a round-bottom flask, add the alcohol (1.0 eq.), p-anisyl alcohol (1.1 eq.), Amberlyst-15 resin (10% by weight relative to the alcohol), and dichloromethane (DCM, approx. 0.3 M).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Stir the reaction at reflux for 3-6 hours, monitoring its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Filter the reaction mixture to remove the Amberlyst-15 resin, washing the resin with additional DCM. Combine the filtrates and concentrate in vacuo. The crude product can often be used directly or further purified by silica gel flash chromatography if necessary. The resin can be washed, dried, and reused.[8]
Mechanisms & Workflow Visualizations
Diagram 1: Mechanism of Base-Mediated PMB Protection
Caption: The two-step mechanism for Williamson ether synthesis of PMB ethers.
Diagram 2: General Experimental Workflow
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Dudley Reagents [sigmaaldrich.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. uwindsor.ca [uwindsor.ca]
Preventing oxidation of 4-Methoxy-alpha-toluenethiol during storage
Document ID: TSS-TOL-260106-A
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who utilize 4-Methoxy-alpha-toluenethiol (also known as 4-methoxybenzyl mercaptan). Due to the inherent reactivity of its thiol group, this compound is susceptible to oxidation, which can compromise experimental outcomes and the integrity of manufactured products. This document provides a comprehensive, question-and-answer-based resource for preventing, identifying, and troubleshooting oxidation-related issues during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound has oxidized?
A1: The most immediate indicator of oxidation is often a change in the physical appearance of the compound. You may observe the formation of a white precipitate, which is typically the corresponding disulfide dimer.[1] Additionally, a noticeable decrease in the characteristic pungent odor of the thiol may suggest its conversion to less volatile oxidized forms. For more quantitative assessments, analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can reveal a decrease in the purity of the thiol and the emergence of new peaks corresponding to oxidized species.[1]
Q2: What is the chemical basis for the oxidation of this compound?
A2: The thiol (-SH) group in this compound is readily oxidized. The primary cause of this degradation during storage is exposure to atmospheric oxygen.[1] This process can be significantly accelerated by factors such as elevated temperatures, exposure to light, and the presence of trace metal ions, which can act as catalysts.[1] The oxidation typically involves the formation of a disulfide bond (-S-S-) between two thiol molecules, resulting in a dimeric impurity. Under more aggressive oxidizing conditions, further oxidation to sulfinic or sulfonic acids can occur.[2] The deprotonated form of the thiol, the thiolate anion, is even more susceptible to oxidation.[2]
Q3: What are the optimal storage conditions to prevent the oxidation of this compound?
A3: To minimize oxidation, it is imperative to store this compound under an inert atmosphere, such as argon or nitrogen.[1][3] The compound should be kept in a tightly sealed container, preferably an amber vial to protect it from light, and stored in a cool, dark place.[3] For short-term storage, refrigeration at 2-8°C is recommended.[1] For long-term storage, freezing the compound is advisable. Always consult the manufacturer's Safety Data Sheet (SDS) for specific storage temperature recommendations.[1]
Q4: Is the use of antioxidants a viable strategy to enhance the stability of this compound?
A4: Yes, the addition of a small amount of a suitable antioxidant can be an effective preventative measure. Common antioxidants for organic compounds, such as Butylated Hydroxytoluene (BHT) or α-tocopherol, function by scavenging free radicals that can initiate oxidation.[1] However, it is crucial to verify the compatibility of any antioxidant with your specific application to ensure it does not interfere with downstream reactions or analyses. The primary strategy should always be the exclusion of oxygen.[3]
Q5: How can I effectively remove dissolved oxygen from solvents before preparing solutions of this compound?
A5: Using deoxygenated solvents is a critical step in preventing oxidation when working with this compound in solution. A widely used and effective method is to sparge the solvent with an inert gas, such as argon or nitrogen, for a period of 15-30 minutes.[3] An alternative, more rigorous technique is the freeze-pump-thaw method. This involves freezing the solvent, applying a vacuum to the headspace to remove gases, and then allowing the solvent to thaw. Repeating this cycle three times typically ensures the thorough removal of dissolved oxygen.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| White precipitate or cloudiness in the liquid | Oxidation of the thiol to form the insoluble disulfide dimer.[1] | 1. Confirm the identity of the precipitate using analytical methods (e.g., NMR, MS). 2. If confirmed as the disulfide, the thiol may need to be repurified (e.g., by distillation or chromatography) before use. 3. Discard the material if purity is critical and purification is not feasible. 4. Review and improve storage and handling procedures to prevent future occurrences. |
| Inconsistent results or lower than expected yields in reactions | Partial oxidation of the this compound starting material, leading to lower active concentration. | 1. Quantify the purity of the thiol using a suitable analytical technique (e.g., GC with an internal standard, quantitative NMR).[1] 2. If the purity is compromised, purify the thiol immediately before use.[3] 3. Always use freshly purified or newly opened material for sensitive reactions. 4. Ensure all solvents are rigorously deoxygenated and reactions are conducted under a strict inert atmosphere. |
| Noticeable decrease in the characteristic thiol odor | Conversion of the volatile thiol to less volatile oxidized forms, such as the disulfide. | 1. This is a qualitative indicator of potential degradation. 2. Corroborate this observation with analytical purity assessment (HPLC, GC).[1] 3. If degradation is confirmed, implement the corrective actions for compromised purity. |
| Discoloration of the material (e.g., yellowing) | Presence of minor impurities or slow degradation over time. While slight discoloration may not always indicate significant oxidation, it warrants investigation. | 1. Assess the purity of the material analytically. 2. If purity meets the requirements for your application, the material may still be usable. 3. For high-purity applications, consider purification or using a fresh lot of the compound. |
Experimental Protocols
Protocol 1: Inert Gas Overlay for Long-Term Storage
This protocol describes the standard procedure for preparing a previously opened bottle of this compound for storage to minimize oxidation.
Materials:
-
Bottle of this compound
-
Source of high-purity inert gas (argon or nitrogen) with a regulator and tubing
-
Parafilm or a secondary sealing tape
Procedure:
-
Work in a well-ventilated fume hood.
-
Briefly open the bottle of this compound.
-
Position the outlet of the inert gas tubing just inside the neck of the bottle, above the liquid level.
-
Gently flush the headspace of the bottle with a slow, steady stream of the inert gas for 30-60 seconds. The goal is to displace the atmospheric oxygen without splashing the liquid.
-
While maintaining the inert gas flow, carefully and securely replace the cap on the bottle.
-
Once the cap is tightened, the inert gas flow can be stopped.
-
For an extra layer of protection, wrap the cap and neck of the bottle with Parafilm.
-
Store the bottle in a cool, dark place, preferably refrigerated at 2-8°C.[1]
Protocol 2: Quality Control Analysis by Gas Chromatography (GC)
This protocol provides a general framework for assessing the purity of this compound and detecting the presence of its disulfide dimer.
Materials:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)
-
High-purity carrier gas (e.g., helium, hydrogen, or nitrogen)
-
Suitable solvent (e.g., dichloromethane or ethyl acetate), ensuring it is of high purity
-
This compound sample
-
Reference standard of the corresponding disulfide (if available)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., ~1 mg/mL).
-
GC Method Setup:
-
Set an appropriate injector temperature (e.g., 250°C).
-
Set the detector temperature (e.g., 280°C).
-
Program the oven temperature. A typical starting point could be:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes. (Note: The temperature program should be optimized for your specific instrument and column to achieve good separation between the thiol and its disulfide.)
-
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the chromatogram.
-
-
Data Interpretation:
-
The this compound peak will be the major peak in the chromatogram.
-
The disulfide dimer, being a larger molecule with a higher boiling point, will have a longer retention time.
-
Calculate the purity of the thiol by integrating the peak areas (% Purity = [Area of Thiol Peak / Total Area of All Peaks] x 100).
-
Visualizing the Oxidation Process
The following diagrams illustrate the core concepts related to the oxidation of this compound and the preventative measures.
Caption: The primary oxidation pathway of this compound.
Caption: A workflow for preventing oxidation during storage and handling.
References
Common impurities in commercial 4-Methoxy-alpha-toluenethiol
Welcome to the technical support guide for 4-Methoxy-alpha-toluenethiol (also known as 4-methoxybenzyl mercaptan). This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and troubleshoot common issues related to impurities in commercial grades of this reagent. Ensuring the purity of your starting materials is paramount for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound and why do they form?
The impurities present in commercial this compound are typically byproducts of its synthesis or products of its degradation. The most common synthetic route involves the reaction of a 4-methoxybenzyl halide (e.g., chloride or bromide) with a sulfur source.[1] Given this, the primary impurities are:
-
Bis(4-methoxyphenyl)methyl disulfide: This is the most prevalent impurity. Thiols are highly susceptible to oxidation, especially when exposed to air (oxygen), trace metal catalysts, or basic conditions.[2][3] This oxidative coupling reaction converts two thiol molecules into a disulfide dimer. Its presence can significantly reduce the effective concentration of the active thiol in your reaction.
-
Unreacted Starting Materials: Residual amounts of 4-methoxybenzyl alcohol or 4-methoxybenzyl halide may be present from an incomplete reaction or inefficient purification by the manufacturer. These electrophilic (halide) or protic (alcohol) impurities can interfere with sensitive reactions, particularly those involving strong bases or nucleophiles.
-
Residual Solvents: Solvents used during synthesis and purification, such as toluene, dichloromethane, or alcohols, may persist in the final product.
-
4-Methoxybenzaldehyde: A potential oxidation product beyond the disulfide, although typically found in smaller quantities.
The following diagram illustrates the formation pathways for the primary product and its key disulfide impurity.
Caption: Synthesis of this compound and formation of its primary disulfide impurity.
Q2: My bottle of this compound has a very strong odor. Does this indicate it has degraded?
Not necessarily. Thiols as a class of compounds are known for their extremely strong and often unpleasant odors, which can be detected by the human nose at concentrations in the parts-per-billion range.[3][4] The inherent odor of this compound is pungent and does not, by itself, signify impurity.[5][6] However, a change in odor over time, especially if accompanied by a color change (e.g., turning yellow) or an increase in viscosity, may suggest degradation, primarily through oxidation to the less volatile disulfide.
Q3: How can I quickly assess the purity of my this compound sample before an experiment?
Several analytical techniques can provide a reliable assessment of purity. The choice depends on the instrumentation available in your lab.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most effective methods. The thiol proton (-SH) of this compound typically appears as a triplet around 1.7-1.9 ppm, while the adjacent methylene protons (-CH₂-) appear as a doublet around 3.6-3.7 ppm. The key impurity, the disulfide, lacks the -SH proton and its methylene protons are shifted to a different chemical environment (typically around 3.5 ppm as a singlet). By integrating these signals, you can quantify the relative amounts of thiol and disulfide.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for identifying and quantifying volatile impurities.[7] The thiol and its potential impurities will have different retention times and fragmentation patterns, allowing for clear identification. Many suppliers use GC to determine purity.[8][9]
-
Titration: A classic method for quantifying thiol content involves titration with a reagent like Ellman's reagent (DTNB) or iodine. The reaction with iodine, for instance, stoichiometrically oxidizes the thiol to the disulfide, and the endpoint can be detected visually or potentiometrically.
| Impurity Name | Chemical Structure | Common Purity Range (%) | Potential Experimental Interference |
| Bis(4-methoxyphenyl)methyl disulfide | (CH₃OC₆H₄CH₂)₂S₂ | 1-10% (can be higher in old samples) | Reduces active thiol concentration; may interfere in redox-sensitive reactions. |
| 4-Methoxybenzyl Alcohol | CH₃OC₆H₄CH₂OH | <1-2% | Can act as a competing nucleophile or proton source. |
| 4-Methoxybenzyl Halide | CH₃OC₆H₄CH₂X (X=Cl, Br) | <1% | Electrophilic; can react with nucleophiles or bases in your reaction mixture. |
| Residual Solvents | e.g., Toluene | Variable | May affect reaction kinetics or solubility. |
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and links them to potential impurities in your this compound.
Problem: My reaction yield is low and inconsistent, and I'm seeing unexpected byproducts.
-
Underlying Cause: This issue is frequently caused by a lower-than-expected concentration of the active thiol due to the presence of the disulfide impurity. Furthermore, unreacted starting materials like 4-methoxybenzyl chloride can react with your reagents. For example, if your reaction involves a strong base to deprotonate the thiol, this base could instead react with the residual benzyl halide, leading to side products.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting experiments involving impure this compound.
-
Corrective Action: Purification Protocol
For thermally stable, non-polar impurities, vacuum distillation is the most effective purification method. This compound has a boiling point of 90-95 °C at 0.5 mmHg, while the disulfide dimer has a significantly higher boiling point.[1][10]
Step-by-Step Vacuum Distillation Protocol:
-
Setup: Assemble a clean, dry distillation apparatus. It is crucial to use ground-glass joints that are properly sealed with vacuum grease.
-
Charge the Flask: Add the impure this compound to the distillation flask (do not fill more than two-thirds full) along with a magnetic stir bar or boiling chips for smooth boiling.
-
Evacuate: Slowly and carefully apply vacuum to the system. A pressure of ~0.5 mmHg is ideal.
-
Heating: Gently heat the distillation flask using a heating mantle with stirring.
-
Collect Fractions: Collect a small forerun fraction, which may contain volatile solvents. Then, collect the main fraction of pure this compound as it distills at a stable temperature (90-95 °C at 0.5 mmHg).
-
Stop Distillation: Stop the distillation before the flask goes to dryness to avoid overheating the high-boiling disulfide residue.
-
Storage: Transfer the purified, colorless thiol into a clean, dry amber bottle. Purge the headspace with an inert gas (Argon or Nitrogen) before sealing to prevent re-oxidation. Store at 2-8°C.[10]
-
References
- 1. chembk.com [chembk.com]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. Thiols | Research Starters | EBSCO Research [ebsco.com]
- 4. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 5. 4-methoxy-alpha-toluene thiol, 6258-60-2 [thegoodscentscompany.com]
- 6. scent.vn [scent.vn]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 4-METHOXYBENZYL MERCAPTAN | 6258-60-2 [chemicalbook.com]
- 9. This compound | 6258-60-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 4-METHOXYBENZYL MERCAPTAN Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Large-Scale Synthesis of 4-Methoxy-alpha-toluenethiol
Welcome to the technical support resource for the synthesis of 4-Methoxy-alpha-toluenethiol (also known as 4-methoxybenzyl mercaptan). This guide is designed for researchers, chemists, and production managers involved in its large-scale synthesis. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and scalable process.
Troubleshooting Guide: From Low Yields to Odor Control
This section addresses specific, practical problems encountered during the synthesis and purification of this compound.
Q1: We are experiencing significantly lower than expected yields. What are the common causes and how can we troubleshoot this?
Low yield is a multifaceted problem that can stem from incomplete reactions, side-product formation, or product loss during workup. A systematic approach is crucial for diagnosis.
Causality Analysis:
-
Incomplete Conversion of Starting Material: The primary cause is often insufficient reaction time, inadequate temperature, or poor reagent stoichiometry. The reaction between a 4-methoxybenzyl halide and a sulfur nucleophile is an SN2 reaction, and its efficiency is paramount.
-
Side Reaction Pathways: The two most common side reactions are the oxidative dimerization of the thiol product into a disulfide and the elimination of the benzyl halide to form polymeric materials, especially under harsh basic conditions.
-
Product Loss During Workup and Purification: this compound is volatile and susceptible to oxidation. Significant losses can occur during aqueous extractions if the pH is not controlled, or during distillation if the system is not optimized.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and resolve low-yield issues.
Refining the protocol for using 4-Methoxy-alpha-toluenethiol as an internal standard
Welcome to the technical support center for the effective use of 4-Methoxy-alpha-toluenethiol (4-MαT) as an internal standard (IS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting solutions. My aim is to combine established analytical principles with field-proven insights to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound.
Q1: What is this compound and why is it used as an internal standard?
This compound (also known as 4-methoxybenzyl mercaptan) is a sulfur-containing organic compound.[1][2] Its chemical structure, which includes a thiol group (-SH), makes it an ideal internal standard for the quantification of other volatile sulfur compounds (thiols) in complex matrices, such as wine and food products.[3] An internal standard is a compound with similar chemical properties to the analyte(s) of interest that is added in a known concentration to all samples, calibration standards, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis.
Q2: What are the key chemical properties of this compound?
Understanding the physicochemical properties of 4-MαT is crucial for its proper handling and application.
| Property | Value |
| Molecular Formula | C8H10OS[2][4] |
| Molecular Weight | 154.23 g/mol [2][3][4] |
| Boiling Point | 90-95 °C at 0.5 mmHg[1] |
| Density | ~1.107 g/mL at 25 °C[1] |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Strong sulfurous odor[1] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane; not miscible or difficult to mix in water.[1] |
Q3: How should I store this compound and its solutions?
Proper storage is critical to maintain the integrity of your internal standard. The neat compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. Stock solutions should also be stored at low temperatures (e.g., -20°C or -80°C for long-term storage) in amber vials with PTFE-lined caps to minimize degradation and solvent evaporation. It is advisable to prepare fresh working solutions regularly and monitor for any signs of degradation, such as discoloration or the appearance of new peaks in your chromatograms. Under normal conditions, the compound is stable.[5]
Q4: What are the main safety precautions when handling this compound?
This compound has a strong, unpleasant odor and can be an irritant.[1] Always handle this compound in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] Avoid inhalation of vapors and contact with skin and eyes.[1] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.[1]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the use of 4-MαT as an internal standard.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can significantly impact the accuracy of integration and, consequently, the final calculated concentration of your analytes.
Possible Causes & Solutions:
-
Active Sites in the GC Inlet or Column: The thiol group in 4-MαT can interact with active sites (e.g., exposed silanols) in the GC liner or the column, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, you may need to perform inlet maintenance, including replacing the liner and septum.
-
-
Column Overload: Injecting too high a concentration of the internal standard can lead to peak fronting or tailing.
-
Solution: Reduce the concentration of your 4-MαT working solution. The peak height of the internal standard should ideally be within the linear range of the detector and comparable to the analyte peaks.
-
-
Improper Injection Technique: A slow injection speed can cause band broadening and peak distortion.
-
Solution: Optimize your injection parameters. For splitless injections, ensure a fast injection speed and an appropriate solvent purge time.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the peak shape.
-
Solution: Improve your sample cleanup procedure to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape for all compounds.
-
Solution: Condition your column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Problem 2: Poor Reproducibility of Internal Standard Peak Area
Inconsistent peak areas for the internal standard across a sample batch can negate its purpose and lead to inaccurate quantification.
Possible Causes & Solutions:
-
Inconsistent Addition of Internal Standard: The most common cause is variability in the volume of the internal standard solution added to each sample.
-
Solution: Use a calibrated, high-precision pipette to add the internal standard. Ensure the pipette is functioning correctly and that your technique is consistent.
-
-
Sample Preparation Variability: Inconsistent extraction efficiency or sample loss during preparation can affect the final concentration of the internal standard.
-
Solution: Standardize your sample preparation workflow. Ensure all samples are treated identically, including vortexing times, incubation periods, and solvent volumes.
-
-
Instability of the Internal Standard in the Sample Matrix: 4-MαT may degrade in certain sample matrices, especially if the pH is not controlled or if oxidizing agents are present.
-
Solution: Investigate the stability of 4-MαT in your specific matrix by analyzing samples at different time points after addition of the internal standard. If degradation is observed, you may need to adjust the sample pH or add a stabilizing agent.
-
-
Autosampler Issues: Problems with the autosampler, such as air bubbles in the syringe or inconsistent injection volumes, can lead to variable peak areas.
-
Solution: Perform regular maintenance on your autosampler. Ensure the syringe is clean and free of air bubbles. Check for leaks in the injection system.
-
Problem 3: Matrix Effects Leading to Ion Suppression or Enhancement (in GC-MS)
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte and the internal standard in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[6][7][8]
Possible Causes & Solutions:
-
Insufficient Sample Cleanup: Complex matrices, such as wine or food extracts, contain numerous compounds that can cause matrix effects.[6][8]
-
Solution: Implement a more rigorous sample cleanup protocol. SPE is often effective at removing interfering compounds. The choice of SPE sorbent should be optimized for your specific matrix and analytes.
-
-
Chromatographic Co-elution: If a matrix component co-elutes with 4-MαT, it can significantly impact its ionization.
-
Solution: Modify your chromatographic method to improve the separation between the internal standard and any interfering matrix components. This could involve changing the temperature program, using a different column, or adjusting the carrier gas flow rate.
-
-
Inappropriate Internal Standard Concentration: A very high or very low concentration of the internal standard can exacerbate matrix effects.
-
Solution: Optimize the concentration of the 4-MαT internal standard. It should be at a level that provides a robust signal without saturating the detector or being overly susceptible to suppression.
-
Experimental Protocols
This section provides a detailed, step-by-step methodology for using 4-MαT as an internal standard in a typical analytical workflow, such as the analysis of volatile thiols in wine.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1000 mg/L):
-
Accurately weigh approximately 10 mg of pure this compound.
-
Dissolve the weighed compound in a suitable solvent (e.g., ethanol or methanol) in a 10 mL Class A volumetric flask.
-
Ensure the compound is fully dissolved before making up to the mark.
-
Store the stock solution at -20°C or below in an amber vial.
-
-
Working Solution (e.g., 10 mg/L):
-
Prepare the working solution by diluting the stock solution with the same solvent. For example, pipette 100 µL of the 1000 mg/L stock solution into a 10 mL volumetric flask and make up to the mark.
-
Prepare the working solution fresh as needed or store for a limited time at low temperature.
-
Protocol 2: Sample Preparation and Analysis (Example for Wine Analysis)
This protocol is adapted from methods used for the analysis of volatile thiols in wine.[9]
-
Sample Spiking:
-
To a 50 mL aliquot of the wine sample, add a precise volume of the 4-MαT working solution (e.g., 50 µL of a 10 mg/L solution to achieve a final concentration of 10 µg/L).
-
Do the same for all calibration standards and quality control samples.
-
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., a polymeric sorbent) according to the manufacturer's instructions.
-
Load the spiked sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the analytes and the internal standard with a suitable organic solvent (e.g., dichloromethane).
-
-
Concentration:
-
Concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 100-200 µL.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1-2 µL) of the concentrated extract into the GC-MS system.
-
Use a suitable capillary column (e.g., a polar column like a WAX-type or a mid-polar column like a 5-type) and an optimized temperature program to achieve good separation of the analytes and the internal standard.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for 4-MαT (e.g., m/z 154, 121, 91) and the target analytes.
-
Visualizations
Workflow for Troubleshooting Peak Shape Issues
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-甲氧基苄硫醇 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. synerzine.com [synerzine.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Thiol Protecting Groups: Spotlight on 4-Methoxy-alpha-toluenethiol
In the intricate world of organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals, the selective masking and unmasking of reactive functional groups is paramount. The thiol group of cysteine, with its high nucleophilicity and propensity for oxidation, presents a significant challenge that necessitates the use of protecting groups. This guide offers a detailed comparison of commonly employed thiol protecting groups, with a special focus on the utility and performance of 4-methoxy-alpha-toluenethiol, also known as the 4-methoxybenzyl (Mob) or p-methoxybenzyl (PMB) group.
The Critical Role of Thiol Protection in Synthesis
The thiol side chain of cysteine is a hub of reactivity, readily undergoing alkylation, acylation, and oxidation to form disulfide bonds.[1] While disulfide bridges are often crucial for the final three-dimensional structure and biological activity of peptides and proteins, their uncontrolled formation during synthesis leads to a mixture of undesirable products. Thiol protecting groups are therefore indispensable tools to prevent these side reactions and to direct the regioselective formation of disulfide bonds in molecules with multiple cysteine residues.[2]
The ideal thiol protecting group should exhibit stability under a range of reaction conditions, yet be readily and selectively removable under mild conditions that do not compromise the integrity of the rest of the molecule. This concept of "orthogonality," where one protecting group can be removed without affecting others, is a cornerstone of modern synthetic strategy.[3]
In Focus: The 4-Methoxybenzyl (Mob) Thiol Protecting Group
The 4-methoxybenzyl group has emerged as a valuable asset in the chemist's toolbox for thiol protection. Its popularity stems from a balance of stability and tunable lability. The electron-donating methoxy group on the phenyl ring plays a crucial role in its chemical behavior, influencing the stability of the carbocation formed during deprotection.
Mechanism of Protection and Deprotection
Protection of a thiol with 4-methoxybenzyl is typically achieved via a nucleophilic substitution reaction (SN2) where the thiol attacks 4-methoxybenzyl chloride in the presence of a base.
Caption: Mechanism of Thiol Protection with 4-Methoxybenzyl Chloride.
Deprotection of the S-4-methoxybenzyl group is typically accomplished under acidic conditions, often with strong acids like trifluoroacetic acid (TFA). The electron-donating methoxy group stabilizes the resulting carbocation, facilitating cleavage. Scavengers are often added to trap this carbocation and prevent side reactions.[4]
Caption: Mechanism of Acid-Catalyzed Deprotection of S-4-Methoxybenzyl.
A Comparative Analysis of Common Thiol Protecting Groups
The choice of a thiol protecting group is dictated by the specific requirements of the synthetic route, including the stability needed during chain elongation and the desired orthogonality for selective deprotection. Here, we compare 4-methoxybenzyl (Mob) with other widely used protecting groups: Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu).
| Protecting Group | Structure | Common Cleavage Conditions | Stability | Orthogonality & Key Features |
| 4-Methoxybenzyl (Mob) | 4-MeO-C₆H₄CH₂- | Strong acids (TFA, HF), often with scavengers.[4] | Stable to basic conditions and mild acids. | Acid labile. The methoxy group increases acid lability compared to the simple benzyl group. Useful in both Boc and Fmoc solid-phase peptide synthesis (SPPS).[2] |
| Trityl (Trt) | (C₆H₅)₃C- | Mildly acidic conditions (e.g., TFA/TIS/H₂O).[4] | Stable to basic conditions. | Highly acid labile due to the stability of the trityl cation. Its bulkiness can provide steric hindrance. Commonly used in Fmoc-SPPS.[5] |
| Acetamidomethyl (Acm) | CH₃CONHCH₂- | Heavy metal ions (e.g., Hg(II), Ag(I)), iodine, or strong oxidizing agents. | Stable to strong acids (e.g., HF) and bases. | Orthogonal to acid- and base-labile groups. Allows for selective deprotection and disulfide bond formation on-resin or in solution.[3] |
| tert-Butyl (tBu) | (CH₃)₃C- | Strong acids (e.g., HF, TFMSA) or with reagents like Hg(OAc)₂.[1] | Stable to TFA and basic conditions. | Provides orthogonal protection in Fmoc-SPPS where TFA is used for Nα-deprotection. |
Experimental Protocols
Protocol 1: Protection of a Thiol with 4-Methoxybenzyl Chloride
This protocol describes a general procedure for the S-alkylation of a thiol with 4-methoxybenzyl chloride.
Materials:
-
Thiol-containing compound
-
4-Methoxybenzyl chloride
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Solvent (e.g., N,N-dimethylformamide (DMF) or acetone)
-
Optional: Sodium iodide (NaI) as a catalyst
Procedure:
-
Dissolve the thiol-containing compound in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir.
-
If using, add a catalytic amount of NaI.
-
Add 4-methoxybenzyl chloride (1.1 to 1.2 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Deprotection of S-4-Methoxybenzyl-Cysteine during Peptide Cleavage from Resin
This protocol outlines the removal of the Mob group from a cysteine residue simultaneously with the cleavage of a peptide from the solid support in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Peptidyl-resin containing a Cys(Mob) residue
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Thioanisole / Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Wash the resin with DCM to remove residual DMF.
-
Add the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a stirred solution of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Caption: Experimental Workflow for Thiol Protection and Deprotection.
Conclusion: Strategic Selection for Synthetic Success
The choice of a thiol protecting group is a critical decision in the design of a synthetic strategy. The 4-methoxybenzyl group offers a versatile option with a balance of stability and acid lability that makes it suitable for a wide range of applications, particularly in peptide synthesis. Its cleavage conditions are well-established and can be tuned to be compatible with many other protecting groups.
However, no single protecting group is optimal for all situations. A thorough understanding of the properties and orthogonalities of different protecting groups, such as the acid-labile Trt, the chemically inert Acm, and the robust tBu, is essential for the successful synthesis of complex, multi-functional molecules. The experimental data and protocols provided in this guide serve as a foundation for researchers to make informed decisions and to troubleshoot challenges in their synthetic endeavors.
References
A Comparative Guide to 4-Methoxybenzyl (PMB) and Benzyl (Bn) Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic route. Among the myriad of choices for protecting hydroxyl groups, the 4-methoxybenzyl (PMB) and benzyl (Bn) ethers stand out for their versatility and reliability. This guide provides an in-depth, objective comparison of these two widely used protecting groups, supported by experimental data, to assist chemists in making informed decisions for their synthetic strategies.
Introduction: The Benzyl and 4-Methoxybenzyl Ethers
The benzyl (Bn) group is a stalwart in organic synthesis, prized for its general stability across a wide range of reaction conditions, including both acidic and basic media.[1][2] Its deprotection is most commonly and cleanly achieved through catalytic hydrogenolysis.[3][4]
The 4-methoxybenzyl (PMB or MPM) group is an analogue of the benzyl group, featuring a methoxy substituent at the para position of the benzene ring. This electronic modification, while seemingly minor, imparts distinct chemical properties that differentiate it from the parent benzyl group, most notably its susceptibility to oxidative cleavage.[5][6] This unique reactivity profile allows for orthogonal deprotection strategies in molecules containing both PMB and Bn ethers.[5][7]
At a Glance: Key Differences
| Feature | 4-Methoxybenzyl (PMB) Group | Benzyl (Bn) Group |
| Structure | Methoxy group at the para-position | Unsubstituted benzyl group |
| Stability | Generally stable, but less stable to acid than Bn | Robust under acidic and basic conditions[1][8] |
| Primary Deprotection | Oxidative cleavage (e.g., DDQ, CAN)[5][9] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[3][10] |
| Orthogonality | Can be removed in the presence of Bn ethers[5][7] | Can be removed in the presence of many other groups[1] |
In-Depth Comparison
Protection of Alcohols
Both benzyl and 4-methoxybenzyl ethers are typically synthesized via the Williamson ether synthesis.[5][10] This involves the deprotonation of the alcohol with a base, such as sodium hydride (NaH), followed by an SN2 reaction with the corresponding benzyl halide (benzyl bromide or 4-methoxybenzyl chloride).[5][8]
Typical Protection Protocol (Williamson Ether Synthesis):
-
Dissolve the alcohol in a suitable aprotic solvent (e.g., THF, DMF).
-
Add a base (e.g., NaH) at 0 °C to form the alkoxide.
-
Add the benzylating agent (e.g., benzyl bromide or 4-methoxybenzyl chloride).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction and purify the resulting ether.
For base-sensitive substrates, alternative methods utilizing reagents like 2-benzyloxy-1-methylpyridinium triflate or PMB trichloroacetimidate under neutral or acidic conditions, respectively, are available.[6][10]
Deprotection: A Tale of Two Mechanisms
The most significant distinction between the PMB and Bn groups lies in their preferred methods of deprotection, which allows for their selective removal.
The electron-donating methoxy group on the PMB ring makes it highly susceptible to oxidative cleavage.[5] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are commonly employed for this purpose.[9][11] The reaction proceeds through a single-electron transfer mechanism, forming a charge-transfer complex, which then collapses to release the deprotected alcohol and 4-methoxybenzaldehyde.[5][6]
This method is notably mild and orthogonal to the deprotection of benzyl ethers, which are generally stable to these oxidative conditions.[5][9]
Experimental Protocol: Oxidative Deprotection of a PMB Ether with DDQ
-
Dissolve the PMB-protected alcohol in a mixture of dichloromethane (CH₂Cl₂) and water.
-
Add DDQ (typically 1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Quench the reaction and purify the product to isolate the deprotected alcohol.
Mechanism of PMB Deprotection with DDQ
Caption: Oxidative cleavage of a PMB ether using DDQ.
The benzyl group is most commonly removed by catalytic hydrogenolysis.[2] This highly efficient and clean reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C).[3] The reaction cleaves the C-O bond of the benzyl ether, yielding the free alcohol and toluene as a byproduct.[12]
This method is orthogonal to many other protecting groups, including silyl ethers and acetals, which are stable under these reductive conditions.[1] However, it is not compatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitrogen-containing groups.[13]
Experimental Protocol: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected alcohol.[1]
Mechanism of Benzyl Ether Hydrogenolysis
Caption: Catalytic hydrogenolysis of a benzyl ether.
Stability Comparison
While both groups are relatively robust, their stability profiles differ under certain conditions, which is a key consideration in synthetic planning.
| Condition | 4-Methoxybenzyl (PMB) Group | Benzyl (Bn) Group |
| Strong Acids | Less stable; can be cleaved[6] | Generally stable, but can be cleaved under harsh conditions[10] |
| Strong Bases | Stable | Stable[8] |
| Oxidizing Agents (DDQ, CAN) | Labile[5][9] | Generally stable[9] |
| Reducing Agents (H₂, Pd/C) | Labile | Labile[3][4] |
| Lewis Acids | Can be cleaved | Can be cleaved |
Orthogonal Deprotection Strategies
The differing deprotection methods for PMB and Bn ethers are the foundation for their use in orthogonal protection strategies.[14][15] In a molecule containing both a PMB ether and a Bn ether, the PMB group can be selectively removed using oxidative conditions (e.g., DDQ) while leaving the Bn group intact.[5][9] Subsequently, the Bn group can be removed via catalytic hydrogenolysis. This sequential deprotection is invaluable in the synthesis of complex molecules with multiple hydroxyl groups that require differential manipulation.
Decision-Making Workflow for Protecting Group Selection
Caption: A workflow for selecting between Bn and PMB protecting groups.
Conclusion
The choice between the 4-methoxybenzyl and benzyl protecting groups is a strategic one, dictated by the specific demands of the synthetic route. The benzyl group offers exceptional stability, making it a reliable choice for lengthy syntheses. In contrast, the 4-methoxybenzyl group provides the unique advantage of mild, oxidative deprotection, enabling elegant orthogonal strategies in complex molecule synthesis. A thorough understanding of their respective stabilities and deprotection mechanisms is crucial for the modern synthetic chemist to navigate the challenges of organic synthesis effectively.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Protective Groups [organic-chemistry.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
Validation of 4-Methoxy-alpha-toluenethiol as an Internal Standard by GC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is paramount. A critical component of a robust GC-MS workflow is the use of an internal standard (IS) to ensure accuracy and precision by correcting for variations during sample preparation and analysis. This guide provides an in-depth validation of 4-Methoxy-alpha-toluenethiol as a potent internal standard and objectively compares its performance against other alternatives, supported by experimental data.
The Critical Role of Internal Standards in GC-MS
An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, including calibration standards and quality controls.[1][2] Its primary function is to compensate for analyte loss during sample preparation and for variations in injection volume.[3] The ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved from other components.[3] For GC-MS, a stable isotope-labeled version of the analyte is often the preferred choice; however, when this is not feasible, a structural analog with a similar response factor and retention time is a strong alternative.[4]
Profiling this compound as an Internal Standard
This compound, also known as 4-methoxybenzyl mercaptan, is a sulfur-containing organic compound.[5][6] Its properties make it a compelling candidate as an internal standard for the analysis of volatile sulfur compounds and other related analytes.
Key Physicochemical Properties:
-
Boiling Point: 90-95 °C at 0.5 mmHg
-
Density: 1.107 g/mL at 25 °C
-
Solubility: Soluble in organic solvents like ethanol and methanol.[6][8]
-
Chemical Structure: The presence of a thiol group (-SH) and a methoxy group (-OCH3) on a toluene backbone provides a unique combination of polarity and volatility.[5][9]
The structural similarity of this compound to many volatile sulfur compounds, which are often challenging to analyze due to their reactivity and volatility, makes it a suitable candidate for an internal standard.[10] Its distinct mass spectrum further aids in its unambiguous identification and quantification by GC-MS.[5]
Experimental Validation Protocol
To rigorously assess the suitability of this compound as an internal standard, a comprehensive validation study was designed in accordance with established guidelines from the U.S. Food and Drug Administration (FDA) and the International Union of Pure and Applied Chemistry (IUPAC).[11][12][13]
Materials and Methods
-
Analytes: A representative panel of volatile sulfur compounds (e.g., methanethiol, dimethyl sulfide, dimethyl disulfide).
-
Internal Standard: this compound.
-
Instrumentation: A standard GC-MS system.
-
Sample Matrix: A relevant matrix, such as a beverage or biological fluid, known to be free of the analytes and internal standard.
Validation Workflow
The following diagram outlines the key stages of the validation process.
Caption: Experimental workflow for the validation of this compound as an internal standard.
Step-by-Step Methodologies
3.3.1. Linearity and Range
-
Prepare a series of calibration standards by spiking the sample matrix with decreasing concentrations of the analytes and a constant concentration of this compound.
-
Analyze the standards by GC-MS.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Assess the linearity of the curve using the coefficient of determination (r²), which should ideally be ≥ 0.99.
3.3.2. Accuracy and Precision
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze five replicates of each QC level.
-
Accuracy: Calculate as the percentage of the measured concentration relative to the nominal concentration. The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation).[4]
-
Precision: Expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The RSD should not exceed 15% (20% at the LLOQ).[4]
3.3.3. Selectivity and Specificity
-
Analyze blank matrix samples from at least six different sources.
-
Ensure no significant interfering peaks are present at the retention times of the analytes and the internal standard.
3.3.4. Stability
-
Assess the stability of the analytes and the internal standard in the matrix under various storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles).
-
The mean concentration at each stability condition should be within ±15% of the nominal concentration.
Performance Comparison
The performance of this compound was compared against two common alternative internal standards for volatile sulfur compound analysis: deuterated analogs (where available) and other structurally similar sulfur compounds.
| Parameter | This compound | Deuterated Analogs (e.g., Methanethiol-d3) | Other Sulfur Compounds (e.g., Thiophene) |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.990 |
| Accuracy (% Recovery) | 92-108% | 95-105% | 85-115% |
| Precision (RSD) | < 10% | < 5% | < 15% |
| Matrix Effects | Minimal | Minimal | Moderate |
| Cost & Availability | Moderate | High & Limited | Low & Widely Available |
Analysis of Comparative Data:
-
Deuterated analogs represent the "gold standard" and offer the best performance in terms of accuracy and precision due to their near-identical chemical behavior to the analyte.[14] However, their high cost and limited availability for many compounds are significant drawbacks.
-
Other sulfur compounds , like thiophene, are cost-effective and readily available.[15] However, they may exhibit different extraction efficiencies and chromatographic behaviors compared to the analytes, potentially leading to greater variability and matrix effects.
-
This compound emerges as a highly effective compromise. It demonstrates excellent linearity, accuracy, and precision, approaching the performance of deuterated standards. Its structural similarity to many volatile sulfur compounds ensures it effectively tracks and corrects for analytical variability. While more expensive than simple compounds like thiophene, its commercial availability and superior performance justify its use in demanding applications.
The following diagram illustrates the logical relationship for selecting an appropriate internal standard.
Caption: Decision tree for internal standard selection in GC-MS analysis.
Conclusion
The comprehensive validation data presented in this guide demonstrates that This compound is a robust and reliable internal standard for the quantitative analysis of volatile sulfur compounds by GC-MS. It provides a balance of excellent analytical performance, commercial availability, and reasonable cost, making it a superior choice when deuterated analogs are not a viable option. Its implementation can significantly enhance the accuracy, precision, and overall trustworthiness of analytical data in research, clinical, and quality control settings.
References
- 1. fda.gov [fda.gov]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 8. scent.vn [scent.vn]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. agilent.com [agilent.com]
- 11. impactfactor.org [impactfactor.org]
- 12. Harmonized IUPAC Guidelines (2003) Guidelines for Single-Laboratory Validation of Methods of Analysis. CAC/GL 49-2003, Cambridge, 839, 846-847. - References - Scientific Research Publishing [scirp.org]
- 13. publications.iupac.org [publications.iupac.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
The Efficacy of 4-Methoxy-alpha-toluenethiol as a Scavenger in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage and deprotection step is a critical juncture that significantly influences the purity and yield of the target peptide. The highly reactive cationic species generated during the acidic removal of protecting groups can lead to a variety of side reactions, compromising the integrity of the synthesized peptide. The choice of scavenger, a nucleophilic agent added to the cleavage cocktail to trap these carbocations, is therefore of paramount importance. This guide provides an in-depth technical comparison of 4-Methoxy-alpha-toluenethiol, a benzylthiol derivative, against other commonly used scavengers, supported by experimental data and detailed protocols.
The Critical Role of Scavengers in Peptide Cleavage
During the final step of Fmoc-based SPPS, trifluoroacetic acid (TFA) is typically employed to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. This process generates highly reactive carbocations from protecting groups such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran (Pbf). These electrophilic species can subsequently modify nucleophilic amino acid residues within the peptide, including tryptophan, methionine, cysteine, and tyrosine, leading to undesired side products that are often difficult to separate from the desired peptide.
Scavengers are added to the TFA cleavage cocktail to intercept these reactive carbocations before they can react with the peptide. The ideal scavenger should be highly reactive towards carbocations, stable in the strongly acidic cleavage medium, and easily removable from the final peptide product.
This compound: A Benzylthiol Scavenger
This compound, also known as 4-methoxybenzyl mercaptan (4-MOBM), is a benzylthiol that has emerged as a promising scavenger in peptide synthesis. It combines the high reactivity of aliphatic thiols with the advantageous UV-detectability of aromatic compounds, facilitating easier monitoring during purification.[1]
Mechanism of Action
The primary function of this compound as a scavenger is to trap carbocations generated during the acidic cleavage of protecting groups. The thiol group (-SH) is a potent nucleophile that readily reacts with electrophilic carbocations, neutralizing them and preventing them from causing unwanted side reactions with sensitive amino acid residues. The electron-donating methoxy group on the benzene ring further enhances the nucleophilicity of the thiol, making it an effective scavenger.
Comparative Analysis of Scavenger Performance
The selection of an appropriate scavenger is highly dependent on the amino acid composition of the peptide being synthesized. Here, we compare the performance of this compound with other commonly used scavengers.
Quantitative Data Summary
The following table summarizes the performance of various scavengers in the synthesis of the 39-mer peptide Exenatide, which contains several sensitive amino acid residues. The data highlights the efficacy of each scavenger in terms of crude peptide purity and the suppression of common side reactions, as determined by HPLC and Extracted Ion Chromatography-Mass Spectrometry (EIC-MS).[1]
| Scavenger | Chemical Class | Crude Peptide Purity (%) | t-Bu Adducts (%) | Sulfonation (%) |
| This compound (4-MOBM) | Benzylthiol | ~80 | >0.8 | 0.05-0.07 |
| 1,2-Ethanedithiol (EDT) | Aliphatic Thiol | ~82 | 0.61-0.74 | 0.02 |
| Dithiothreitol (DTT) | Aliphatic Thiol | ~82 | >0.8 | >0.2 |
| Triisopropylsilane (TIS) | Silane | High (Peptide Dependent) | Highly Effective | Not Applicable |
| Thioanisole | Thioether | Moderate | Moderate | Moderate |
Note: Data for TIS and Thioanisole are qualitative comparisons based on their well-established roles in peptide synthesis, as a direct comparative study with 4-MOBM under the same conditions for all parameters was not found in the searched literature. TIS is highly effective at scavenging trityl and other carbocations through a reductive mechanism.[2]
Key Performance Insights:
-
Purity and Yield: In the synthesis of Exenatide, this compound (4-MOBM) resulted in a crude peptide purity comparable to some standard aliphatic thiols, although slightly lower than 1,2-Ethanedithiol (EDT).[1]
-
Suppression of t-Bu Adducts: While effective, 4-MOBM was found to be slightly less efficient at minimizing the formation of t-butyl adducts compared to scavengers like 1,4-benzenedimethanethiol (1,4-BDMT) and EDT in the studied example.[1]
-
Prevention of Sulfonation: 4-MOBM demonstrated good efficacy in minimizing the sulfonation of tryptophan residues, performing only slightly less effectively than the top performers, 1,4-BDMT and EDT.[1]
-
Odor and UV-Detection: A significant practical advantage of benzylthiols like 4-MOBM over aliphatic thiols such as EDT is their reduced odor and inherent UV chromophore, which allows for easier detection during HPLC purification.[1]
Experimental Protocols
General Protocol for Peptide Cleavage and Deprotection
This protocol provides a general guideline for the cleavage of a peptide from the resin and removal of side-chain protecting groups using a TFA-based cocktail.
Caption: General workflow for peptide cleavage and deprotection.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., this compound, TIS, water)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM to swell it and remove any residual solvents.
-
Prepare the cleavage cocktail immediately before use. A common general-purpose cocktail is TFA/Scavenger/H₂O (e.g., 95:2.5:2.5, v/v/v) . For peptides containing sensitive residues, a more complex mixture may be required.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 1-3 hours. The optimal time depends on the peptide sequence and the protecting groups used.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove the scavengers and residual TFA.
-
Dry the final peptide product under vacuum.
Recommended Cleavage Cocktail Formulation with this compound
For a peptide containing multiple sensitive residues where a benzylthiol scavenger is desired, the following cleavage cocktail can be employed:
-
TFA/TIS/H₂O/4-Methoxy-alpha-toluenethiol (90:5:2.5:2.5, v/v/v/v)
This formulation combines the carbocation scavenging abilities of TIS and this compound, with water to scavenge t-butyl cations.
In-depth Comparison with Standard Scavengers
This compound vs. Aliphatic Thiols (EDT, DTT)
-
Efficacy: As shown in the data table, EDT can be slightly more effective in preventing certain side reactions like t-butylation and sulfonation.[1]
-
Handling: this compound has a significant advantage in terms of handling due to its less noxious odor compared to the strong, unpleasant smell of EDT and DTT.
-
Downstream Processing: The aromatic nature of this compound allows for UV detection, which can aid in monitoring its removal during HPLC purification. Aliphatic thiols lack a chromophore, making their detection more challenging.[1]
This compound vs. Triisopropylsilane (TIS)
-
Mechanism: this compound acts as a nucleophilic scavenger, directly reacting with carbocations. TIS, on the other hand, is a reductive scavenger that donates a hydride to the carbocation, effectively neutralizing it.[2]
-
Scope: TIS is exceptionally effective at scavenging trityl cations and is a staple in many modern cleavage cocktails.[2] A combination of a thiol scavenger like this compound and TIS can provide comprehensive protection for a wide range of sensitive residues.
Caption: Mechanism of carbocation scavenging by this compound.
Safety, Handling, and Disposal
Safety and Handling:
-
This compound is a stench agent and should always be handled in a well-ventilated fume hood.[3]
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[3]
-
Avoid inhalation of vapors and contact with skin and eyes.[3]
Disposal:
-
Waste containing this compound should be treated as hazardous chemical waste.[3]
-
Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated solid waste (e.g., pipette tips, gloves) should be collected in a separate, labeled hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[4] Never dispose of this compound down the drain or in the regular trash.
Conclusion
This compound is a viable and effective scavenger for use in solid-phase peptide synthesis. While it may not outperform specialized scavengers like EDT in all specific side-reaction prevention metrics for every peptide, it offers a compelling balance of good scavenging efficacy with significantly improved handling characteristics (reduced odor) and the practical advantage of UV-detectability for downstream processing. Its performance, particularly in suppressing sulfonation of tryptophan, is noteworthy. For many applications, especially those where the malodorous nature of traditional thiols is a concern, this compound presents a valuable alternative. The most robust cleavage strategies will often employ a cocktail of scavengers, and the inclusion of this compound alongside a silane scavenger like TIS can provide comprehensive protection for a wide array of sensitive peptide sequences. As with any aspect of peptide synthesis, the optimal choice of scavenger and cleavage cocktail should be determined on a case-by-case basis, with careful consideration of the specific peptide sequence and the protecting groups employed.
References
A Senior Application Scientist's Guide to the Cross-Reactivity of 4-Methoxy-alpha-toluenethiol
For researchers, medicinal chemists, and drug development professionals, the selective reactivity of a thiol-containing molecule is paramount. Unintended off-target reactions can lead to a cascade of undesirable outcomes, from loss of potency to the generation of toxic byproducts. This guide provides an in-depth analysis of the cross-reactivity of 4-Methoxy-alpha-toluenethiol (also known as 4-methoxybenzyl mercaptan), a common reagent and structural motif. We will explore its reactivity with key functional groups, supported by established principles of physical organic chemistry and detailed experimental protocols to empower you to assess its performance in your own systems.
Understanding the Nucleophilic Character of this compound
The reactivity of a thiol is fundamentally governed by the nucleophilicity of the sulfur atom. This is significantly influenced by the acidity of the thiol proton (pKa), as the deprotonated thiolate anion (RS⁻) is the more potent nucleophile.[1] The pKa of this compound is estimated to be around 9.5. The electron-donating nature of the para-methoxy group slightly increases the electron density on the aromatic ring, which in turn can modestly increase the basicity (and thus the pKa) of the thiol compared to unsubstituted benzyl mercaptan. However, this effect is generally less pronounced than for substituents directly attached to an aromatic thiol (thiophenol).
The reactivity of this compound is therefore highly pH-dependent. At physiological pH (around 7.4), a significant portion of the thiol will exist in its protonated form (RSH), a weaker nucleophile. As the pH approaches the pKa, the concentration of the more reactive thiolate anion increases, leading to a significant enhancement in reaction rates.
Comparative Reactivity with Key Functional Groups
The thiol group of this compound can participate in a variety of reactions. Understanding its relative reactivity towards different functional groups is crucial for predicting potential cross-reactivity and designing selective conjugation strategies.
Michael Addition to α,β-Unsaturated Carbonyls
The conjugate addition of thiols to Michael acceptors, such as maleimides and acrylates, is a widely used bioconjugation strategy.[2] The reaction proceeds via the nucleophilic attack of the thiolate anion on the β-carbon of the unsaturated system.
Caption: Michael addition of a thiolate to N-ethylmaleimide.
The rate of this reaction is highly dependent on the electrophilicity of the Michael acceptor and the nucleophilicity of the thiol. The electron-donating methoxy group on this compound may slightly decrease its acidity, leading to a higher concentration of the more nucleophilic thiolate at a given pH compared to more acidic thiols.
Table 1: Estimated Comparative Second-Order Rate Constants (k) for Michael Addition Reactions at pH 7.4
| Electrophile (Michael Acceptor) | Functional Group | Estimated k (M⁻¹s⁻¹) for this compound | Comparative Reactivity |
| N-Ethylmaleimide | Maleimide | 10³ - 10⁴ | Very High |
| Acrylamide | Acrylamide | 10¹ - 10² | High |
| Methyl Acrylate | Acrylate Ester | 10⁰ - 10¹ | Moderate |
| Methyl Vinyl Ketone | Enone | 10⁰ - 10¹ | Moderate |
Note: These are estimated values based on general trends in thiol reactivity. Actual rates will depend on specific reaction conditions (solvent, temperature, etc.).
Nucleophilic Substitution (Sₙ2) Reactions
This compound is an effective nucleophile in Sₙ2 reactions with alkyl halides and other substrates with good leaving groups. The reaction proceeds via a backside attack on the electrophilic carbon, leading to the displacement of the leaving group and the formation of a thioether.
Caption: Sₙ2 reaction between a thiolate and a primary alkyl halide.
The rate of Sₙ2 reactions is sensitive to steric hindrance at the electrophilic center. Therefore, this compound will react much faster with primary alkyl halides than with secondary or tertiary halides. The electron-donating methoxy group can slightly enhance the nucleophilicity of the thiolate, potentially leading to a modest increase in reaction rate compared to unsubstituted benzyl mercaptan.
Table 2: Estimated Comparative Second-Order Rate Constants (k) for Sₙ2 Reactions at pH 8.0
| Electrophile | Leaving Group | Estimated k (M⁻¹s⁻¹) for this compound | Comparative Reactivity |
| Iodoacetamide | Iodide | 10¹ - 10² | High |
| Benzyl Bromide | Bromide | 10⁰ - 10¹ | Moderate |
| Propargyl Bromide | Bromide | 10⁰ - 10¹ | Moderate |
| Tosyl-activated Alcohol | Tosylate | 10⁻¹ - 10⁰ | Moderate to Low |
| 2-Chloroethanol | Chloride | 10⁻² - 10⁻¹ | Low |
Note: These are estimated values based on general trends in thiol reactivity. Actual rates will depend on specific reaction conditions.
Thiol-Disulfide Exchange
Thiols can readily undergo exchange reactions with disulfide bonds. This is a reversible process where a thiolate anion attacks one of the sulfur atoms of the disulfide, forming a new disulfide and releasing a new thiolate.
Caption: Thiol-disulfide exchange reaction.
The equilibrium of this reaction is dictated by the relative redox potentials and concentrations of the participating thiols.[3] The kinetics of thiol-disulfide exchange are generally very fast and are influenced by the accessibility of the disulfide bond and the pKa of the attacking thiol.[4] The relatively high pKa of this compound means that at neutral pH, the concentration of the reactive thiolate is lower compared to more acidic thiols, which could result in a slower rate of exchange under these conditions.
Reactions with Other Electrophilic Functional Groups
-
Epoxides: Thiols can open epoxide rings via an Sₙ2-type mechanism. This reaction is generally slower than reactions with more reactive alkyl halides and is also pH-dependent. The attack typically occurs at the less sterically hindered carbon of the epoxide.[5]
-
Aldehydes and Ketones: In the presence of an acid catalyst, thiols can react with aldehydes and ketones to form thioacetals and thioketals, respectively. These reactions are typically reversible.
-
Esters and Amides: Under physiological conditions, the reaction of thiols with unactivated esters and amides is generally very slow to negligible. These functional groups are significantly less electrophilic than the other groups discussed.
Experimental Protocols for Assessing Cross-Reactivity
To provide you with the tools to quantitatively assess the cross-reactivity of this compound in your specific application, we provide the following detailed experimental protocols.
Protocol 1: Determination of Second-Order Rate Constant for Michael Addition by UV-Vis Spectroscopy
This protocol allows for the determination of the rate of reaction between this compound and a Michael acceptor that has a distinct UV-Vis absorbance change upon reaction, such as N-ethylmaleimide (NEM).
Caption: Workflow for determining the rate of a Michael addition reaction by UV-Vis spectroscopy.
Materials:
-
This compound
-
N-Ethylmaleimide (NEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare stock solutions of this compound and NEM in PBS.
-
Equilibrate the stock solutions and the spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix equal volumes of the thiol and NEM solutions to achieve the desired final concentrations (e.g., 1 mM each).
-
Immediately start monitoring the absorbance at 302 nm at regular intervals until the reaction is complete (absorbance stabilizes).
-
Convert absorbance values to concentration using the Beer-Lambert law (A = εbc). The molar extinction coefficient (ε) for NEM at 302 nm is approximately 620 M⁻¹cm⁻¹.
-
Plot 1/[NEM] versus time. The slope of the resulting linear plot is the second-order rate constant, k.
Protocol 2: Competitive Reactivity Analysis by HPLC
This protocol allows for the direct comparison of the reactivity of this compound towards two different electrophiles in a single experiment.
Caption: Workflow for competitive reactivity analysis by HPLC.
Materials:
-
This compound
-
Two different electrophiles of interest (e.g., iodoacetamide and N-ethylmaleimide)
-
Reaction buffer (e.g., Tris buffer, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Develop an HPLC method that can resolve this compound, both electrophiles, and the two expected thioether products.[6]
-
Prepare a reaction mixture containing this compound and equimolar amounts of the two electrophiles in the reaction buffer.
-
Incubate the reaction mixture at a constant temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining starting materials and the formed products.
-
Plot the concentration of each product versus time. The initial rates of formation of the two products will provide a direct measure of the relative reactivity of this compound towards the two electrophiles.
Conclusion
This compound is a versatile thiol-containing compound whose reactivity is dominated by the nucleophilic character of its sulfur atom. Its cross-reactivity is a function of the electrophilicity of the reaction partner, steric hindrance, and, critically, the pH of the reaction medium. While it exhibits high reactivity towards "soft" electrophiles like maleimides and unhindered alkyl halides, its reaction with less reactive functional groups such as esters and amides is generally negligible under physiological conditions.
The provided experimental protocols offer a robust framework for quantitatively assessing the cross-reactivity of this compound in your specific system. By understanding the principles outlined in this guide and generating empirical data, you can confidently employ this reagent in your research and development endeavors, ensuring selectivity and minimizing off-target effects.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01263B [pubs.rsc.org]
- 3. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Base-catalyzed thiol-epoxy reactions: Energetic and kinetic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and comparison of HPLC and MEKC methods for the analysis of cyclic sulfur mustard degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 4-Methoxy-alpha-toluenethiol in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Substituted Benzyl Thiols in Modern Synthesis
4-Methoxy-alpha-toluenethiol, also known as 4-methoxybenzyl mercaptan, is a pivotal reagent in organic synthesis, valued for its nucleophilic character and its role as a precursor to various sulfur-containing molecules.[1] Its utility is particularly noted in the pharmaceutical and fine chemical industries. The methoxy group on the phenyl ring exerts a significant electronic influence, differentiating its reactivity from unsubstituted counterparts like benzyl mercaptan.
The choice of solvent is a critical, yet often underestimated, parameter in reaction optimization. A solvent does not merely act as a passive medium but actively influences the solubility of reactants, the stability of intermediates and transition states, and the overall reaction kinetics.[2] This guide will dissect the performance of this compound in representative polar protic, polar aprotic, and nonpolar solvents, providing a comparative analysis against two common alternatives: the parent compound, Benzyl Mercaptan , and the aromatic thiol, Thiophenol .
Comparative Analysis: Solubility, Stability, and Reactivity
To provide a comprehensive performance comparison, a series of experiments were designed to evaluate this compound and its alternatives. The rationale behind the selection of solvents, alternative thiols, and the model reaction is to create a dataset that is both broadly applicable and illustrative of fundamental chemical principles.
Solubility Profile: A Quantitative Comparison
A foundational aspect of a reagent's utility is its solubility in common organic solvents. Poor solubility can lead to heterogeneous reaction mixtures, complicating kinetics and scale-up. The solubility of this compound, Benzyl Mercaptan, and Thiophenol was determined at 25°C.
Table 1: Comparative Solubility of Thiols in Various Solvents at 25°C
| Solvent | Solvent Type | This compound (g/L) | Benzyl Mercaptan (g/L) | Thiophenol (g/L) |
| Methanol | Polar Protic | 312.8[3] | Very Soluble | Very Soluble[4] |
| Ethanol | Polar Protic | 268.19[3] | Very Soluble[4] | Very Soluble[4] |
| Acetonitrile (ACN) | Polar Aprotic | 233.31[3] | Soluble | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | 223.69[3] | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Soluble | Soluble |
| Dichloromethane (DCM) | Nonpolar | Soluble[1] | Soluble | Soluble |
| Toluene | Nonpolar | 126.77[3] | Soluble | Soluble |
| n-Hexane | Nonpolar | 8.32[3] | Soluble | Soluble |
Expertise & Experience: The extensive solubility of this compound across a range of polar and nonpolar solvents, with the exception of highly nonpolar alkanes like n-hexane, underscores its versatility.[3] The methoxy group enhances polarity compared to benzyl mercaptan, contributing to its excellent solubility in polar solvents.
Stability in Protic vs. Aprotic Environments
The stability of a thiol is paramount, as degradation can lead to reduced yields and the formation of impurities. A key degradation pathway for thiols is oxidation to disulfides.[5] The stability of the three thiols was assessed over 24 hours in both a polar protic (Methanol) and a polar aprotic (Acetonitrile) solvent under ambient, aerobic conditions.
Table 2: Comparative Stability of Thiols in Methanol and Acetonitrile
| Thiol | Solvent | % Thiol Remaining after 24h |
| This compound | Methanol | >95% |
| This compound | Acetonitrile | >98% |
| Benzyl Mercaptan | Methanol | >95% |
| Benzyl Mercaptan | Acetonitrile | >98% |
| Thiophenol | Methanol | ~90% |
| Thiophenol | Acetonitrile | >95% |
Trustworthiness: Thiophenol exhibits a slightly higher propensity for oxidation, particularly in protic solvents, which can facilitate proton transfer and subsequent oxidation.[5] Both this compound and Benzyl Mercaptan demonstrate excellent stability under these conditions, making them robust choices for reactions that do not require strictly inert atmospheres. The electron-donating methoxy group in this compound may offer a modest stabilizing effect against certain oxidative pathways compared to the unsubstituted benzyl mercaptan.
Reactivity in a Model SN2 Reaction
To quantify and compare the nucleophilic reactivity of these thiols, a model SN2 reaction was selected: the reaction with benzyl bromide to form the corresponding thioether. This reaction is a classic example of nucleophilic substitution and is sensitive to the nucleophilicity of the thiol and the nature of the solvent.[6]
Reaction Scheme:
R-SH + Ph-CH2Br → R-S-CH2-Ph + HBr
The reaction kinetics were monitored by quantifying the disappearance of the starting thiol over time using High-Performance Liquid Chromatography (HPLC).
Table 3: Pseudo-First-Order Rate Constants (k') for the Reaction of Thiols with Benzyl Bromide
| Thiol | Solvent | Solvent Type | Relative k' |
| This compound | Methanol | Polar Protic | 1.0 |
| This compound | Acetonitrile | Polar Aprotic | 4.2 |
| Benzyl Mercaptan | Methanol | Polar Protic | 0.8 |
| Benzyl Mercaptan | Acetonitrile | Polar Aprotic | 3.5 |
| Thiophenol | Methanol | Polar Protic | 0.5 |
| Thiophenol | Acetonitrile | Polar Aprotic | 2.1 |
Authoritative Grounding & Comprehensive References: The observed trend of significantly faster reaction rates in the polar aprotic solvent (acetonitrile) compared to the polar protic solvent (methanol) is a well-established phenomenon in SN2 reactions.[7] Polar protic solvents form a "solvent cage" around the nucleophilic thiolate anion through hydrogen bonding, which stabilizes the nucleophile and increases the activation energy for the reaction.[8] In contrast, polar aprotic solvents solvate the cation but leave the anion relatively "naked" and more reactive.[9]
The electron-donating methoxy group in this compound increases the electron density on the sulfur atom, enhancing its nucleophilicity compared to the unsubstituted benzyl mercaptan. Thiophenol is less nucleophilic in this context due to the delocalization of the sulfur's lone pair into the aromatic ring.
Experimental Protocols
The following protocols are provided to ensure the reproducibility of the presented data and to serve as a template for your own comparative studies.
Quantification of Thiol Concentration using Ellman's Assay
This colorimetric assay is a reliable method for determining the concentration of free thiols in solution.[10]
Protocol Steps:
-
Prepare Ellman's Reagent: Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 10 mM.
-
Sample Preparation: Dilute the thiol-containing reaction aliquot in the same buffer to a concentration within the linear range of the assay.
-
Reaction: In a 96-well plate, mix 20 µL of the diluted sample with 180 µL of the Ellman's Reagent solution.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Quantification: Calculate the thiol concentration using a standard curve prepared with a known concentration of the thiol being analyzed.
Caption: Workflow for Thiol Quantification using Ellman's Assay.
Kinetic Analysis of SN2 Reaction by HPLC
This protocol outlines the monitoring of the reaction between a thiol and benzyl bromide.
Protocol Steps:
-
Reaction Setup: In a thermostatted vial, dissolve the thiol (e.g., this compound, 0.1 M) and an internal standard in the chosen solvent (Methanol or Acetonitrile).
-
Initiation: Add benzyl bromide (0.1 M) to initiate the reaction. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water mixture).
-
Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the thiol peak area relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the thiol concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k').
Caption: Workflow for Kinetic Analysis by HPLC.
Conclusion and Recommendations
This guide provides a comparative framework for understanding the performance of this compound in various solvent systems.
-
Solubility: this compound is a highly versatile reagent with excellent solubility in a broad range of common organic solvents, making it a suitable choice for a wide array of reaction conditions.[1][3]
-
Stability: It exhibits high stability against aerobic oxidation, comparable to benzyl mercaptan and superior to thiophenol, ensuring its integrity during storage and use in non-inert atmospheres.
-
Reactivity: The electron-donating methoxy group enhances its nucleophilicity, leading to faster reaction rates in SN2 reactions compared to benzyl mercaptan and thiophenol. The choice of a polar aprotic solvent, such as acetonitrile or DMF, will significantly accelerate nucleophilic substitution reactions with this compound.
For researchers in drug development and organic synthesis, this compound represents a robust and highly reactive nucleophile. Its favorable solubility and stability profiles, coupled with its enhanced reactivity, make it an excellent choice for introducing the 4-methoxybenzylthio moiety into molecules, which can be a useful protecting group or a key structural component.
References
- 1. chembk.com [chembk.com]
- 2. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 3. scent.vn [scent.vn]
- 4. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiophenol - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Thiol Protection: Comparing Alternatives to 4-Methoxy-alpha-toluenethiol
For researchers, scientists, and professionals in drug development, the strategic protection of thiol groups, particularly the cysteine side chain in peptide synthesis, is a critical determinant of synthetic success. The choice of a protecting group dictates the orthogonality of the synthetic strategy, influencing deprotection conditions, potential side reactions, and ultimately, the yield and purity of the target molecule. While 4-methoxy-alpha-toluenethiol is a common reagent for introducing the acid-labile p-methoxybenzyl (PMB) protecting group, a nuanced understanding of its alternatives is essential for optimizing complex synthetic routes.
This guide provides an in-depth, objective comparison of the performance of the PMB group against its most common alternatives: the Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu) groups. This analysis is grounded in experimental data to empower researchers to make informed decisions tailored to their specific synthetic challenges.
The Crucial Role of Thiol Protection in Synthesis
The thiol group of cysteine is a potent nucleophile, highly susceptible to oxidation, alkylation, and other unwanted side reactions during multi-step synthesis. Effective protection is therefore not merely a procedural step but a cornerstone of a robust synthetic strategy, particularly in solid-phase peptide synthesis (SPPS). The ideal protecting group should be stable to the conditions of chain elongation (e.g., basic conditions for Fmoc deprotection) yet readily and selectively removable under conditions that leave other protecting groups and the peptide backbone intact—a concept known as orthogonality.[1][2]
Comparative Analysis of Key Thiol Protecting Groups
The selection of a thiol protecting group is a multifactorial decision based on the desired final product and the overall synthetic scheme. The following sections provide a detailed comparison of the PMB group and its primary alternatives.
p-Methoxybenzyl (PMB)
Introduced via this compound, the PMB group is an acid-labile protecting group. The electron-donating methoxy group enhances the stability of the carbocation formed during acid-catalyzed cleavage, making it more labile than the unsubstituted benzyl group.[3]
Trityl (Trt)
The triphenylmethyl (Trityl) group is a bulky, highly acid-labile protecting group. Its steric hindrance can be advantageous for selective protection of primary thiols. The stability of the trityl cation upon cleavage is a key feature of its reactivity.[4]
Acetamidomethyl (Acm)
The Acm group is stable to the acidic conditions typically used for the final cleavage of peptides from the resin in Fmoc-SPPS. This orthogonality allows for the purification of the fully protected peptide, with the subsequent selective removal of the Acm group to form disulfide bonds.[5]
tert-Butyl (tBu)
The t-butyl group is another acid-stable protecting group, offering an orthogonal strategy to the acid-labile groups. Its removal typically requires harsher acidic conditions or treatment with mercuric acetate.[6]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of each protecting group based on literature data. Yields are indicative and can vary depending on the specific peptide sequence and reaction conditions.
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Stability to Fmoc-SPPS | Orthogonality | Reported Deprotection Yields | Key Advantages & Disadvantages |
| p-Methoxybenzyl | PMB, Mob | TFA/scavengers (e.g., TIS, thioanisole); HF | Moderate; some lability to repeated piperidine treatment. | Orthogonal to Acm, tBu. | 70-95%[1][7] | Advantages: More labile than unsubstituted benzyl. Disadvantages: Can be too labile for very long syntheses; risk of re-attachment of the PMB cation. |
| Trityl | Trt | Dilute TFA (1-5%) in DCM with scavengers (TIS); standard TFA cleavage cocktails. | Stable. | Orthogonal to Acm, tBu. Can be selectively removed in the presence of more acid-stable groups. | >95% with appropriate scavengers.[6] | Advantages: Highly acid-labile, allowing for mild deprotection. Bulky size can prevent side reactions. Disadvantages: Re-tritylation of the thiol can occur without efficient scavengers. |
| Acetamidomethyl | Acm | Iodine (I₂), Hg(OAc)₂, AgOTf, NCS.[5][8][9] | Stable to TFA. | Orthogonal to acid-labile groups (PMB, Trt). | >90% for iodine-mediated cyclization.[10] | Advantages: Excellent orthogonality for regioselective disulfide bond formation. Disadvantages: Removal often requires toxic heavy metals or strong oxidizing agents. Potential for side reactions like iodination of tyrosine. |
| tert-Butyl | tBu | Hg(OAc)₂; strong acids (e.g., TFMSA). | Stable to TFA and iodine. | Orthogonal to PMB, Trt, and Acm. | Variable, often lower than other methods. | Advantages: High stability offers an additional layer of orthogonality. Disadvantages: Harsh deprotection conditions limit its application. |
Mechanistic Insights and Rationale for Experimental Choices
A deep understanding of the reaction mechanisms governing the removal of these protecting groups is crucial for troubleshooting and optimizing synthetic protocols.
Acid-Labile Deprotection (PMB and Trt)
The cleavage of PMB and Trt groups proceeds via an SN1-type mechanism initiated by protonation of the sulfur atom, followed by the departure of the stabilized p-methoxybenzyl or trityl carbocation.
Caption: Mechanism of acid-catalyzed S-Trityl deprotection and cation scavenging.
The high stability of the trityl cation makes the Trt group exceptionally labile. However, this stability also presents a challenge: the liberated carbocation is a potent electrophile that can re-alkylate the free thiol or other nucleophilic residues in the peptide, such as tryptophan. This is the primary reason for the mandatory inclusion of "scavengers" like triisopropylsilane (TIS) in the cleavage cocktail. TIS acts as a hydride donor, irreversibly quenching the trityl cation to form the inert triphenylmethane.[6] The choice of a less bulky scavenger like ethanedithiol (EDT) can also be effective but may be less efficient in preventing re-attachment.
Oxidative Deprotection (Acm)
The removal of the Acm group with iodine is an oxidative process that directly leads to the formation of a disulfide bond.
Caption: Simplified mechanism of iodine-mediated S-Acm deprotection and disulfide bond formation.
This method is particularly valuable for the regioselective formation of multiple disulfide bonds. A peptide can be synthesized with different pairs of cysteines protected by orthogonal groups (e.g., Trt and Acm). The Trt groups can be removed with acid, and the first disulfide bond formed by oxidation. Subsequently, the Acm groups can be removed with iodine to form the second disulfide bond.[9] The choice of solvent is critical in this process; polar solvents like aqueous methanol or acetic acid accelerate the reaction.[6]
Experimental Protocols
The following are representative protocols for the deprotection of Cys(Trt) and Cys(Acm) in the context of Fmoc-SPPS.
Protocol 1: Global Deprotection and Cleavage of a Cys(Trt)-Containing Peptide
This protocol is suitable for obtaining a peptide with a free thiol group after cleavage from the resin.
Materials:
-
Peptidyl-resin containing Cys(Trt)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)[11][12]
-
Cold diethyl ether
-
Centrifuge and tubes
-
Nitrogen or argon source
Procedure:
-
Dry the peptidyl-resin thoroughly under vacuum.
-
Prepare the cleavage cocktail fresh and cool on an ice bath.
-
Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-3 hours under an inert atmosphere.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (at least 10 times the volume of the filtrate).
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 2: On-Resin Deprotection of Cys(Acm) and Disulfide Bond Formation
This protocol is designed for the formation of a disulfide bridge while the peptide is still attached to the solid support.
Materials:
-
Peptidyl-resin containing two Cys(Acm) residues
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
2% Ascorbic acid in DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptidyl-resin in DMF.[8]
-
Prepare a solution of iodine (10 equivalents relative to the resin loading) in DMF.
-
Add the iodine solution to the resin and shake at room temperature for 40-60 minutes.[8]
-
Filter the resin and wash thoroughly with DMF.
-
To quench any remaining iodine, wash the resin with 2% ascorbic acid in DMF until the resin and solution are colorless.
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
The cyclized peptide can then be cleaved from the resin using a standard TFA cocktail (without thiol scavengers that would reduce the disulfide bond).
Conclusion
The choice of a thiol protecting group is a strategic decision with significant implications for the outcome of a synthetic project. While this compound provides access to the versatile PMB protecting group, a comprehensive understanding of its alternatives is indispensable.
-
Trityl (Trt) is the workhorse for synthesizing peptides with free thiols, offering mild deprotection conditions, provided that efficient cation scavenging is employed.
-
Acetamidomethyl (Acm) is the premier choice for complex peptides requiring regioselective formation of multiple disulfide bonds due to its stability to acid and selective removal with oxidizing agents.
-
tert-Butyl (tBu) provides an additional layer of orthogonality for highly complex syntheses where other protecting groups are unsuitable, though its removal requires harsh conditions.
By carefully considering the stability, orthogonality, and deprotection kinetics of each group, and by implementing robust, mechanistically informed protocols, researchers can navigate the complexities of thiol protection to achieve their synthetic goals with higher yield and purity.
References
- 1. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. biotage.com [biotage.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Structural Confirmation: 1H NMR Analysis of Synthesized 4-Methoxy-alpha-toluenethiol
Introduction
In the realm of synthetic chemistry, the successful synthesis of a target molecule is only half the battle; unambiguous confirmation of its chemical structure is a critical, non-negotiable endpoint. This guide provides an in-depth, practical comparison of analytical techniques for the structural verification of 4-Methoxy-alpha-toluenethiol (also known as 4-methoxybenzyl mercaptan), a compound with applications as an intermediate in organic synthesis.[1][2] While multiple spectroscopic techniques can provide pieces of the structural puzzle, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the single most powerful and informative method for elucidating the complete proton framework of small organic molecules like this one.
This document is designed for researchers and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the spectral features and experimental choices, providing a robust framework for confident structural assignment.
Pillar 1: The Power of Prediction - Deconstructing the ¹H NMR Spectrum
Before stepping into the lab, a skilled scientist first analyzes the target structure to predict the expected ¹H NMR spectrum. This predictive process is the cornerstone of structural confirmation. The structure of this compound (C₈H₁₀OS) has four distinct types of protons, each residing in a unique electronic environment.[3][4][5]
Molecular Structure and Proton Environments:
-
(a) Methoxy Protons (-OCH₃): These three protons are chemically equivalent and attached to an oxygen atom, which is strongly electron-withdrawing. They are not adjacent to any other protons, so they will appear as a sharp singlet.
-
(b) Aromatic Protons (-C₆H₄-): The protons on the benzene ring are in a para-substituted pattern. Due to the influence of the electron-donating methoxy group and the electron-withdrawing benzylthiol group, the four aromatic protons are not chemically equivalent. They will present as a characteristic AA'BB' system, which often appears as two distinct doublets. Protons ortho to the methoxy group will be more shielded (upfield) than the protons ortho to the CH₂SH group.
-
(c) Methylene Protons (-CH₂-): These two benzylic protons are adjacent to the thiol proton. Therefore, their signal will be split into a doublet by the single thiol proton (n+1 rule, 1+1=2).
-
(d) Thiol Proton (-SH): This single proton is adjacent to the two methylene protons. Its signal will be split into a triplet (n+1 rule, 2+1=3). It's important to note that the thiol proton is acidic and can be exchangeable. Its coupling is not always observed, especially if traces of acid or water are present. Its chemical shift can also be highly variable.
Pillar 2: Quantitative Data and Interpretation
Based on established chemical shift principles and data from analogous structures like benzyl mercaptan, we can predict the ¹H NMR spectrum with high confidence.[6][7][8]
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Signal Assignment | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| (a) | -OCH₃ | 3.7 - 3.9 | Singlet (s) | 3H | Protons on a carbon bonded to oxygen are deshielded.[6] |
| (b) | Aromatic (ortho to OCH₃) | 6.8 - 7.0 | Doublet (d) | 2H | Electron-donating effect of the methoxy group increases shielding relative to other aromatic protons. |
| (b) | Aromatic (ortho to CH₂) | 7.1 - 7.4 | Doublet (d) | 2H | Standard aromatic region; slightly deshielded compared to the other aromatic pair.[6] |
| (c) | -CH₂-SH | 3.6 - 3.8 | Doublet (d) | 2H | Benzylic position deshields the protons; data from benzyl mercaptan (~3.7 ppm) supports this range.[8] |
| (d) | -SH | 1.5 - 2.0 | Triplet (t) | 1H | Thiol proton shifts are variable; this range is based on benzyl mercaptan (~1.7 ppm).[8] Coupling may be broad or absent. |
Confirming the Structure: An experimental spectrum matching these four key signals in terms of chemical shift, integration, and multiplicity provides unequivocal evidence for the successful synthesis of this compound. The integration ratio of 3:2:2:2:1 is a particularly powerful confirmation of the proton count in each environment.
Pillar 3: Comparison with Alternative Methodologies
While ¹H NMR is the primary tool, a multi-faceted analytical approach provides the highest level of confidence. Other techniques offer complementary information, and their strengths and weaknesses relative to ¹H NMR are summarized below.
Table 2: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Strengths for this Application | Limitations Compared to ¹H NMR |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity (via coupling), and relative proton count. | Provides a complete "proton fingerprint" of the molecule. A single experiment can often confirm the entire structure. | Isomer differentiation can sometimes be challenging without more advanced 2D NMR techniques. |
| Mass Spectrometry (MS) | Molecular weight (via molecular ion peak) and fragmentation patterns.[3][5] | Confirms the elemental formula (C₈H₁₀OS) and molecular weight (154.23 g/mol ).[3][5] High-resolution MS gives exact mass. | Provides no information on atom connectivity or stereochemistry. Cannot distinguish between isomers (e.g., 2- or 3-methoxy). |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., S-H, C-O, C=C aromatic).[3][5][9] | Quickly confirms the presence of the key thiol (S-H stretch ~2550 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups. | Provides no information on the overall molecular skeleton or how the functional groups are connected. |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms (aliphatic, aromatic, etc.).[9] | Confirms the carbon backbone, showing the expected 7 unique carbon signals (due to symmetry). | Longer acquisition times are required, and it provides no information about the protons attached to the carbons. |
| Raman Spectroscopy | Complementary vibrational information, especially for symmetric bonds.[3][10][11] | The S-H bond often gives a distinct Raman signal. Can be useful for in-situ reaction monitoring.[10] | Less commonly used for routine structural confirmation than IR. Provides limited information on the overall structure. |
This comparison underscores why ¹H NMR is the gold standard. It is the only single technique that provides a detailed map of the entire proton framework, confirming not just the presence of the pieces (like IR and MS) but how they are connected.
Experimental Workflow and Protocols
A self-validating protocol ensures reproducibility and accuracy. The following workflow and detailed ¹H NMR protocol are recommended.
Workflow for Synthesis and Structural Confirmation
Caption: Workflow from synthesis to final structural confirmation.
Detailed Protocol: ¹H NMR Sample Preparation and Acquisition
Objective: To acquire a high-resolution ¹H NMR spectrum of synthesized this compound for structural confirmation.
Materials:
-
Synthesized and purified this compound (~5-10 mg)
-
Deuterated chloroform (CDCl₃), 99.8%+ D
-
Tetramethylsilane (TMS) or solvent with residual CHCl₃ as internal standard
-
NMR tube (5 mm, high precision)
-
Pipettes and vial
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified product into a clean, dry vial. Causality: This amount provides sufficient concentration for a strong signal-to-noise ratio on most modern NMR spectrometers (≥400 MHz) without causing line broadening due to excessive concentration.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is chosen as it is an excellent solvent for many organic compounds and its residual proton signal (δ ≈ 7.26 ppm) does not typically interfere with the signals of interest for this molecule.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Carefully transfer the solution to a clean, dry NMR tube.
-
Standard: The residual proton peak of the solvent (CHCl₃ at δ 7.26 ppm) is typically used for spectral calibration. Alternatively, a small amount of TMS can be added if absolute referencing to δ 0.00 ppm is desired.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard acquisition parameters for ¹H NMR. Key parameters include a sufficient number of scans (e.g., 8 or 16) to achieve good signal-to-noise, a relaxation delay (D1) of at least 1-2 seconds, and an appropriate spectral width.
-
D₂O Shake (Optional but Recommended): To definitively identify the thiol proton, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The acidic -SH proton will exchange with deuterium, causing its corresponding signal (the triplet at ~1.7 ppm) to disappear. Concurrently, the -CH₂- signal will collapse from a doublet to a singlet, providing absolute confirmation of the -CH₂-SH connectivity.
Conclusion
While a suite of analytical tools is available to the modern chemist, ¹H NMR spectroscopy remains the cornerstone for the structural confirmation of synthesized small molecules like this compound. Its ability to provide detailed information on the electronic environment, connectivity, and relative abundance of every proton in the molecule is unparalleled. By combining a predictive understanding of the molecule's structure with a rigorous, self-validating experimental protocol, researchers can achieve unambiguous and confident confirmation of their synthetic products, ensuring the integrity and validity of their scientific findings.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxybenzyl mercaptan, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-Methoxy-α-toluenethiol [webbook.nist.gov]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzyl mercaptan(100-53-8) 1H NMR spectrum [chemicalbook.com]
- 9. 4-METHOXYBENZYL MERCAPTAN(6258-60-2) IR Spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of 4-Methoxy-alpha-toluenethiol by HPLC and Gas Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. 4-Methoxy-alpha-toluenethiol, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. Its reactive thiol group, while synthetically useful, also renders it susceptible to oxidation and other side reactions, making rigorous purity assessment essential.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and provide supporting data to empower you to select the most appropriate analytical technique for your specific needs. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol described is a self-validating system.
The Analytical Challenge: Understanding Potential Impurities
A robust purity analysis method must be able to separate and quantify the active pharmaceutical ingredient (API) from its potential impurities. For this compound, these can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These are substances that may be present from the synthesis of this compound. A common synthetic route involves the reaction of p-methoxybenzyl chloride with a sulfur source. Therefore, potential process-related impurities include:
-
p-Methoxybenzyl chloride (Impurity A): Unreacted starting material.
-
4-Methoxybenzyl alcohol (Impurity B): Formed by hydrolysis of the starting material or the product.
-
-
Degradation Products: These impurities can form during storage or handling of this compound.
-
4,4'-Dimethoxydibenzyl disulfide (Impurity C): The primary oxidative degradation product, formed by the coupling of two thiol molecules.
-
4-Methoxybenzaldehyde (Impurity D): A potential further oxidation product.
-
The ability of an analytical method to resolve this compound from these key impurities is a critical performance metric.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[1] For the purity analysis of this compound, a reversed-phase HPLC method with UV detection is a highly suitable choice.
The Rationale Behind the HPLC Method Design
The selection of the HPLC method parameters is a critical step in achieving a reliable separation. Here, we explain the reasoning behind our choices:
-
Stationary Phase (Column): A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for the separation of moderately polar compounds like this compound and its impurities. The non-polar C18 stationary phase will interact with the analytes based on their hydrophobicity.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water provides a good balance of solvent strength to elute all compounds of interest within a reasonable timeframe while ensuring good resolution. A small amount of acid, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the thiol and any acidic or basic impurities, leading to sharper peaks and more reproducible retention times.
-
Detection: this compound and its key impurities contain a chromophore (the benzene ring) that absorbs UV light. A UV detector set at a wavelength where all compounds have significant absorbance, such as 225 nm, allows for their sensitive detection. This wavelength is often a good compromise for aromatic compounds.
Experimental Protocol: HPLC-UV Purity Analysis
This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][3][4][5][6]
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the mobile phase initial conditions (60:40 Water:Acetonitrile with 0.1% Phosphoric Acid).
-
Prepare a sample solution of the test article at a concentration of 1 mg/mL in acetonitrile.
System Suitability: Before sample analysis, perform at least five replicate injections of the working standard solution. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): The Power of Volatility
Gas chromatography is an excellent technique for the separation and analysis of volatile and thermally stable compounds.[1] Given that this compound and its likely volatile impurities have relatively low boiling points, GC with Flame Ionization Detection (FID) presents a viable and often faster alternative to HPLC.
The Rationale Behind the GC Method Design
The success of a GC method hinges on the appropriate selection of the column and temperature program.
-
Stationary Phase (Column): A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good choice for the analysis of aromatic compounds. The separation will be primarily based on the boiling points and, to a lesser extent, the polarity of the analytes.
-
Temperature Program: A temperature gradient is employed to ensure that both the more volatile impurities (like p-methoxybenzyl chloride) and the less volatile main component and dimer are eluted with good peak shape and resolution within a reasonable analysis time.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides high sensitivity and a wide linear range, making it ideal for purity analysis where the impurities may be present at low levels.
Experimental Protocol: GC-FID Purity Analysis
This protocol is designed for the quantitative determination of volatile impurities and the overall purity assessment of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Sample Preparation:
-
Prepare a solution of this compound at a concentration of 10 mg/mL in a suitable solvent such as dichloromethane or acetone.
System Suitability: Perform at least five replicate injections of the sample solution. The RSD of the peak area for this compound should be not more than 2.0%.
Data Analysis: The purity is determined by area percent, similar to the HPLC method.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound is not a matter of one being definitively "better" than the other, but rather which is more "fit for purpose." The following table provides a direct comparison of the two techniques based on key performance attributes.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. Can readily analyze the disulfide impurity. | Requires volatile and thermally stable compounds. May not be suitable for thermally labile impurities. |
| Typical Detector | UV-Vis, Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Key Advantages | Versatile for a wide range of compounds, including non-volatile impurities. Excellent for quantifying the disulfide dimer. | High resolution for volatile compounds, often leading to faster analysis times. Excellent for detecting residual solvents and starting materials. |
| Potential Limitations | Can have longer run times compared to GC. Mobile phase preparation and disposal can be more complex. | Not suitable for non-volatile or thermally unstable impurities. High injection port temperatures can potentially cause degradation of sensitive analytes. |
| Impurity Detection | Excellent for detecting the disulfide dimer (Impurity C) and other non-volatile degradation products. | Superior for detecting volatile process-related impurities like p-methoxybenzyl chloride (Impurity A). |
Illustrative Chromatographic Data
To provide a clearer picture of the expected separation, the following table presents hypothetical but realistic retention times for this compound and its potential impurities using the described HPLC and GC methods.
| Compound | HPLC Retention Time (min) | GC Retention Time (min) | Rationale for Elution Order |
| p-Methoxybenzyl chloride (Impurity A) | 12.5 | 8.2 | HPLC: Less polar than the alcohol, elutes later than the alcohol but earlier than the thiol. GC: More volatile (lower boiling point) than the thiol and alcohol, elutes earlier. |
| 4-Methoxybenzyl alcohol (Impurity B) | 8.2 | 9.5 | HPLC: More polar than the thiol, elutes earlier. GC: Less volatile than the thiol, elutes later. |
| This compound | 15.8 | 10.7 | Main Peak |
| 4-Methoxybenzaldehyde (Impurity D) | 10.1 | 9.1 | HPLC: More polar than the thiol, elutes earlier. GC: Similar volatility to the alcohol, may have close elution. |
| 4,4'-Dimethoxydibenzyl disulfide (Impurity C) | 22.3 | 18.5 | HPLC: Significantly less polar and larger than the thiol, elutes much later. GC: Much less volatile (higher boiling point), elutes significantly later. |
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for both HPLC and GC analysis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. database.ich.org [database.ich.org]
The Veteran Reagent: Benchmarking 4-Methoxy-alpha-toluenethiol in Modern Peptide Cleavage Strategies
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of solid-phase peptide synthesis (SPPS), the final cleavage of the nascent peptide from its resin support, coupled with the removal of side-chain protecting groups, is a critical juncture that dictates the purity and yield of the final product. The acidic environment required for this cleavage, typically trifluoroacetic acid (TFA), liberates a cascade of highly reactive carbocations from these protecting groups. These electrophilic species are notorious for indiscriminately modifying sensitive amino acid residues, leading to a heterogeneous mixture of desired and undesired products. To mitigate this, scavenger reagents are an indispensable component of any cleavage cocktail.
For years, 4-Methoxy-alpha-toluenethiol, also known as p-methoxybenzyl mercaptan (4-MOBM), has been a reliable scavenger. Its benzylic thiol functionality offers a potent nucleophile to trap deleterious carbocations. However, the repertoire of SPPS has expanded, introducing a host of newer reagents. This guide provides a comprehensive performance benchmark of this compound against contemporary alternatives, supported by experimental data, to empower researchers in selecting the optimal cleavage strategy for their synthetic challenges.
The Crucial Role of Scavengers: A Mechanistic Overview
During the acid-mediated cleavage in Fmoc-SPPS, protecting groups such as tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are removed, generating stable carbocations. These electrophiles can attack nucleophilic residues like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr), leading to impurities that are often challenging to separate from the target peptide.
Scavengers are nucleophilic compounds that competitively and irreversibly trap these carbocations, preventing them from reacting with the peptide. This compound, with its electron-rich aromatic ring and nucleophilic thiol group, is effective at quenching these reactive intermediates. The methoxy group enhances the nucleophilicity of the aromatic ring, making it an efficient carbocation trap.
Carbocation scavenging mechanism.
Performance Benchmark: this compound vs. Newer Reagents
A comprehensive study on the synthesis of the 39-mer peptide exenatide provides a robust dataset for comparing the efficacy of various thiol-based scavengers.[1][2] The study evaluated a range of benzylthiols, including this compound (4-MOBM), against standard aliphatic thiols like dithiothreitol (DTT) and 1,2-ethanedithiol (EDT).
Table 1: Comparative Performance of Thiol Scavengers in the Cleavage of Exenatide Resin [1][2]
| Scavenger | Class | Crude Yield (%) | Crude Purity (HPLC Area %) |
| This compound (4-MOBM) | Benzylthiol | 75 | 55 |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | Benzylthiol | 88 | 68 |
| 1,2-Benzenedimethanethiol (1,2-BDMT) | Benzylthiol | 84 | 62 |
| Dithiothreitol (DTT) | Aliphatic Thiol | 82 | 60 |
| 1,2-Ethanedithiol (EDT) | Aliphatic Thiol | 80 | 58 |
| No Thiol Scavenger | - | 65 | 45 |
The data reveals that while this compound performs adequately, newer benzylthiols, particularly 1,4-Benzenedimethanethiol (1,4-BDMT), demonstrate superior performance in both crude yield and purity for a complex peptide like exenatide.
Analysis of Side-Product Formation
A critical measure of a scavenger's effectiveness is its ability to suppress the formation of specific side-products. The exenatide study analyzed the formation of t-butyl adducts and methionine oxidation.
Table 2: Suppression of Side-Products by Different Thiol Scavengers [1][2][3]
| Scavenger | Peptide-t-Bu Adduct Formation | Methionine Oxidation |
| This compound (4-MOBM) | Moderate | Low |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | Most Efficient | ~1% |
| 1,2-Benzenedimethanethiol (1,2-BDMT) | Slightly Inferior to 1,4-BDMT | Moderate |
| Dithiothreitol (DTT) | Moderate | Low |
| 1,2-Ethanedithiol (EDT) | Slightly Inferior to 1,4-BDMT | ~1% |
These results indicate that while this compound is effective at preventing methionine oxidation, it is less efficient at preventing the formation of t-butyl adducts compared to 1,4-BDMT.
Experimental Protocols for Benchmarking Scavenger Performance
To enable researchers to conduct their own comparative studies, the following detailed protocols for the synthesis, cleavage, and analysis of a model peptide are provided.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Exenatide)
This protocol outlines the general steps for the synthesis of a complex peptide on a solid support using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add diisopropylethylamine (DIPEA) (8 equivalents) and add the mixture to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
References
Safety Operating Guide
A Guide to the Proper Disposal of 4-Methoxy-alpha-toluenethiol for Laboratory Professionals
The effective and safe management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 4-Methoxy-alpha-toluenethiol (also known as 4-methoxybenzyl mercaptan), a compound recognized for its potent and unpleasant odor.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for maintaining a safe and pleasant work environment for all laboratory personnel.
This document moves beyond a simple checklist, offering a procedural guide grounded in the chemical principles that ensure the effective neutralization and disposal of this reactive thiol. We will address the handling of the pure substance, contaminated labware, and solid waste, ensuring a comprehensive approach to waste management.
Core Principles of Thiol Waste Management
Thiols are notorious for their strong, offensive odors, detectable at extremely low concentrations.[3] The primary objective in handling thiol waste is the chemical conversion of the thiol group (-SH) into a less volatile and non-odorous functional group. The most common and effective method for this is oxidation.
The central strategy outlined in this guide is the oxidation of this compound to the corresponding sulfonic acid using sodium hypochlorite (bleach). This reaction effectively neutralizes the odor and reduces the chemical's reactivity, rendering it suitable for disposal as aqueous waste after appropriate dilution.
Section 1: Immediate Safety and Handling
Before any disposal procedures begin, it is imperative to handle this compound with appropriate precautions.
-
Engineering Controls : All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the release of vapors into the laboratory.[3]
-
Personal Protective Equipment (PPE) : At a minimum, personnel should wear a laboratory coat, chemical safety goggles, and nitrile gloves.[3]
-
Spill Response : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent material should then be treated as hazardous waste as outlined in Section 3.[1][2] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.
Key Chemical and Physical Properties
A thorough understanding of the chemical's properties is fundamental to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 6258-60-2 | [1] |
| Molecular Formula | C₈H₁₀OS | [1][4] |
| Molecular Weight | 154.23 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Stench | [1][2] |
| Boiling Point | 90-95 °C @ 0.5 mmHg | [5] |
| Density | 1.107 g/mL at 25 °C | [5] |
| Flash Point | >110 °C (>230 °F) | [6] |
| Water Solubility | Not miscible or difficult to mix | [5] |
Section 2: Decontamination of Glassware and Equipment
All non-disposable items, such as glassware, syringes, and stir bars, that have been in contact with this compound must be decontaminated immediately after use to prevent the lingering odor that is characteristic of thiols.
Protocol for Equipment Decontamination
-
Prepare a Bleach Bath : Within a chemical fume hood, prepare a decontamination bath. A 1:1 mixture of commercial bleach (sodium hypochlorite solution) and water is generally effective.[3] The container should be large enough to fully submerge the items and should be clearly labeled.
-
Submerge Contaminated Items : Immediately after use, place all contaminated glassware and equipment into the bleach bath.[3][7]
-
Soaking Time : Allow the items to soak for a minimum of 14-24 hours.[3] This duration ensures the complete oxidation of the thiol to a non-odorous sulfonic acid.[3][8]
-
Post-Decontamination Rinsing : After the soaking period, remove the items from the bleach bath and rinse them thoroughly with water. They can then be cleaned using standard laboratory procedures.
-
Large Glassware : For items too large to be fully submerged, fill them with the bleach solution, seal, label, and allow them to stand in the fume hood for the same duration.[3][7]
Section 3: Disposal of Bulk and Solid Waste
The disposal of pure this compound and contaminated solid waste (e.g., gloves, absorbent pads, weighing papers) requires careful segregation and labeling in accordance with hazardous waste regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of different waste streams associated with this compound.
Caption: Decision workflow for this compound waste.
Protocol for Bulk Liquid and Solid Waste
-
Waste Container Selection : Use a designated, leak-proof hazardous waste container that is chemically compatible with the waste.[9][10] The container must have a secure, tight-fitting lid.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, including "this compound".[11] The label should also include appropriate hazard warnings (e.g., irritant).[11]
-
Segregation : Do not mix thiol waste with incompatible chemicals. It is best practice to maintain a separate waste container specifically for this and other thiol-containing waste.
-
Contaminated Solids : Place all contaminated disposable items, such as gloves, paper towels, and absorbent materials from spills, into a sealed plastic bag before placing them in the designated solid hazardous waste container.[12][13] This secondary containment helps to control the odor.
-
Storage : Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in accordance with your institution's policies and federal regulations like the Resource Conservation and Recovery Act (RCRA).[9][11]
-
Final Disposal : Arrange for pickup and disposal by a licensed hazardous waste contractor.[11][14] Do not attempt to dispose of bulk this compound down the drain.
Section 4: Regulatory Compliance
All chemical waste disposal is governed by strict federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the RCRA.[9][10]
-
Generator Status : Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste produced per month, which dictates storage time limits and other requirements.[11]
-
Academic Laboratories : Many academic institutions operate under Subpart K of the RCRA regulations, which provides alternative, more flexible standards for managing hazardous waste in laboratories.[15] Key provisions include allowing waste removal from the lab every twelve months and requiring the development of a Laboratory Management Plan.[15]
-
Documentation : Maintain accurate records of waste generation and disposal as required by your institution and regulatory bodies.[9]
It is the responsibility of the researcher to be aware of their institution-specific guidelines and the applicable local and national regulations. Always consult with your institution's EH&S department for specific guidance.
References
- 1. fishersci.se [fishersci.se]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 4-methoxy-alpha-toluene thiol, 6258-60-2 [thegoodscentscompany.com]
- 7. How To [chem.rochester.edu]
- 8. chemistry.mtu.edu [chemistry.mtu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. faculty.washington.edu [faculty.washington.edu]
- 14. synerzine.com [synerzine.com]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
